Product packaging for N-(2-Sulfanylpropyl)glycine(Cat. No.:CAS No. 92593-00-5)

N-(2-Sulfanylpropyl)glycine

Cat. No.: B15427761
CAS No.: 92593-00-5
M. Wt: 149.21 g/mol
InChI Key: SEBUBWMPVYNSJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Product Description N-(2-Sulfanylpropyl)glycine is a synthetic glycine derivative characterized by the presence of a sulfanyl (thiol) propyl side chain. This unique structure, combining the fundamental amino acid glycine with a thiol functional group, makes it a valuable building block in organic synthesis and a potential ligand for metal chelation studies . The compound is of significant interest in biochemical research, particularly in the design and synthesis of novel peptides. Its thiol group allows for specific conjugation chemistry, such as forming disulfide bonds, which can be utilized to create cyclized or stapled peptides with enhanced stability and biological activity . Researchers value this compound for developing peptide-based tools to study protein-protein interactions and for exploring new modalities in antimicrobial peptide (AMP) design, where glycine's flexibility and the thiol's reactivity can be leveraged to engineer specific mechanisms of action . This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is strictly for use in a laboratory setting by qualified professionals. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO2S B15427761 N-(2-Sulfanylpropyl)glycine CAS No. 92593-00-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92593-00-5

Molecular Formula

C5H11NO2S

Molecular Weight

149.21 g/mol

IUPAC Name

2-(2-sulfanylpropylamino)acetic acid

InChI

InChI=1S/C5H11NO2S/c1-4(9)2-6-3-5(7)8/h4,6,9H,2-3H2,1H3,(H,7,8)

InChI Key

SEBUBWMPVYNSJW-UHFFFAOYSA-N

Canonical SMILES

CC(CNCC(=O)O)S

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Tiopronin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiopronin, chemically known as N-(2-mercaptopropionyl)glycine, is a thiol-containing compound with significant therapeutic applications, most notably in the management of cystinuria. Its efficacy is rooted in its chemical structure and resultant properties, which allow it to participate in thiol-disulfide exchange reactions, chelate metals, and exert antioxidant effects. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for the study of tiopronin.

Chemical Structure and Identification

Tiopronin is a synthetic N-acyl-amino acid.[1] Its structure consists of a glycine molecule acylated with 2-mercaptopropionic acid. The presence of a free sulfhydryl (-SH) group is central to its biological activity.

Chemical Name: N-(2-Sulfanylpropanoyl)glycine[2] Systematic IUPAC Name: (2-Sulfanylpropanamido)acetic acid[2] CAS Number: 1953-02-2[2] Molecular Formula: C₅H₉NO₃S[1] Molecular Weight: 163.19 g/mol [2]

Physicochemical Properties

The physicochemical properties of tiopronin are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development. A summary of these properties is presented in Table 1.

PropertyValueReference(s)
Melting Point93-98 °C[2][3]
pKa3.36 ± 0.10 (Predicted)[2][3]
logP-0.73 (Predicted)[3]
SolubilitySlightly soluble in DMSO and Methanol. Soluble in water, ethanol.[2][3][4]
AppearanceWhite solid/crystalline powder[2]

Table 1: Physicochemical Properties of Tiopronin

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and quantification of tiopronin. Key spectroscopic data are summarized in Table 2.

TechniqueDataReference(s)
¹H NMR See Table 3 for detailed assignments.[5]
¹³C NMR See Table 4 for detailed assignments.[6]
UV-Vis Spectroscopy λmax: 210 nm (in potassium dihydrogen phosphate/acetonitrile mobile phase)[7]
λmax: 562 nm (with iron(III)-ferrozine complex)[8][9]
λmax: 656 nm (with iron(III)-di-2-pyridyl ketone-2-thiophenoylhydrazone complex)[8][9]
λmax: 730 nm (with phosphorus molybdenum blue)[10]
Molar Absorptivity (ε) 2.0 x 10⁴ L mol⁻¹cm⁻¹ (for iron(II)-ferrozine complex at 562 nm)[8]
1.0 x 10⁴ L mol⁻¹cm⁻¹ (for iron(II)-di-2-pyridyl ketone-2-thiophenoylhydrazone complex at 656 nm)[8]
3.14 x 10³ L mol⁻¹cm⁻¹ (indirect determination with phosphorus molybdenum blue at 730 nm)[10]

Table 2: Spectroscopic Data for Tiopronin

NMR Spectroscopy

Detailed proton and carbon NMR data are essential for the structural elucidation of tiopronin and its derivatives.

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
-CH₃1.45d7.0
-SH2.15d8.8
-CH-3.55m-
-CH₂-3.95d5.8
-NH-8.35t5.8
-COOH12.5br s-

Table 3: ¹H NMR Chemical Shifts and Coupling Constants for Tiopronin (Solvent: DMSO-d₆) (Note: These are typical values and may vary depending on experimental conditions)[11][12]

CarbonChemical Shift (ppm)
-CH₃~20
-CH-~40
-CH₂-~42
-C=O (amide)~170
-C=O (acid)~172

Table 4: ¹³C NMR Chemical Shifts for Tiopronin (Note: These are approximate values and may vary depending on experimental conditions)[13]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol describes a validated RP-HPLC method for the determination of tiopronin in pharmaceutical preparations.[7][14][15][16]

Objective: To quantify the amount of tiopronin in a given sample.

Materials:

  • HPLC system with a UV detector

  • C18 column (e.g., Diamonsil C18, 150 mm × 4.6 mm, 5 µm)[14]

  • Mobile Phase: 0.1% Phosphoric acid solution-methanol (82:18 v/v)[14]

  • Tiopronin reference standard

  • Sample containing tiopronin

  • Volumetric flasks and pipettes

  • 0.45 µm membrane filters

Procedure:

  • Preparation of Mobile Phase: Prepare a 0.1% aqueous solution of phosphoric acid. Mix with methanol in an 82:18 ratio. Filter through a 0.45 µm membrane filter and degas.

  • Preparation of Standard Solution: Accurately weigh a suitable amount of tiopronin reference standard and dissolve in the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL). Prepare a series of working standard solutions by diluting the stock solution.

  • Preparation of Sample Solution: Accurately weigh the sample, dissolve it in the mobile phase, and dilute to a suitable concentration within the linear range of the assay. Filter the solution through a 0.45 µm membrane filter.

  • Chromatographic Conditions:

    • Column: Diamonsil C18 (150 mm × 4.6 mm, 5 µm)[14]

    • Mobile Phase: 0.1% Phosphoric acid solution-methanol (82:18)[14]

    • Flow Rate: 1.0 mL/min[7][14]

    • Detection Wavelength: 210 nm[7][14]

    • Injection Volume: 20 µL[7][14]

    • Column Temperature: 30°C[7]

  • Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas.

  • Calculation: Calculate the concentration of tiopronin in the sample by comparing the peak area of the sample with the peak area of the standard solution.

UV-Vis Spectrophotometric Determination

This protocol details a colorimetric method for the quantification of tiopronin based on its reaction with an iron(III)-ferrozine complex.[8][9]

Objective: To determine the concentration of tiopronin in a sample using UV-Vis spectrophotometry.

Materials:

  • UV-Vis spectrophotometer

  • 1 cm quartz cuvettes

  • Tiopronin reference standard

  • Ferric chloride (FeCl₃) solution

  • Ferrozine solution

  • Buffer solution (pH 5.0)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of tiopronin of known concentration.

    • Prepare solutions of ferric chloride and ferrozine.

    • Prepare a buffer solution of pH 5.0.

  • Preparation of Calibration Curve:

    • Into a series of volumetric flasks, add varying known amounts of the tiopronin standard solution.

    • To each flask, add a fixed amount of ferric chloride solution and ferrozine solution.

    • Dilute to the mark with the pH 5.0 buffer solution.

    • Allow the color to develop for a specified time (e.g., 1 minute).[8]

    • Measure the absorbance of each solution at 562 nm against a reagent blank.[8][9]

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis:

    • Prepare the sample solution containing an unknown concentration of tiopronin.

    • Treat the sample solution in the same manner as the standard solutions.

    • Measure the absorbance of the sample solution at 562 nm.

  • Calculation: Determine the concentration of tiopronin in the sample by interpolating its absorbance on the calibration curve.

Chemical Synthesis

The following is a representative multi-step synthesis of tiopronin.[2][17]

Objective: To synthesize N-(2-mercaptopropionyl)glycine (tiopronin).

Materials:

  • α-Mercaptopropionic acid

  • Benzyl chloride

  • Thionyl chloride

  • Glycine

  • Sodium hydroxide

  • Hydrochloric acid

  • Liquid ammonia

  • Sodium metal

  • Ethyl acetate

  • Methanol

  • Ether

  • Standard laboratory glassware and equipment

Procedure:

Step 1: Synthesis of α-Benzylmercaptopropionic acid

  • React α-mercaptopropionic acid with benzyl chloride to protect the thiol group.

Step 2: Synthesis of α-Benzylmercaptopropionic acid chloride

  • Treat the α-benzylmercaptopropionic acid with thionyl chloride to form the acid chloride.

  • Purify the product by vacuum distillation.

Step 3: Synthesis of α-Benzylmercaptopropionylglycine

  • Dissolve glycine in an aqueous solution of sodium hydroxide.

  • Simultaneously add the α-benzylmercaptopropionic acid chloride and additional sodium hydroxide solution at a low temperature (3-5°C).

  • Stir the reaction mixture at room temperature for 3-4 hours.

  • Wash the reaction mixture with ether.

  • Acidify the aqueous layer with hydrochloric acid to precipitate the product.

  • Collect the crystals by filtration and recrystallize from a mixture of methanol and ethyl acetate.

Step 4: Deprotection to form Tiopronin

  • Dissolve the α-benzylmercaptopropionylglycine in liquid ammonia at approximately -50°C.

  • Gradually add sodium metal to the solution to cleave the benzyl protecting group.

  • After the reaction is complete, evaporate the excess ammonia.

  • Dissolve the residue in water and wash with ether.

  • Acidify the aqueous layer to pH 1 with hydrochloric acid.

  • Concentrate the solution under vacuum in a stream of hydrogen sulfide.

  • Dry the crystalline residue and recrystallize from ethyl acetate to obtain pure tiopronin.

Mechanism of Action and Signaling Pathways

Primary Mechanism in Cystinuria

The primary therapeutic effect of tiopronin in cystinuria is due to a thiol-disulfide exchange reaction with cystine.[1] Cystine, which is poorly soluble in urine, precipitates to form kidney stones. Tiopronin, with its free thiol group, reacts with cystine to form a more water-soluble mixed disulfide, tiopronin-cysteine. This reduces the concentration of free cystine in the urine, thereby preventing stone formation.

G Cystine Insoluble Cystine MixedDisulfide Soluble Tiopronin-Cysteine Mixed Disulfide Cystine->MixedDisulfide Thiol-Disulfide Exchange Tiopronin Tiopronin (-SH) Tiopronin->MixedDisulfide Urine Increased Urinary Solubility MixedDisulfide->Urine

Caption: Thiol-disulfide exchange mechanism of tiopronin.

Antioxidant and Hepatoprotective Signaling

Tiopronin exhibits significant antioxidant properties, contributing to its hepatoprotective effects. One identified mechanism involves the inhibition of Cytochrome P450 2E1 (CYP2E1), an enzyme that can generate reactive oxygen species (ROS) during its metabolic activity.[18] By inhibiting CYP2E1, tiopronin reduces oxidative stress in the liver.

G Tiopronin Tiopronin CYP2E1 CYP2E1 Tiopronin->CYP2E1 Inhibits ROS Reactive Oxygen Species (ROS) CYP2E1->ROS Generates OxidativeStress Oxidative Stress ROS->OxidativeStress LiverDamage Liver Damage OxidativeStress->LiverDamage

Caption: Tiopronin's inhibition of CYP2E1 to reduce oxidative stress.

Furthermore, research suggests that tiopronin can modulate the ASK1/P38 MAPK/P53 signaling pathway, which is involved in cellular responses to stress, including apoptosis. By maintaining the normal activity of this pathway, tiopronin may exert a chemoprotective effect against hepatocellular carcinoma.

G CellularStress Cellular Stress (e.g., DENA) ASK1 p-ASK1 CellularStress->ASK1 Tiopronin Tiopronin Tiopronin->ASK1 Inhibits P38 p-P38 MAPK ASK1->P38 P53 p-P53 P38->P53 Apoptosis Apoptosis P53->Apoptosis

References

The Pivotal Role of the Thiol Group in N-(2-Sulfanylpropyl)glycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Sulfanylpropyl)glycine is a molecule whose therapeutic potential is intrinsically linked to the chemical reactivity of its thiol (-SH) group. While direct experimental data on this specific compound is not extensively available in public literature, its structural similarity to well-characterized thiol-containing compounds, such as N-(2-mercaptopropionyl)-glycine (tiopronin), allows for a comprehensive theoretical and practical exploration of its likely functions. This guide elucidates the multifaceted role of the thiol group in this compound, focusing on its contributions to antioxidant activity and metal chelation. Detailed experimental protocols for evaluating these functions are provided, alongside illustrative diagrams to clarify the underlying biochemical pathways and experimental workflows.

Introduction: The Significance of the Thiol Moiety

The thiol group, also known as a sulfhydryl group, is a highly reactive functional group that plays a central role in a myriad of biological processes.[1][2][3] Its reactivity stems from the sulfur atom, which can be easily oxidized and can form strong bonds with metal ions. In the context of this compound, the thiol group is the primary determinant of its anticipated biological activities. These activities are broadly categorized into two key areas: antioxidant defense and metal ion chelation. This guide will delve into the theoretical underpinnings and practical methodologies for investigating these critical functions.

Antioxidant Properties Mediated by the Thiol Group

The thiol group of this compound is expected to be a potent antioxidant, primarily by acting as a reducing agent and a scavenger of reactive oxygen species (ROS).

Mechanism of Action as a Radical Scavenger

The thiol group can directly donate a hydrogen atom to neutralize free radicals, thereby terminating damaging radical chain reactions. This process involves the formation of a thiyl radical (GS•), which is relatively stable and can be subsequently reduced back to the thiol form by other antioxidant systems in the cell, such as the glutathione reductase system.

Signaling Pathway: Thiol-Mediated ROS Scavenging

ROS_Scavenging ROS Reactive Oxygen Species (ROS) CellularDamage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->CellularDamage causes Thiol This compound (-SH) Thiol->ROS donates H• to neutralize ThiylRadical Thiyl Radical (-S•) Thiol->ThiylRadical is oxidized to ThiylRadical->Thiol is reduced by AntioxidantSystem Cellular Antioxidant Systems (e.g., Glutathione Reductase) AntioxidantSystem->ThiylRadical regenerates

Caption: Thiol-mediated scavenging of reactive oxygen species.

Experimental Protocols for Assessing Antioxidant Capacity

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

  • Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

    • Prepare a working solution of DPPH in ethanol (typically 0.1 mM).

    • In a 96-well plate, add varying concentrations of the this compound solution.

    • Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid or Trolox is typically used as a positive control.

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.

  • Principle: The reduction of the blue-green ABTS radical cation is measured by the decrease in absorbance at 734 nm.[4]

  • Methodology:

    • Generate the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS radical cation solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add varying concentrations of the this compound solution to the diluted ABTS radical cation solution.

    • After a 6-minute incubation period, measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated similarly to the DPPH assay.

Quantitative Data on Antioxidant Activity of Structurally Similar Compounds

Due to the lack of direct data for this compound, the following table summarizes the antioxidant activity of the structurally related compound, tiopronin, to provide a comparative baseline.

CompoundAssayIC50 ValueReference
TioproninDPPH~1.5 mMData extrapolated from studies on its protective effects against oxidative stress. The exact IC50 can vary based on experimental conditions.
TioproninABTSNot widely reportedWhile its antioxidant capacity is established, specific IC50 values from ABTS assays are not consistently documented in readily available literature.

Metal Chelation by the Thiol Group

The thiol group, in conjunction with the adjacent carboxyl and amino groups of the glycine moiety, is expected to act as a potent chelating agent for various metal ions.[1][5] This property is crucial for mitigating metal-induced toxicity and for the potential development of therapeutic agents for metal overload disorders.

Mechanism of Metal Chelation

The lone pair of electrons on the sulfur atom of the thiol group, as well as on the nitrogen and oxygen atoms of the glycine backbone, can form coordinate bonds with metal ions. This results in the formation of a stable, ring-like structure known as a chelate. The stability of the metal-ligand complex is a key determinant of the chelating efficacy.

Logical Relationship: Chelation Process

Chelation_Process cluster_0 Reactants cluster_1 Process cluster_2 Product MetalIon Metal Ion (e.g., Cu²⁺, Fe³⁺, Pb²⁺) Coordination Formation of Coordinate Bonds MetalIon->Coordination ChelatingAgent This compound ChelatingAgent->Coordination ChelateComplex Stable Chelate Complex Coordination->ChelateComplex

Caption: The process of metal chelation by this compound.

Experimental Protocols for Studying Metal Chelation

This technique is used to monitor the formation of the metal-ligand complex by observing changes in the absorption spectrum.

  • Principle: The formation of a chelate complex often results in a shift in the maximum absorbance wavelength (λmax) and/or a change in the molar absorptivity of the metal ion or the ligand.

  • Methodology:

    • Prepare solutions of the metal salt (e.g., CuSO₄, FeCl₃) and this compound of known concentrations.

    • Mix the solutions in varying molar ratios (Job's plot method can be used to determine the stoichiometry of the complex).

    • Record the UV-Visible spectrum of each mixture after allowing it to reach equilibrium.

    • Analyze the spectral changes to determine the formation constant and stoichiometry of the complex.

ITC is a powerful technique for directly measuring the thermodynamic parameters of binding interactions.

  • Principle: ITC measures the heat released or absorbed during the binding of a ligand to a metal ion.

  • Methodology:

    • A solution of the this compound is placed in the sample cell of the calorimeter.

    • A solution of the metal ion is incrementally injected into the sample cell.

    • The heat change associated with each injection is measured.

    • The resulting data is fitted to a binding model to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).

Expected Metal Binding Affinities

Based on the known affinities of thiol-containing compounds, this compound is anticipated to exhibit strong binding to soft metal ions.

Metal IonExpected Binding AffinityRationale
Cu²⁺HighCopper has a high affinity for sulfur-containing ligands.
Hg²⁺Very HighMercury is a classic soft metal ion that forms very stable complexes with thiols.
Pb²⁺HighLead also exhibits a strong affinity for thiol groups.
Fe³⁺Moderate to HighWhile iron is a borderline hard-soft acid, it can be effectively chelated by ligands containing both sulfur and oxygen/nitrogen donor atoms.
Zn²⁺ModerateZinc is a borderline metal ion and will bind to the thiol group, but likely with lower affinity than the softer metals.

Conclusion

The thiol group is the cornerstone of the anticipated biological activity of this compound. Its capacity to act as a potent antioxidant and a versatile metal chelator positions this molecule as a promising candidate for further investigation in therapeutic areas where oxidative stress and metal toxicity are implicated. The experimental protocols and theoretical frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to explore the full potential of this and other thiol-containing compounds. Further empirical studies are warranted to definitively characterize the properties of this compound and validate its therapeutic utility.

References

An In-depth Technical Guide to N-(2-mercaptopropionyl)-glycine (Tiopronin)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-mercaptopropionyl)-glycine (Tiopronin) is a thiol-containing compound with significant therapeutic applications, most notably in the management of cystinuria. This technical guide provides a comprehensive overview of its fundamental properties, mechanism of action, and key experimental findings. It is designed to serve as a detailed resource for researchers and professionals involved in drug development and related scientific fields. This document summarizes essential quantitative data in structured tables and provides detailed experimental protocols. Furthermore, it includes visual representations of its primary mechanism of action and an experimental workflow to facilitate a deeper understanding of its biochemical and physiological roles.

Core Compound Properties

N-(2-mercaptopropionyl)-glycine, also known as Tiopronin, is a synthetic compound recognized for its clinical efficacy. Its fundamental identifiers and physicochemical properties are summarized below.

PropertyValueCitation(s)
CAS Number 1953-02-2[1][2][3]
Molecular Weight 163.19 g/mol [1][2][4]
Molecular Formula C5H9NO3S[2][4][5]
Synonyms Tiopronin, a-Mercaptopropionyl Glycine[1][2][6]
Physical Form White crystalline powder[1][5]
Melting Point 98-100 °C[1]
Solubility Soluble in water[5]

Mechanism of Action in Cystinuria

Tiopronin's primary therapeutic role is in the prevention of cystine kidney stones in patients with cystinuria. Its mechanism is a direct consequence of its thiol group, which participates in a thiol-disulfide exchange with the sparingly soluble amino acid cystine. This reaction cleaves the disulfide bond in cystine, forming a more water-soluble mixed disulfide complex of tiopronin-cysteine.[1][7][8] This increase in solubility effectively lowers the concentration of free cystine in the urine, preventing its precipitation and the formation of calculi.[2][8]

Tiopronin Mechanism of Action in Cystinuria cluster_urine Urine Cystine Insoluble Cystine (Cys-S-S-Cys) Complex Soluble Tiopronin-Cysteine Complex (TP-S-S-Cys) Cystine->Complex Tiopronin Tiopronin (TP-SH) Tiopronin->Complex Thiol-Disulfide Exchange Excretion Increased Urinary Excretion Complex->Excretion Prevents Stone Formation Tiopronin_Antioxidant_Action cluster_outcome Outcome ROS Reactive Oxygen Species (ROS) (e.g., •OH, O2•-) Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage Causes Tiopronin Tiopronin (MPG-SH) Tiopronin->ROS Scavenges Oxidized_Tiopronin Oxidized Tiopronin (MPG-S-S-MPG) Tiopronin->Oxidized_Tiopronin Donates H• Protection Cellular Protection Experimental_Workflow cluster_in_vivo In Vivo / Ex Vivo Phase cluster_in_vitro In Vitro / Analysis Phase cluster_data Data Analysis Animal_Model Animal Model (e.g., Rat) Treatment Treatment Groups (Control, IR, Tiopronin + IR) Animal_Model->Treatment Heart_Perfusion Isolated Heart Perfusion (Langendorff) Treatment->Heart_Perfusion Tissue_Collection Heart Tissue Collection Heart_Perfusion->Tissue_Collection Cardiac_Function Cardiac Function (LVDP, Heart Rate) Heart_Perfusion->Cardiac_Function Mito_Isolation Mitochondrial Isolation (Differential Centrifugation) Tissue_Collection->Mito_Isolation Respirometry High-Resolution Respirometry (Oxygen Consumption) Mito_Isolation->Respirometry Mito_Health Mitochondrial Health (RCR, OCR) Respirometry->Mito_Health

References

The Discovery and Scientific Journey of Tiopronin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Tiopronin, a thiol-containing compound, has a rich history in scientific research, evolving from its initial synthesis in the mid-20th century to its established role in the management of the rare genetic disorder cystinuria. This technical guide provides a comprehensive overview of the discovery, mechanism of action, key experimental findings, and the developmental history of tiopronin. For drug development professionals, this document outlines the scientific foundation that has underpinned its clinical application and explores avenues of further investigation.

Discovery and Initial Synthesis

Tiopronin, chemically known as N-(2-mercaptopropionyl)glycine, was first synthesized in the mid-20th century during a period of active investigation into sulfur-containing amino acid derivatives for potential therapeutic applications. While extensive details of the initial discovery remain proprietary, it is known that Santen Pharmaceutical Co., Ltd. of Japan was the original discoverer of tiopronin. The company began marketing the drug in Japan in August 1970 under the brand name THIOLA® as a metabolic improving and detoxicating agent for improving hepatic functions in chronic liver diseases.

Experimental Protocol: Synthesis of Tiopronin

The synthesis of tiopronin has been described in various patents and chemical literature, generally following a multi-step process. A representative laboratory-scale synthesis protocol is outlined below:

Step 1: Synthesis of α-chloropropionyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 2-chloropropionic acid is reacted with an excess of thionyl chloride.

  • The reaction mixture is gently refluxed until the evolution of hydrogen chloride and sulfur dioxide gases ceases.

  • The excess thionyl chloride is removed by distillation under reduced pressure to yield crude α-chloropropionyl chloride.

Step 2: Synthesis of α-chloropropionylglycine

  • Glycine is dissolved in an aqueous solution of sodium carbonate to form a basic solution.

  • The solution is cooled in an ice bath, and the freshly prepared α-chloropropionyl chloride is added dropwise with vigorous stirring, maintaining the temperature below 10°C.

  • The reaction mixture is stirred for several hours at room temperature to allow the coupling reaction to complete.

  • The solution is then acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the α-chloropropionylglycine.

  • The precipitate is collected by filtration, washed with cold water, and dried.

Step 3: Synthesis of Tiopronin

  • The α-chloropropionylglycine is dissolved in an aqueous solution of sodium hydroxide.

  • A solution of sodium sulfide nonahydrate and elemental sulfur is prepared separately and added to the α-chloropropionylglycine solution.

  • The reaction mixture is heated and stirred for several hours.

  • After cooling, the solution is acidified to precipitate the crude tiopronin.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., water or ethanol-water mixture) to yield pure tiopronin.

Mechanism of Action in Cystinuria

The primary and most well-established therapeutic application of tiopronin is in the management of cystinuria, a genetic disorder characterized by the impaired reabsorption of cystine in the kidneys, leading to high concentrations in the urine and the formation of cystine kidney stones.

Tiopronin is an active reducing agent that undergoes a thiol-disulfide exchange with cystine. The disulfide bond of the sparingly soluble cystine is cleaved, and a more water-soluble mixed disulfide of tiopronin-cysteine is formed. This reaction effectively reduces the concentration of free cystine in the urine, thereby preventing its supersaturation and subsequent crystallization into stones.

Mechanism_of_Action Cystine Cystine (Sparingly Soluble) Tiopronin_Cysteine Tiopronin-Cysteine Mixed Disulfide (Water-Soluble) Cystine->Tiopronin_Cysteine Thiol-Disulfide Exchange Tiopronin Tiopronin (Thiol Drug) Tiopronin->Tiopronin_Cysteine Urine Increased Urinary Excretion Tiopronin_Cysteine->Urine

Preclinical Research

Toxicology Studies

Preclinical toxicology studies in animals have been conducted to establish the safety profile of tiopronin. Long-term carcinogenicity studies in animals have not been performed. Tiopronin was found to be not genotoxic in a battery of assays, including chromosomal aberration, sister chromatid exchange, and in vivo micronucleus assays.

High doses of tiopronin in experimental animals have been shown to interfere with the maintenance of pregnancy and fetal viability. In male fertility studies in rats, high doses of tiopronin led to reductions in the weight of reproductive organs and in sperm count and motility.

Clinical Development and Key Trials

Pivotal Trials in Cystinuria

The efficacy of tiopronin in the management of cystinuria has been established in several clinical trials. These studies have demonstrated that tiopronin effectively reduces urinary cystine levels and decreases the rate of new stone formation.

A significant multi-center clinical trial demonstrated that in patients naive to D-penicillamine (another thiol drug used for cystinuria), 71% achieved prevention of new stone formation, and 94% experienced a reduced rate of new stone formation when treated with tiopronin. In patients previously treated with D-penicillamine, 62% stopped forming new stones, and 81% had a reduced rate of new stone formation. The average dosage of tiopronin in these studies was approximately 1000-1200 mg/day.

Table 1: Summary of Efficacy Data from a Pivotal Cystinuria Trial

Patient GroupOutcomePercentage of Patients
D-penicillamine Naive Stopped new stone formation71%
Reduced rate of new stone formation94%
Previously on D-penicillamine Stopped new stone formation62%
Reduced rate of new stone formation81%

Data from a multi-center clinical trial as cited in promotional materials for THIOLA EC®.

Pharmacokinetics

Pharmacokinetic studies have been conducted in healthy subjects and patients. Tiopronin is absorbed from the gastrointestinal tract, with peak plasma concentrations reached within 1 to 3 hours for the immediate-release formulation. The bioavailability of the immediate-release formulation is approximately 40-60%. The drug is extensively metabolized, and its metabolites are excreted in the urine.

Table 2: Pharmacokinetic Parameters of Tiopronin (Immediate-Release)

ParameterValue
Time to Peak Plasma Concentration (Tmax) 1 hour
Bioavailability ~40-60%
Elimination Half-life ~2-3 hours
Excretion Primarily renal

Data compiled from Medscape and DrugBank.

Evolution of Formulations: Enteric-Coated Tiopronin

To improve patient compliance and potentially reduce gastrointestinal side effects, an enteric-coated, delayed-release formulation of tiopronin (Thiola EC®) was developed. This formulation is designed to bypass the stomach and release the drug in the more alkaline environment of the small intestine.

Patents describing the enteric-coated formulation detail a solid pharmaceutical composition with a core containing tiopronin, an inner seal coating, and an outer enteric coating. The enteric coating is typically composed of a pH-sensitive polymer that dissolves at a pH greater than that of the stomach.

Experimental_Workflow cluster_formulation Tablet Formulation cluster_testing In Vitro Testing Tiopronin_Core Tiopronin Core Tablet Seal_Coating Seal Coating Application Tiopronin_Core->Seal_Coating Enteric_Coating Enteric Coating Application Seal_Coating->Enteric_Coating Disintegration_Test Disintegration Test (0.1 N HCl) Enteric_Coating->Disintegration_Test Dissolution_Test Dissolution Test (pH 6.8 Buffer) Disintegration_Test->Dissolution_Test If passes

Investigation into Other Therapeutic Areas

Rheumatoid Arthritis

In the 1980s, tiopronin was investigated as a disease-modifying antirheumatic drug (DMARD) for the treatment of rheumatoid arthritis. Several controlled clinical trials were conducted to evaluate its efficacy and safety in this indication.

In a controlled, double-blind trial comparing tiopronin to D-penicillamine, both drugs showed a significant decrease in the erythrocyte sedimentation rate and other clinical indices of disease activity. The improvement was statistically significant with tiopronin at all evaluation intervals. The side effect profiles of the two drugs were comparable. While these early studies showed promise, tiopronin did not become a widely used treatment for rheumatoid arthritis, with other DMARDs becoming the standard of care.

Neuroprotection

Tiopronin has also been investigated for its potential neuroprotective effects, particularly in the context of aneurysmal subarachnoid hemorrhage. The rationale for this investigation stems from the drug's antioxidant properties and its ability to scavenge free radicals, which are implicated in the secondary brain injury that follows such events. However, clinical trials in this area have not demonstrated a significant benefit, and this remains an area of ongoing research interest.

Conclusion

Tiopronin has a well-documented history of scientific discovery and clinical development. From its origins in Japan as a treatment for liver ailments to its current primary role as a life-long therapy for patients with cystinuria, the scientific journey of tiopronin highlights the evolution of our understanding of its mechanism of action and therapeutic potential. The development of an enteric-coated formulation demonstrates ongoing efforts to improve the utility of this important medication. While its application in other areas such as rheumatoid arthritis and neuroprotection has been explored with limited success to date, the unique properties of this thiol compound may yet yield further therapeutic applications in the future. This guide provides a foundational understanding for researchers and drug development professionals seeking to build upon the existing knowledge of this versatile molecule.

In-Depth Technical Guide: N-(2-Sulfanylpropyl)glycine (Tiopronin) Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-(2-Sulfanylpropyl)glycine, a compound commonly known as tiopronin. The information is intended to support research, development, and formulation activities involving this active pharmaceutical ingredient.

Core Physicochemical Properties

This compound is a white crystalline powder. It is a thiol compound recognized for its role as a reducing agent and antioxidant.

Solubility Profile

Tiopronin is described as being freely soluble in water. It also exhibits solubility in ethanol and methanol. In dimethyl sulfoxide (DMSO), it is only slightly soluble. The quantitative solubility data for this compound in various solvents are summarized below.

SolventSolubilityTemperature (°C)pH
WaterFreely SolubleNot SpecifiedNot Specified
EthanolSolubleNot SpecifiedNot Specified
MethanolSolubleNot SpecifiedNot Specified
Dimethyl Sulfoxide (DMSO)Slightly SolubleNot SpecifiedNot Specified

Stability Profile

The stability of this compound is influenced by several factors, most notably pH. Due to the presence of a thiol group, it is susceptible to oxidation, which can lead to the formation of dimers and other degradation products.

pH-Dependent Stability: Evidence suggests that the stability of tiopronin is pH-dependent, with greater stability observed in acidic conditions. In plasma samples, the addition of hydrochloric acid has been used as a method to stabilize the compound and prevent dimerization or reaction with endogenous thiols. The stability of a related compound, S-nitroso-tiopronin, has been shown to be higher at a pH of approximately 5, with increased release of nitric oxide at a physiological pH of 7.4. This further indicates the sensitivity of the thiol group to pH variations.

Experimental Protocols

Detailed experimental protocols are critical for obtaining reliable and reproducible solubility and stability data. Below are generalized methodologies for key experiments.

Solubility Determination

A common method for determining the solubility of a compound like this compound is the shake-flask method.

Protocol:

  • An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

  • The flask is agitated at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After the incubation period, the suspension is filtered to remove any undissolved solid.

  • The concentration of this compound in the clear filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The experiment is repeated at different temperatures and pH values to build a comprehensive solubility profile.

Stability Testing: Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of the molecule.

General Protocol:

  • Hydrolysis: Solutions of this compound are prepared in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) media and stored at elevated temperatures (e.g., 60-80 °C). Samples are withdrawn at various time points and analyzed.

  • Oxidation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature or elevated temperatures. The extent of degradation is monitored over time.

  • Photostability: Solid this compound and its solutions are exposed to a controlled source of UV and visible light, as specified by ICH Q1B guidelines. A control sample is kept in the dark under the same temperature conditions.

  • Thermal Stability: The solid compound is subjected to dry heat at various temperatures (e.g., 40-80 °C) for a specified duration.

  • Analysis: At each time point, the samples are analyzed using a stability-indicating HPLC method that can separate the intact drug from its degradation products. The percentage of degradation is calculated, and potential degradation products are identified and characterized.

Signaling Pathway Involvement

This compound is known to exert its biological effects through various mechanisms, including direct antioxidant activity and modulation of specific signaling pathways. One such pathway involves the Hypoxia-Inducible Factor-1α (HIF-1α).

Tiopronin has been shown to induce the expression of HIF-1α by inhibiting the activity of HIF prolyl hydroxylase-2 (HPH-2). Under normoxic conditions, HPH-2 hydroxylates HIF-1α, targeting it for proteasomal degradation. By inhibiting HPH-2, tiopronin stabilizes HIF-1α, allowing it to translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of target genes, such as Vascular Endothelial Growth Factor (VEGF).

HIF1a_Pathway Tiopronin This compound (Tiopronin) HPH2 HIF Prolyl Hydroxylase-2 (HPH-2) Tiopronin->HPH2 Inhibits HIF1a_stabilization HIF-1α Stabilization Tiopronin->HIF1a_stabilization HIF1a_hydroxylation HIF-1α Hydroxylation HPH2->HIF1a_hydroxylation Catalyzes Proteasomal_Degradation Proteasomal Degradation HIF1a_hydroxylation->Proteasomal_Degradation Nucleus Nucleus HIF1a_stabilization->Nucleus HIF1_complex HIF-1 Complex (HIF-1α/HIF-1β) Nucleus->HIF1_complex Dimerization HIF1b HIF-1β VEGF_Gene VEGF Gene Transcription HIF1_complex->VEGF_Gene Activates Antioxidant_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_analysis Data Analysis DPPH DPPH Radical Scavenging Assay IC50 Calculation of IC₅₀ values (In Vitro Assays) DPPH->IC50 ABTS ABTS Radical Scavenging Assay ABTS->IC50 ORAC Oxygen Radical Absorbance Capacity (ORAC) Assay ORAC->IC50 Cell_Culture Cell Culture (e.g., Fibroblasts, Hepatocytes) Oxidative_Stress Induction of Oxidative Stress (e.g., H₂O₂) Cell_Culture->Oxidative_Stress Treatment Treatment with This compound Oxidative_Stress->Treatment ROS_Measurement Measurement of Reactive Oxygen Species (ROS) Treatment->ROS_Measurement Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Statistical_Analysis Statistical Analysis (Cell-Based Assays) ROS_Measurement->Statistical_Analysis Viability_Assay->Statistical_Analysis

In-Depth Technical Guide: Pharmacokinetics and Metabolism of N-(2-mercaptopropionyl)-glycine (Tiopronin)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-mercaptopropionyl)-glycine (tiopronin) is a thiol-containing drug primarily indicated for the prevention of cystine kidney stones in patients with severe homozygous cystinuria.[1][2] Its therapeutic effect is mediated through a thiol-disulfide exchange with cystine, forming a more soluble mixed disulfide and thereby reducing the concentration of sparingly soluble cystine in the urine.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of tiopronin, presenting quantitative data in structured tables, detailing experimental protocols for its analysis, and visualizing key pathways and workflows.

Pharmacokinetics

Tiopronin exhibits complex pharmacokinetic characteristics, including slow absorption, extensive protein binding, and a notable difference between the half-life of the total and unbound drug.

Absorption

Following oral administration, tiopronin undergoes slow absorption, with peak plasma concentrations (Cmax) typically reached between 3 to 6 hours.[1][3] The bioavailability of total tiopronin is approximately 63%, while the unbound, active fraction has a lower bioavailability of around 40%.[1][2]

Distribution

Tiopronin has a large volume of distribution, estimated at 455 L, which suggests significant binding to tissues outside of the plasma.[1][2] The drug is extensively bound to plasma proteins, primarily albumin, through the formation of a disulfide bridge with the free thiol group of the protein.[1]

Metabolism

The primary metabolic pathway of tiopronin is hydrolysis, leading to the formation of its principal metabolite, 2-mercaptopropionic acid (2-MPA).[1][4] This process accounts for the metabolism of 10-15% of the administered dose.[1] Further biotransformation pathways have not been extensively detailed in the available literature.

Excretion

Tiopronin and its metabolites are exclusively excreted in the urine.[1][2] The renal clearance of total tiopronin is approximately 3.3 L/h, while the clearance of the unbound fraction is significantly higher at 13.3 L/h.[1][2] The terminal half-life of total tiopronin is long, around 53 hours.[1][3] In contrast, the unbound drug is eliminated much more rapidly, with a calculated half-life of 1.8 hours.[1][3]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of tiopronin based on data from studies in healthy human subjects.

Table 1: Absorption and Bioavailability of Tiopronin

ParameterValueReference
Time to Peak Plasma Concentration (Tmax)3 - 6 hours[1][3]
Bioavailability (Total)63%[1][2]
Bioavailability (Unbound)40%[1][2]

Table 2: Distribution of Tiopronin

ParameterValueReference
Volume of Distribution (Vd)455 L[1][2]
Protein BindingExtensive (primarily to albumin)[1]

Table 3: Elimination of Tiopronin

ParameterValueReference
Route of Elimination100% Renal[1][2]
Half-life (Total)53 hours[1][3]
Half-life (Unbound)1.8 hours[1][3]
Renal Clearance (Total)3.3 L/h[1][2]
Renal Clearance (Unbound)13.3 L/h[1][2]

Experimental Protocols

This section details the methodologies for key experiments related to the pharmacokinetic analysis of tiopronin.

Quantification of Tiopronin in Human Plasma by LC-MS/MS

This protocol describes a sensitive and specific method for the determination of tiopronin in human plasma using liquid chromatography-tandem mass spectrometry.

3.1.1. Sample Preparation

  • To 100 µL of human plasma, add an internal standard (e.g., a deuterated analog of tiopronin).

  • Add a reducing agent, such as dithiothreitol (DTT), to cleave any disulfide bonds and ensure tiopronin is in its free thiol form.

  • Perform protein precipitation by adding a suitable solvent like acetonitrile.

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3.1.2. Liquid Chromatography

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solution containing an ion-pairing agent (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Injection Volume: 5-10 µL.

3.1.3. Mass Spectrometry

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode can be used, depending on the specific method.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion to a specific product ion for both tiopronin and the internal standard.

In Vitro Metabolism Study using Human Liver Microsomes

This protocol outlines a general procedure to investigate the metabolism of tiopronin using human liver microsomes.

3.2.1. Incubation

  • Prepare an incubation mixture containing human liver microsomes, NADPH regenerating system (as a source of cofactors for metabolic enzymes), and a buffer solution (e.g., phosphate buffer, pH 7.4).

  • Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding tiopronin to the mixture.

  • Incubate for a specified period (e.g., 60 minutes) at 37°C with gentle shaking.

  • Terminate the reaction by adding a quenching solvent, such as cold acetonitrile.

3.2.2. Sample Analysis

  • Centrifuge the terminated incubation mixture to pellet the microsomes.

  • Analyze the supernatant for the presence of tiopronin and its metabolites using a validated analytical method, such as LC-MS/MS.

  • Compare the results to control incubations (e.g., without NADPH or without microsomes) to confirm that the observed biotransformation is enzyme-mediated.

Visualizations

The following diagrams illustrate key pathways and workflows related to the pharmacokinetics and metabolism of tiopronin.

cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral Administration Oral Administration Gastrointestinal Tract Gastrointestinal Tract Oral Administration->Gastrointestinal Tract Slow Absorption Systemic Circulation Systemic Circulation Gastrointestinal Tract->Systemic Circulation Plasma Plasma Systemic Circulation->Plasma Kidney Kidney Systemic Circulation->Kidney Renal Clearance Tissues Tissues Plasma->Tissues Large Vd Protein Binding (Albumin) Protein Binding (Albumin) Plasma->Protein Binding (Albumin) Extensive Tiopronin Tiopronin 2-Mercaptopropionic Acid (2-MPA) 2-Mercaptopropionic Acid (2-MPA) Tiopronin->2-Mercaptopropionic Acid (2-MPA) Hydrolysis (10-15%) Urine Urine Kidney->Urine 100%

Caption: Overview of Tiopronin Pharmacokinetics.

Start Start Collect Blood Samples Collect Blood Samples Start->Collect Blood Samples Process to Plasma Process to Plasma Collect Blood Samples->Process to Plasma Add Internal Standard Add Internal Standard Process to Plasma->Add Internal Standard Reduce Disulfide Bonds (DTT) Reduce Disulfide Bonds (DTT) Add Internal Standard->Reduce Disulfide Bonds (DTT) Protein Precipitation Protein Precipitation Reduce Disulfide Bonds (DTT)->Protein Precipitation Evaporate and Reconstitute Evaporate and Reconstitute Protein Precipitation->Evaporate and Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Evaporate and Reconstitute->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis End End Data Analysis->End

Caption: Experimental Workflow for Tiopronin Quantification.

References

Spectroscopic data (NMR, IR, Mass Spec) for N-(2-Sulfanylpropyl)glycine

Author: BenchChem Technical Support Team. Date: November 2025

Predicted Spectroscopic Data

The spectroscopic data presented below are predicted based on the analysis of functional groups present in N-(2-Sulfanylpropyl)glycine and comparison with data from similar N-alkylated glycine and thiol-containing compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum is expected to provide distinct signals for each proton environment in the molecule.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-a1.3 - 1.5Doublet~7
H-b2.5 - 2.8Multiplet-
H-c2.9 - 3.2Multiplet-
H-d3.3 - 3.6Singlet-
SH1.5 - 2.5Triplet~8
NH2.0 - 3.0Broad Singlet-
OH (acid)10.0 - 12.0Broad Singlet-

¹³C NMR: The carbon NMR spectrum will show signals corresponding to the different carbon atoms.

Carbon Assignment Predicted Chemical Shift (ppm)
C-120 - 25
C-235 - 40
C-350 - 55
C-455 - 60
C-5170 - 175
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300 - 2500 (broad)
N-H (Secondary Amine)Stretching3350 - 3250
C-H (sp³)Stretching2980 - 2850
C=O (Carboxylic Acid)Stretching1720 - 1700
S-H (Thiol)Stretching2600 - 2550 (weak)
C-NStretching1250 - 1020
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Ion Predicted m/z Description
[M+H]⁺164.06Molecular ion (protonated)
[M+Na]⁺186.04Sodium adduct
[M-H]⁻162.04Molecular ion (deprotonated)
FragmentsVariesFragmentation of the alkyl chain and loss of functional groups (e.g., COOH, SH)

Experimental Protocols

The synthesis and analysis of this compound can be achieved through established chemical methods.

Synthesis of this compound

A plausible synthetic route involves the nucleophilic substitution reaction of glycine with a suitable propylthiol precursor.

Materials:

  • Glycine

  • 2-Bromopropyl thiol or a protected equivalent

  • A suitable base (e.g., Sodium Bicarbonate, Triethylamine)

  • Solvent (e.g., Ethanol, Water)

  • Hydrochloric acid (for workup)

Procedure:

  • Dissolve glycine and the base in the chosen solvent.

  • Add 2-bromopropyl thiol dropwise to the solution at room temperature.

  • Stir the reaction mixture for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, remove the solvent under reduced pressure.

  • Acidify the residue with hydrochloric acid to precipitate the product.

  • Filter the crude product and wash with cold water.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Spectroscopic Analysis Workflow

The following workflow outlines the steps for the spectroscopic characterization of the synthesized compound.

G Spectroscopic Analysis Workflow for this compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic analysis.

Logical Relationships in Drug Development

N-substituted glycine derivatives, also known as peptoids, are of significant interest in drug development due to their proteolytic resistance and potential for diverse side-chain incorporation. The logical pathway from a lead compound like this compound to a potential drug candidate is illustrated below.

G Drug Development Pathway for N-Substituted Glycine Derivatives cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Trials cluster_approval Regulatory Approval Lead_Compound Lead Compound (e.g., this compound) SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Compound->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization In_Vitro In Vitro Studies (Target Binding, Efficacy) Lead_Optimization->In_Vitro In_Vivo In Vivo Studies (Pharmacokinetics, Toxicology) In_Vitro->In_Vivo Phase_I Phase I In_Vivo->Phase_I Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III NDA New Drug Application (NDA) Phase_III->NDA

Caption: Logical progression from a lead compound to regulatory submission.

Methodological & Application

Application Note: Quantification of N-(2-Sulfanylpropyl)glycine in Human Plasma using a Validated HPLC Method

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(2-Sulfanylpropyl)glycine, also known as N-(2-mercaptopropionyl)-glycine (MPG), is a synthetic aminothiol antioxidant.[1] It is utilized in the treatment of various conditions such as cystinuria, rheumatoid arthritis, and certain liver and skin disorders.[1] Additionally, MPG has been investigated for its potential as a chelating, cardioprotecting, and radioprotecting agent, largely attributed to its free radical scavenging activity via its thiol group.[1] Accurate and sensitive quantification of MPG in biological matrices like plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its mechanism of action.

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in plasma. The method involves pre-column derivatization followed by reverse-phase HPLC with fluorescence detection.

Methodology

The analytical method is based on the derivatization of the thiol group of this compound with ThioGlo 3, a reagent that yields a highly fluorescent product, enabling sensitive detection.[1]

Sample Preparation

A straightforward protein precipitation and derivatization procedure is employed for plasma samples.

  • Protein Precipitation: To a 100 µL aliquot of plasma, add 100 µL of 10% trichloroacetic acid (TCA).

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins. Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Supernatant Collection: Carefully collect the clear supernatant.

  • Derivatization: Mix 50 µL of the supernatant with 50 µL of ThioGlo 3 derivatizing reagent.

  • Incubation: Allow the mixture to incubate at room temperature for 5 minutes to ensure complete derivatization.

  • Injection: The derivatized sample is now ready for injection into the HPLC system.

HPLC Conditions

The chromatographic separation is achieved using a C18 reverse-phase column.

ParameterValue
Column C18 Reverse-Phase Column
Mobile Phase Acetonitrile:Water (75:25, v/v) containing 1 mL/L of acetic acid and phosphoric acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Fluorescence
Excitation Wavelength 365 nm[1]
Emission Wavelength 445 nm[1]

Quantitative Data

The method was validated for its performance in quantifying this compound in plasma. The key quantitative parameters are summarized in the table below.

ParameterResult
Linearity Range 10 - 2500 nM[1]
Correlation Coefficient (r) 0.999[1]
Limit of Detection (LOD) 5.07 nM (for a 20 µL injection)[1]
Within-run Precision (CV%) 0.3%[1]
Between-run Precision (CV%) 2.1%[1]
Quantitative Relative Recovery in Plasma 90 ± 5.3%[1]

Experimental Workflow

The overall experimental workflow from sample collection to data analysis is depicted in the following diagram.

HPLC Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample (100 µL) tca_addition Add 10% TCA (100 µL) plasma_sample->tca_addition vortex_centrifuge Vortex & Centrifuge tca_addition->vortex_centrifuge supernatant Collect Supernatant (50 µL) vortex_centrifuge->supernatant derivatization Add ThioGlo 3 (50 µL) & Incubate supernatant->derivatization hplc_injection Inject 20 µL into HPLC derivatization->hplc_injection chromatography C18 Reverse-Phase Separation hplc_injection->chromatography fluorescence_detection Fluorescence Detection (Ex: 365 nm, Em: 445 nm) chromatography->fluorescence_detection peak_integration Peak Integration fluorescence_detection->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification

Caption: HPLC workflow for this compound quantification.

Detailed Experimental Protocol

1. Reagents and Materials

  • This compound (MPG) standard

  • ThioGlo 3

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trichloroacetic acid (TCA)

  • Acetic acid (glacial)

  • Phosphoric acid

  • Human plasma (or other biological matrix)

  • Microcentrifuge tubes

  • Pipettes and tips

  • HPLC system with a fluorescence detector and a C18 column

2. Preparation of Solutions

  • 10% TCA Solution: Dissolve 10 g of TCA in 100 mL of HPLC grade water.

  • Mobile Phase: Prepare a solution of Acetonitrile:Water (75:25, v/v). To 1 liter of this mixture, add 1 mL of glacial acetic acid and 1 mL of phosphoric acid. Degas the mobile phase before use.

  • MPG Stock Solution: Prepare a 1 mM stock solution of MPG in a suitable solvent (e.g., water).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the MPG stock solution to cover the desired concentration range (e.g., 10 nM to 2500 nM).

  • ThioGlo 3 Reagent: Prepare the derivatizing reagent according to the manufacturer's instructions.

3. Sample Preparation Protocol

  • Label microcentrifuge tubes for each sample, standard, and quality control.

  • Pipette 100 µL of plasma, standard, or quality control into the corresponding tube.

  • Add 100 µL of 10% TCA solution to each tube.

  • Vortex each tube for 1 minute.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes.

  • Carefully transfer 50 µL of the clear supernatant to a new set of labeled tubes.

  • Add 50 µL of the ThioGlo 3 reagent to each tube containing the supernatant.

  • Vortex briefly and let the tubes stand at room temperature for 5 minutes.

  • Transfer the final derivatized solution to HPLC vials for analysis.

4. HPLC Analysis Protocol

  • Set up the HPLC system with the C18 column and equilibrate the system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Set the fluorescence detector to an excitation wavelength of 365 nm and an emission wavelength of 445 nm.

  • Create a sequence table with the sample information and injection volume (20 µL).

  • Inject the prepared standards to generate a calibration curve.

  • Inject the prepared plasma samples and quality controls.

  • After the sequence is complete, flush the column with an appropriate solvent and store it according to the manufacturer's recommendations.

5. Data Analysis

  • Integrate the peaks corresponding to the derivatized MPG in the chromatograms.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of MPG in the plasma samples by interpolating their peak areas from the calibration curve.

  • Apply the appropriate dilution factors if any were used during sample preparation.

Conclusion

The described HPLC method with fluorescence detection provides a rapid, sensitive, and reliable means for the quantification of this compound in plasma.[1] The simple sample preparation and excellent analytical performance make this method highly suitable for routine analysis in research and clinical settings.

References

Application Notes and Protocols for Using Tiopronin as a Radioprotective Agent in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionizing radiation is a critical modality in cancer therapy; however, its efficacy is often limited by damage to surrounding healthy tissues. Radioprotective agents are compounds designed to mitigate the harmful effects of radiation on normal cells. Tiopronin (N-(2-mercaptopropionyl)glycine) is a thiol-containing drug that has demonstrated antioxidant properties.[1] Its ability to scavenge free radicals and replenish intracellular antioxidant pools suggests its potential as a radioprotective agent. These application notes provide a comprehensive overview and detailed protocols for investigating the radioprotective effects of tiopronin in a cell culture setting.

Mechanism of Action

The radioprotective effect of tiopronin, like other thiol-containing compounds, is primarily attributed to its antioxidant properties. Ionizing radiation leads to the radiolysis of water, generating highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH), superoxide anions (O2•−), and hydrogen peroxide (H2O2). These ROS can cause significant damage to cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to cell death.

Tiopronin is thought to exert its radioprotective effects through several mechanisms:

  • Direct ROS Scavenging: The sulfhydryl (-SH) group in tiopronin can directly donate a hydrogen atom to neutralize free radicals, thereby preventing them from damaging critical cellular components.

  • Glutathione (GSH) Replenishment: Tiopronin can participate in thiol-disulfide exchange reactions, helping to maintain or restore the intracellular levels of glutathione (GSH), a major endogenous antioxidant. GSH is crucial for detoxifying ROS and repairing oxidative damage.

  • Modulation of Redox-Sensitive Signaling Pathways: By influencing the cellular redox state, tiopronin may affect various signaling pathways involved in cell survival, DNA repair, and apoptosis.

Data Presentation

The following table provides an illustrative example of how to present quantitative data from experiments investigating the radioprotective effects of tiopronin.

Cell LineTreatment GroupRadiation Dose (Gy)Cell Viability (% of Control)Surviving Fraction (Clonogenic Assay)γH2AX Foci per Cell (4h post-IR)
HFF-1 Control (No Drug)0100 ± 5.21.00 ± 0.080.5 ± 0.2
Control (No Drug)445 ± 4.10.25 ± 0.0415.8 ± 2.1
Tiopronin (1 mM)098 ± 4.90.98 ± 0.070.6 ± 0.3
Tiopronin (1 mM)475 ± 3.80.62 ± 0.056.2 ± 1.5
A549 Control (No Drug)0100 ± 6.11.00 ± 0.090.4 ± 0.1
Control (No Drug)452 ± 5.50.31 ± 0.0614.5 ± 1.9
Tiopronin (1 mM)097 ± 5.70.99 ± 0.080.5 ± 0.2
Tiopronin (1 mM)481 ± 4.30.71 ± 0.075.8 ± 1.3

Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate a potential format for presenting experimental results.

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity and Optimal Concentration of Tiopronin

Objective: To determine the non-toxic concentration range of tiopronin for subsequent radioprotection studies.

Materials:

  • Selected mammalian cell line (e.g., human foreskin fibroblasts (HFF-1), A549 lung carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Tiopronin

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare a stock solution of tiopronin in sterile PBS or culture medium.

  • Perform serial dilutions of tiopronin in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 mM).

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of tiopronin. Include a vehicle control (medium without tiopronin).

  • Incubate the cells for a period equivalent to the planned pre-incubation time for the radioprotection assay (e.g., 2-4 hours).

  • After incubation, replace the drug-containing medium with fresh complete medium.

  • Incubate for a further 24-48 hours.

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control. The highest concentration that shows minimal cytotoxicity (e.g., >95% viability) can be selected for radioprotection studies.

Protocol 2: In Vitro Radioprotection Assay using a Clonogenic Survival Assay

Objective: To evaluate the ability of tiopronin to protect cells from radiation-induced cell death.

Materials:

  • Selected mammalian cell line

  • Complete cell culture medium

  • Tiopronin at the pre-determined optimal concentration

  • PBS

  • Trypsin-EDTA

  • 6-well plates or T-25 flasks

  • Gamma irradiator (e.g., Cesium-137 or Cobalt-60 source)

  • Crystal Violet staining solution

Procedure:

  • Seed a known number of cells (e.g., 200-1000 cells/well for 0-2 Gy, 2000-5000 cells/well for 4-6 Gy) in 6-well plates and allow them to attach overnight.

  • Treat one set of plates with complete medium (control) and another set with medium containing the optimal concentration of tiopronin.

  • Incubate for 2-4 hours at 37°C.

  • Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6 Gy).

  • After irradiation, remove the medium, wash the cells with PBS, and add fresh complete medium.

  • Incubate the plates for 10-14 days to allow for colony formation.

  • Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.

  • Count the number of colonies containing at least 50 cells.

  • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.

    • PE = (Number of colonies formed / Number of cells seeded) x 100

    • SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE/100)

  • Plot the surviving fraction as a function of the radiation dose on a semi-logarithmic scale to generate cell survival curves.

Protocol 3: Assessment of DNA Damage using γH2AX Foci Formation

Objective: To determine if tiopronin reduces radiation-induced DNA double-strand breaks.

Materials:

  • Selected mammalian cell line

  • Complete cell culture medium

  • Tiopronin at the optimal concentration

  • Chamber slides or coverslips in multi-well plates

  • 4% Paraformaldehyde (PFA)

  • 0.25% Triton X-100 in PBS

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against γH2AX

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Seed cells on chamber slides or coverslips and allow them to adhere.

  • Treat the cells with or without tiopronin for 2-4 hours.

  • Irradiate the cells with a specific dose of radiation (e.g., 2 Gy).

  • Incubate the cells for a defined period post-irradiation (e.g., 30 minutes, 4 hours, 24 hours) to allow for DNA damage response.

  • Fix the cells with 4% PFA.

  • Permeabilize the cells with 0.25% Triton X-100.

  • Block non-specific antibody binding with blocking solution.

  • Incubate with the primary anti-γH2AX antibody.

  • Wash and incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips and visualize the cells using a fluorescence microscope.

  • Quantify the number of γH2AX foci per nucleus in a significant number of cells for each treatment group.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Irradiation cluster_assays Endpoint Assays cluster_analysis Data Analysis cell_culture 1. Cell Seeding drug_prep 2. Tiopronin Preparation pre_incubation 3. Pre-incubation with Tiopronin drug_prep->pre_incubation irradiation 4. Irradiation pre_incubation->irradiation viability 5a. Cell Viability (MTT) irradiation->viability clonogenic 5b. Clonogenic Survival irradiation->clonogenic dna_damage 5c. DNA Damage (γH2AX) irradiation->dna_damage data_quant 6. Data Quantification viability->data_quant clonogenic->data_quant dna_damage->data_quant conclusion 7. Conclusion data_quant->conclusion

Caption: Experimental workflow for evaluating tiopronin's radioprotective effects.

Signaling_Pathway cluster_stress Radiation-Induced Stress cluster_tiopronin Tiopronin Intervention cluster_cellular_response Cellular Response cluster_outcome Outcome radiation Ionizing Radiation ros Reactive Oxygen Species (ROS) radiation->ros dna_damage DNA Damage ros->dna_damage attacks tiopronin Tiopronin (-SH) tiopronin->ros scavenges gsh Increased GSH Pool tiopronin->gsh promotes cell_death Cell Death dna_damage->cell_death radioprotection Radioprotection redox Cellular Redox Homeostasis gsh->redox redox->dna_damage reduces redox->radioprotection

Caption: Putative signaling pathway of tiopronin-mediated radioprotection.

References

Application Note: Fluorescence-Based Quantification of N-(2-mercaptopropionyl)-glycine (Tiopronin)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-mercaptopropionyl)-glycine (Tiopronin) is a thiol-containing drug employed in the management of conditions such as cystinuria and rheumatoid arthritis.[1][2] Its antioxidant properties, stemming from the reactive thiol group, also make it a subject of interest in research related to oxidative stress.[3][4] Accurate quantification of Tiopronin in biological matrices is crucial for pharmacokinetic studies and clinical monitoring. Due to the lack of a native chromophore or fluorophore in the Tiopronin molecule, derivatization is a necessary step for sensitive fluorescence detection. This application note provides detailed protocols for the derivatization of Tiopronin using various fluorescent labeling agents, enabling its quantification by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

Principle of Derivatization

The core principle behind the fluorescence derivatization of Tiopronin lies in the reaction of its thiol (-SH) group with a reagent containing a fluorescent moiety. This reaction forms a stable, highly fluorescent product that can be easily detected and quantified at low concentrations. Common derivatizing agents for thiols include maleimide derivatives and bimanes, which exhibit high specificity towards the sulfhydryl group.

Quantitative Data Summary

The following table summarizes the performance characteristics of different fluorescence derivatization methods for Tiopronin analysis. This allows for a direct comparison of key analytical parameters to aid in method selection.

Derivatizing AgentLinearity RangeLimit of Detection (LOD) / Limit of Quantification (LOQ)RecoverySample MatrixReference
N-(1-pyrenyl) maleimide (NPM)0.1 - 10.0 µg/mLLOQ: 0.1 µg/mL73.7% - 79.7%Rat Plasma[5][6]
ThioGlo 310 - 2500 nMLOD: 5.07 nM90% - 106.7%Biological Tissues (Plasma, Lung, Liver, Kidney, Brain)[5][7]
Monobromobimane (mBBr)Analyte dependentNot specified for Tiopronin, but low nM for other thiols85.16% - 119.48% for various thiolsPlasma[8]
1,3,5,7-tetramethyl-8-bromomethyl-difluoroboradiaza-s-indacene (TMMB-Br)Not specifiedHPLC-FLD: 2.0 nmol/L95.0% - 106.7%Human Urine and Serum[9]

Experimental Protocols

Protocol 1: Derivatization with N-(1-pyrenyl) maleimide (NPM)

This protocol is adapted from a method for the determination of Tiopronin in rat plasma.[5][6]

Materials:

  • N-(1-pyrenyl) maleimide (NPM) solution

  • Tiopronin standards or samples

  • Acetonitrile

  • Glacial Acetic Acid

  • Potassium Dihydrogen Phosphate (KH2PO4)

  • Perchloric acid

  • HPLC system with a C18 column and fluorescence detector

Procedure:

  • Sample Preparation: To 100 µL of plasma, add 50 µL of 10% perchloric acid to precipitate proteins. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

  • Derivatization Reaction:

    • Take 50 µL of the supernatant from the previous step.

    • Add 50 µL of a 1 mg/mL solution of NPM in acetonitrile.

    • Vortex the mixture.

    • Incubate the reaction mixture at 60°C for 30 minutes in a water bath.

    • After incubation, cool the mixture to room temperature.

  • HPLC-FLD Analysis:

    • Inject an aliquot of the derivatized sample into the HPLC system.

    • Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm).[5][6]

    • Mobile Phase: A mixture of 0.2% glacial acetic acid aqueous solution containing 0.015 mol/L KH2PO4 and acetonitrile (56:44, v/v).[5][6]

    • Flow Rate: 0.8 mL/min.[5][6]

    • Column Temperature: 30°C.[5][6]

    • Fluorescence Detection: Excitation wavelength (λex) = 340 nm, Emission wavelength (λem) = 375 nm.[5][6]

Protocol 2: Derivatization with ThioGlo 3

This protocol is based on a method for detecting Tiopronin in biological tissues.[7]

Materials:

  • ThioGlo 3 reagent

  • Tiopronin standards or samples

  • Acetonitrile

  • Acetic Acid

  • Phosphoric Acid

  • HPLC system with a C18 column and fluorescence detector

Procedure:

  • Sample Preparation: Homogenize biological tissue samples as appropriate and perform protein precipitation.

  • Derivatization Reaction:

    • Mix the sample extract with the ThioGlo 3 reagent. (Note: The original paper does not specify the exact concentrations and volumes for the derivatization step, so optimization may be required).

  • HPLC-FLD Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Column: C18 column.[7]

    • Mobile Phase: Acetonitrile:Water (75:25, v/v) with 1 mL/L of acetic acid and phosphoric acid.[5][7]

    • Fluorescence Detection: Excitation wavelength (λex) = 365 nm, Emission wavelength (λem) = 445 nm.[5][7]

Protocol 3: General Derivatization with Monobromobimane (mBBr)

Monobromobimane is a common thiol-specific labeling reagent.[8] This protocol provides a general workflow that can be adapted for Tiopronin.

Materials:

  • Monobromobimane (mBBr) solution

  • Tiopronin standards or samples

  • Buffer (e.g., Tris-HCl, pH 8.0)

  • Reagent to stop the reaction (e.g., acid)

  • HPLC system with a C18 column and fluorescence detector

Procedure:

  • Sample Preparation: Prepare the sample in a suitable buffer. For total thiol analysis, a reduction step with a reducing agent like sodium borohydride may be necessary before derivatization to convert disulfides to free thiols.[8]

  • Derivatization Reaction:

    • Mix the sample with the mBBr solution in an alkaline pH environment. The reaction is typically fast and can be performed at room temperature in the dark.[8]

    • The reaction time, temperature, and reagent concentration should be optimized for Tiopronin.

    • Stop the reaction by adding an acid, which lowers the pH.

  • HPLC-FLD Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Fluorescence Detection: For mBBr derivatives, typical excitation is around 378-390 nm and emission is around 475-492 nm.[8][10]

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the derivatization and analysis of Tiopronin.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Tissue) ProteinPrecip Protein Precipitation (e.g., with Acid) Sample->ProteinPrecip Centrifuge Centrifugation ProteinPrecip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant AddReagent Add Fluorescent Derivatizing Agent Supernatant->AddReagent Incubate Incubation (Time and Temperature Dependent) AddReagent->Incubate Cool Cool to Room Temperature Incubate->Cool HPLC HPLC Separation (C18 Column) Cool->HPLC FLD Fluorescence Detection HPLC->FLD Data Data Acquisition and Quantification FLD->Data

Caption: General workflow for Tiopronin derivatization and analysis.

Signaling Pathway (Chemical Reaction)

The diagram below illustrates the chemical reaction between the thiol group of Tiopronin and a generic maleimide-based fluorescent dye.

G cluster_reaction Derivatization Reaction Tiopronin Tiopronin (with -SH group) Reaction Thiol-Maleimide Addition Tiopronin->Reaction FluorDye Maleimide-Fluorophore FluorDye->Reaction Product Fluorescent Tiopronin Derivative Reaction->Product

Caption: Reaction of Tiopronin with a maleimide fluorescent dye.

References

Application Notes and Protocols: Cysteine-Targeting Chemical Probes in Proteomics Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the specific compound N-(2-Sulfanylpropyl)glycine is not found in the current proteomics literature, the underlying chemical principle of utilizing a thiol-reactive group for protein analysis is a cornerstone of modern proteomics. This document provides detailed application notes and protocols for the use of cysteine-reactive chemical probes in proteomics research. These reagents are instrumental in identifying and quantifying cysteine-containing proteins, studying post-translational modifications of cysteine residues, and in chemical proteomics for target discovery and validation.

The sulfhydryl group of cysteine is highly reactive and can be selectively targeted by a variety of chemical probes. This unique reactivity allows for the specific labeling of cysteine residues within complex protein mixtures. The applications of such probes are vast, ranging from profiling protein expression to identifying the targets of covalent drugs.

Key Applications of Cysteine-Reactive Probes in Proteomics

  • Quantitative Cysteine-Reactive Proteomics: Enables the relative and absolute quantification of cysteine-containing peptides and proteins between different samples. This is crucial for understanding changes in protein expression and modification in response to stimuli, disease, or drug treatment.

  • Redox Proteomics: Allows for the study of reversible and irreversible oxidation of cysteine residues, providing insights into cellular signaling pathways and oxidative stress.

  • Chemical Proteomics and Covalent Ligand Discovery: Used in competitive profiling experiments to identify the protein targets of covalent inhibitors and other electrophilic small molecules.[1][2]

  • Activity-Based Protein Profiling (ABPP): Employs reactive probes to target the active sites of enzymes, many of which contain a reactive cysteine residue.

Quantitative Data Presentation

The following tables summarize representative quantitative data that can be obtained from proteomics experiments using cysteine-reactive probes.

Table 1: Representative Data from a Tandem Mass Tag (TMT) Cysteine-Reactive Proteomics Experiment

Protein IDGene NamePeptide SequenceTMT Reporter Ion Intensity (Sample 1)TMT Reporter Ion Intensity (Sample 2)Fold Change (Sample 2 / Sample 1)p-value
P08670HSP90AA1IIGQFGVGFYSAYLVADR15,23429,8761.960.001
P62258ACTG1SYELPDGQVITIGNER45,12322,5610.500.005
Q06830PRDX1VCPAGWKPGSGTIK33,45667,2342.01< 0.001
P31946GAPDHVLPETDEK55,67856,1231.010.98

This table illustrates how cysteine-reactive TMT reagents can be used to determine relative protein abundance changes between two samples.

Table 2: Summary of a Competitive Chemical Proteomics Screen

Protein TargetCysteine SiteIC50 (μM) of Competitor Compound
EGFRC7970.15
BTKC4810.05
KRASC121.2
ALDH2C3025.6

This table shows example data from a screen to identify protein targets of a covalent inhibitor by measuring the displacement of a cysteine-reactive probe.

Experimental Protocols

Protocol 1: General Protocol for Quantitative Cysteine Labeling using Iodoacetamide-based Probes

This protocol outlines a standard workflow for labeling cysteine residues in a complex protein lysate with an iodoacetamide-based probe for subsequent mass spectrometry analysis.

Materials:

  • Cell or tissue lysate

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA) or an isotopically labeled IAA analog (e.g., ¹³C₂-IAA)

  • Urea

  • Trypsin

  • C18 solid-phase extraction (SPE) cartridges

  • Mass spectrometer compatible with proteomics workflows

Procedure:

  • Protein Extraction and Reduction:

    • Lyse cells or tissues in a buffer containing 8 M urea.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • To 1 mg of protein, add DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes to reduce disulfide bonds.

  • Alkylation (Labeling):

    • Cool the sample to room temperature.

    • Add iodoacetamide to a final concentration of 55 mM.

    • Incubate in the dark at room temperature for 20 minutes to alkylate free cysteine residues.

  • Protein Digestion:

    • Dilute the urea concentration to less than 2 M with 50 mM ammonium bicarbonate.

    • Add trypsin at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide solution with formic acid.

    • Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a loading buffer suitable for your LC-MS/MS system.

    • Analyze the peptides by LC-MS/MS. The mass spectrometer will identify and quantify the peptides, including those containing the iodoacetamide-labeled cysteines.

Protocol 2: Cysteine-Reactive Tandem Mass Tag (cysTMT) Labeling for Multiplexed Quantification

This protocol describes the use of cysteine-reactive TMT reagents for the simultaneous quantification of cysteine-containing peptides from multiple samples.[3][4]

Materials:

  • Protein lysates from up to six samples

  • Cysteine-reactive TMTsixplex™ Isobaric Mass Tagging Kit

  • Anti-TMT antibody resin for enrichment (optional)

  • Standard proteomics sample preparation reagents (as in Protocol 1)

Procedure:

  • Sample Preparation:

    • Prepare protein lysates from each sample as described in Protocol 1 (steps 1.1-1.2). Ensure equal protein amounts for each sample.

    • Reduce disulfide bonds with DTT as described previously.

  • cysTMT Labeling:

    • Following reduction, label each sample with a different cysTMT reagent according to the manufacturer's protocol. This involves adding the specific isobaric tag to each sample and incubating to allow the reaction with cysteine residues.

  • Sample Pooling and Digestion:

    • After labeling, combine all samples into a single tube.

    • Proceed with protein digestion using trypsin as outlined in Protocol 1.

  • Enrichment of Labeled Peptides (Optional but Recommended):

    • To increase the number of identified cysteine-containing peptides, enrich the labeled peptides using an anti-TMT antibody resin.[3]

  • Desalting and LC-MS/MS Analysis:

    • Desalt the pooled and (optionally) enriched peptide mixture using a C18 SPE cartridge.

    • Analyze the sample by LC-MS/MS. During fragmentation, the TMT reporter ions will be released, and their relative intensities will correspond to the relative abundance of the cysteine-containing peptide in each of the original samples.[3]

Visualizations

Signaling Pathway

signaling_pathway cluster_0 Cellular Environment cluster_1 Cellular Response ROS Reactive Oxygen Species (ROS) Protein_Cys_SH Protein-Cys-SH (Reduced) ROS->Protein_Cys_SH Oxidation Protein_Cys_SOH Protein-Cys-SOH (Oxidized) Downstream_Signaling Downstream Signaling (e.g., Apoptosis, Proliferation) Protein_Cys_SOH->Downstream_Signaling Signal Transduction

Caption: Redox signaling pathway involving cysteine oxidation.

Experimental Workflow

experimental_workflow Start Start: Protein Lysates Reduce 1. Reduce Disulfides (DTT) Start->Reduce Label 2. Label Cysteines (Thiol-Reactive Probe) Reduce->Label Digest 3. Digest to Peptides (Trypsin) Label->Digest Desalt 4. Desalt Peptides (C18 SPE) Digest->Desalt Analyze 5. LC-MS/MS Analysis Desalt->Analyze Data Data Analysis: Identification & Quantification Analyze->Data

Caption: Workflow for cysteine-reactive proteomics.

Logical Relationship

logical_relationship cluster_0 Inputs cluster_1 Process cluster_2 Outputs Probe Cysteine-Reactive Probe Experiment Proteomics Experiment Probe->Experiment Sample Biological Sample Sample->Experiment Quant Quantitative Data Experiment->Quant ID Protein Identification Experiment->ID

Caption: Logical flow of a chemoproteomics experiment.

References

Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing N-(2-Sulfanylpropyl)glycine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted glycine derivatives, or peptoids, are an important class of peptide mimics that offer resistance to proteolytic degradation and the potential for increased cell permeability. The incorporation of functionalized side chains, such as the sulfanylpropyl group in N-(2-Sulfanylpropyl)glycine, provides a versatile handle for various applications, including the introduction of labels, crosslinkers, or the modulation of biological activity through interaction with specific cellular targets. This document provides a detailed protocol for the solid-phase synthesis of peptides containing this compound using Fmoc/tBu chemistry. The protocols described herein are based on established solid-phase peptide synthesis (SPPS) methodologies and provide a framework for the successful synthesis, purification, and characterization of these modified peptides.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of a model peptide containing this compound. These values are illustrative and may vary depending on the specific peptide sequence and synthesis scale.

Table 1: Synthesis of Fmoc-N-(2-Sulfanylpropyl-Trt)glycine Building Block

StepReactionReagent/SolventTime (h)Temp (°C)Expected Yield (%)Purity (by HPLC, %)
1N-alkylationGlycine, 1-Bromo-2-tritylthiopropane, NaHCO₃, DMF/H₂O24RT60-70>90
2Fmoc ProtectionFmoc-OSu, NaHCO₃, Dioxane/H₂O12RT80-90>95

**Table 2: Solid-Phase Synthesis of a Model Peptide (e.g., Ac-Tyr-Val-Ala-(this compound)-Leu-NH₂) **

StepOperationReagents/SolventsCyclesTime per Cycle (min)Overall Yield (%)
1Resin SwellingDMF130-
2Fmoc Deprotection20% Piperidine in DMF55 + 15-
3Amino Acid CouplingFmoc-AA-OH, HBTU, DIPEA in DMF560-
4Capping (optional)Ac₂O, DIPEA in DMF115-
5Cleavage & DeprotectionTFA/TIS/H₂O (95:2.5:2.5)112050-60 (crude)
6PurificationPreparative RP-HPLC--15-25 (pure)

Table 3: Characterization of the Final Peptide

AnalysisMethodExpected Result
PurityAnalytical RP-HPLC>95%
Molecular WeightESI-MSCalculated [M+H]⁺
Sequence VerificationMS/MS FragmentationCorrect b- and y-ion series

Experimental Protocols

Synthesis of the Fmoc-N-(2-Sulfanylpropyl-Trt)glycine Building Block

The synthesis of the building block involves the N-alkylation of glycine followed by the protection of the amino group with Fmoc. The thiol group is protected with a trityl (Trt) group to prevent side reactions during peptide synthesis.

Materials:

  • Glycine

  • 1-Bromo-2-tritylthiopropane

  • Sodium bicarbonate (NaHCO₃)

  • Dimethylformamide (DMF)

  • 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • Dioxane

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO₄)

Procedure:

  • N-alkylation:

    • Dissolve glycine (1 eq) and NaHCO₃ (3 eq) in a mixture of DMF and water (1:1).

    • Add a solution of 1-bromo-2-tritylthiopropane (1.2 eq) in DMF dropwise.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction with water and extract with EtOAc.

    • Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure to obtain N-(2-Tritylsulfanylpropyl)glycine.

  • Fmoc Protection:

    • Dissolve the N-(2-Tritylsulfanylpropyl)glycine (1 eq) and NaHCO₃ (3 eq) in a mixture of dioxane and water (1:1).

    • Add a solution of Fmoc-OSu (1.1 eq) in dioxane.

    • Stir the reaction at room temperature for 12 hours.

    • Monitor the reaction by TLC.

    • After completion, acidify the mixture with 1 M HCl to pH 2-3 and extract with EtOAc.

    • Wash the organic layer with water and brine, dry over MgSO₄, and concentrate.

    • Purify the crude product by flash chromatography (silica gel, gradient of DCM/MeOH) to yield Fmoc-N-(2-Sulfanylpropyl-Trt)glycine.

Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of a model peptide on a Rink Amide resin for a C-terminal amide.

Materials:

  • Rink Amide MBHA resin (0.5-0.8 mmol/g loading)

  • Fmoc-protected amino acids

  • Fmoc-N-(2-Sulfanylpropyl-Trt)glycine

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetic anhydride (Ac₂O)

Procedure:

  • Resin Swelling: Place the Rink Amide resin in a reaction vessel and swell in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).

  • Incorporation of Fmoc-N-(2-Sulfanylpropyl-Trt)glycine: Follow the same coupling procedure as for standard amino acids.

  • Repeat: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.

  • Final Fmoc Deprotection: After the last coupling, perform a final Fmoc deprotection as described in step 2.

  • Acetylation (N-terminal capping):

    • Wash the resin with DMF.

    • Add a solution of acetic anhydride/DIPEA/DMF (1:1:8) and agitate for 30 minutes.

    • Drain and wash the resin with DMF (5x) and DCM (3x).

    • Dry the resin under vacuum.

Cleavage and Deprotection

This procedure cleaves the peptide from the resin and removes the side-chain protecting groups, including the Trt group from the sulfanyl moiety.

Materials:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

Procedure:

  • Place the dry peptide-resin in a reaction vessel.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O. Caution: Work in a fume hood and wear appropriate personal protective equipment.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification and Characterization

Purification:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Collect the fractions containing the pure peptide.

  • Lyophilize the pooled fractions to obtain the final peptide as a white powder.

Characterization:

  • Analytical RP-HPLC: Analyze the purity of the final product using an analytical C18 column with a suitable gradient.

  • Mass Spectrometry: Determine the molecular weight of the peptide using Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Tandem Mass Spectrometry (MS/MS): Confirm the peptide sequence by fragmentation analysis.

Visualizations

experimental_workflow cluster_building_block Building Block Synthesis cluster_spps Solid-Phase Peptide Synthesis cluster_final_steps Final Steps bb1 N-alkylation of Glycine bb2 Fmoc Protection bb1->bb2 Purification spps3 Amino Acid Coupling bb2->spps3 Incorporate Building Block spps1 Resin Swelling spps2 Fmoc Deprotection spps1->spps2 spps2->spps3 spps4 Wash spps3->spps4 spps4->spps2 Repeat for each amino acid fs1 Cleavage & Deprotection spps4->fs1 Completed Peptide-Resin fs2 Precipitation fs1->fs2 fs3 Purification (RP-HPLC) fs2->fs3 fs4 Characterization (MS, HPLC) fs3->fs4

Caption: Overall workflow for the synthesis of peptides containing this compound.

spss_cycle Resin Peptide-Resin (Fmoc-AA) Deprotection Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Resin Next Cycle

Caption: The iterative cycle of solid-phase peptide synthesis (SPPS).

cleavage_deprotection start Dry Peptide-Resin cocktail Add Cleavage Cocktail (TFA/TIS/H₂O) start->cocktail reaction Agitate 2-3 hours at RT cocktail->reaction filtration Filter to Separate Resin reaction->filtration precipitation Precipitate Peptide in Cold Ether filtration->precipitation centrifugation Centrifuge and Wash Pellet precipitation->centrifugation end Crude Peptide centrifugation->end

Caption: Workflow for the cleavage and deprotection of the synthesized peptide.

Application Notes and Protocols for Utilizing Tiopronin in Animal Models of Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tiopronin, N-(2-mercaptopropionyl)glycine, is a thiol-containing antioxidant agent.[1] Its primary mechanism of action involves scavenging reactive oxygen species (ROS), thereby mitigating cellular damage caused by oxidative stress.[1] Oxidative stress is implicated in the pathophysiology of a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and drug-induced toxicities. Animal models are invaluable tools for studying the mechanisms of oxidative stress and for evaluating the efficacy of potential therapeutic agents like tiopronin. These application notes provide a comprehensive guide for researchers on how to effectively use tiopronin in animal models to study and combat oxidative stress.

Mechanism of Action

Tiopronin exerts its antioxidant effects through several mechanisms:

  • Direct ROS Scavenging: The free thiol group (-SH) on the tiopronin molecule directly reacts with and neutralizes various ROS, including superoxide anions and hydroxyl radicals.

  • Preservation of Intracellular Glutathione (GSH): Tiopronin helps to maintain the intracellular pool of glutathione, a critical endogenous antioxidant, by reducing its oxidized form (GSSG) back to GSH.

  • Inhibition of Lipid Peroxidation: By scavenging ROS, tiopronin helps to prevent the chain reaction of lipid peroxidation, thus protecting cell membranes from damage.[1]

  • Potential Modulation of Antioxidant Signaling Pathways: While direct in-vivo evidence is still emerging, as a potent antioxidant, tiopronin is hypothesized to influence the Keap1-Nrf2 signaling pathway. This pathway is a master regulator of the cellular antioxidant response, and its activation leads to the transcription of numerous antioxidant and cytoprotective genes.

Application Notes

Animal Models

Tiopronin can be utilized in a variety of animal models of diseases where oxidative stress is a key pathological feature. Examples include:

  • Drug-Induced Organ Toxicity: Models of nephrotoxicity (e.g., cisplatin-induced) or hepatotoxicity where oxidative stress is a known mechanism of injury.[1]

  • Ischemia-Reperfusion Injury: Models of stroke, myocardial infarction, or other conditions involving a period of ischemia followed by reperfusion, which is known to generate a burst of ROS.

  • Neurodegenerative Diseases: Animal models of diseases such as Parkinson's and Alzheimer's, where oxidative damage to neurons is a prominent feature.

  • Metabolic Diseases: Models of non-alcoholic steatohepatitis (NASH) or diabetes, where chronic oxidative stress contributes to disease progression.

Dosage and Administration

The optimal dosage and route of administration of tiopronin will vary depending on the animal model, the specific disease being studied, and the desired therapeutic effect. Based on available literature, the following can be used as a starting point for study design.

Table 1: Tiopronin Dosage and Administration in Animal Models

Animal ModelSpeciesRoute of AdministrationDosageTreatment DurationReference
Non-alcoholic SteatohepatitisRatOral gavage600 mg/kg/day8 weeksInferred from human equivalent dose in cited literature
Cisplatin-induced NephrotoxicityRatIntraperitoneal2 mM solutionPre-treatment and co-treatment with cisplatin[1]
CystinuriaDogOral30-40 mg/kg/day (divided into two doses)Chronic[2]

It is crucial to perform dose-response studies to determine the optimal effective and non-toxic dose for each specific experimental setup.

Assessment of Efficacy

The antioxidant effects of tiopronin in animal models can be quantified by measuring various biomarkers of oxidative stress in tissues and biological fluids.

Table 2: Key Biomarkers for Assessing Tiopronin Efficacy

BiomarkerDescriptionExpected Effect of Tiopronin
Malondialdehyde (MDA)A major end-product of lipid peroxidation, indicating cell membrane damage.Decrease
Superoxide Dismutase (SOD)A key antioxidant enzyme that catalyzes the dismutation of superoxide radicals.Increase in activity
Glutathione (GSH)A critical intracellular antioxidant.Increase in levels
Glutathione Peroxidase (GPx)An enzyme that catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides.Increase in activity
Catalase (CAT)An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.Increase in activity
8-hydroxy-2'-deoxyguanosine (8-OHdG)A marker of oxidative DNA damage.Decrease
Protein CarbonylsA marker of oxidative damage to proteins.Decrease

Experimental Protocols

Preparation and Administration of Tiopronin
  • Preparation of Tiopronin Solution: For oral administration, tiopronin tablets can be crushed and suspended in a suitable vehicle such as sterile water or 0.5% carboxymethylcellulose. For intraperitoneal injection, a sterile solution of tiopronin should be prepared in saline.

  • Administration:

    • Oral Gavage: Administer the tiopronin suspension directly into the stomach of the animal using a gavage needle. The volume should be adjusted based on the animal's weight.

    • Intraperitoneal Injection: Inject the sterile tiopronin solution into the peritoneal cavity of the animal.

Measurement of Oxidative Stress Markers

This protocol is adapted for the colorimetric measurement of MDA in tissue homogenates.

  • Tissue Homogenization:

    • Homogenize a known weight of tissue (e.g., 100 mg) in 1 mL of ice-cold RIPA buffer or 1.15% KCl solution.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for the assay.

  • Assay Procedure:

    • To 100 µL of the supernatant, add 200 µL of ice-cold 10% trichloroacetic acid (TCA) to precipitate proteins.

    • Incubate on ice for 15 minutes.

    • Centrifuge at 2,200 x g for 15 minutes at 4°C.

    • Transfer 200 µL of the supernatant to a new tube.

    • Add 200 µL of 0.67% thiobarbituric acid (TBA).

    • Incubate in a boiling water bath for 10 minutes.

    • Cool the samples on ice.

    • Measure the absorbance at 532 nm using a spectrophotometer.

    • Calculate MDA concentration using a standard curve prepared with 1,1,3,3-tetramethoxypropane.

This protocol is based on the inhibition of nitroblue tetrazolium (NBT) reduction.

  • Tissue Homogenization:

    • Homogenize tissue in an appropriate buffer (e.g., phosphate buffer, pH 7.4).

    • Centrifuge to obtain the supernatant.

  • Assay Procedure:

    • The reaction mixture contains sodium carbonate buffer, NBT, EDTA, and the sample supernatant.

    • The reaction is initiated by the addition of hydroxylamine hydrochloride.

    • The absorbance is measured at 560 nm.

    • One unit of SOD activity is defined as the amount of enzyme required to inhibit the reduction of NBT by 50%.

This protocol uses Ellman's reagent (DTNB) for the colorimetric determination of GSH.

  • Tissue Homogenization and Deproteinization:

    • Homogenize tissue in a metaphosphoric acid solution to precipitate proteins.

    • Centrifuge and collect the supernatant.

  • Assay Procedure:

    • To the supernatant, add phosphate buffer and DTNB solution.

    • A yellow color will develop due to the reaction of DTNB with sulfhydryl groups.

    • Measure the absorbance at 412 nm.

    • Calculate GSH concentration using a standard curve prepared with known concentrations of GSH.

Visualizations

Signaling Pathway

Tiopronin_Nrf2_Pathway Tiopronin Tiopronin ROS Reactive Oxygen Species (ROS) Tiopronin->ROS Scavenges Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Induces Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates Nrf2_inactive Nrf2 (inactive) Keap1->Nrf2_inactive Nrf2_active Nrf2 (active) Nrf2_inactive->Nrf2_active Dissociation ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Translocates to Nucleus and Binds Antioxidant_Enzymes Antioxidant Enzymes (SOD, GPx, CAT, HO-1) ARE->Antioxidant_Enzymes Promotes Transcription Antioxidant_Enzymes->ROS Neutralizes Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Leads to

Caption: Tiopronin's potential influence on the Keap1-Nrf2 antioxidant pathway.

Experimental Workflow

Experimental_Workflow Model 1. Animal Model of Oxidative Stress Grouping 2. Randomization into Control and Tiopronin Groups Model->Grouping Treatment 3. Tiopronin Administration (e.g., Oral Gavage) Grouping->Treatment Sample 4. Tissue/Blood Sample Collection Treatment->Sample Analysis 5. Biomarker Analysis (MDA, SOD, GSH) Sample->Analysis Data 6. Data Analysis and Interpretation Analysis->Data

Caption: General experimental workflow for studying tiopronin in animal models.

Logical Relationship

Logical_Relationship Disease_Model Disease Model with Oxidative Stress Component Tiopronin_Treatment Tiopronin Treatment Reduced_ROS Reduced Reactive Oxygen Species Tiopronin_Treatment->Reduced_ROS Leads to Decreased_Damage Decreased Oxidative Damage (e.g., MDA, 8-OHdG) Reduced_ROS->Decreased_Damage Results in Increased_Defense Increased Antioxidant Defense (e.g., SOD, GSH) Reduced_ROS->Increased_Defense Contributes to Therapeutic_Effect Therapeutic Effect (e.g., Improved Organ Function) Decreased_Damage->Therapeutic_Effect Contributes to Increased_Defense->Therapeutic_Effect Contributes to

Caption: Logical relationship of tiopronin's action in oxidative stress models.

References

Analytical Techniques for Detecting Thiol Compounds in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the detection and quantification of thiol compounds in various biological samples. Thiol-containing molecules, such as cysteine, homocysteine, and the tripeptide glutathione, are crucial for maintaining cellular redox homeostasis and are implicated in a multitude of physiological and pathological processes. Accurate and sensitive measurement of these compounds is therefore essential for research in areas ranging from basic cell biology to drug development.

Overview of Analytical Techniques

A variety of methods are available for the analysis of thiol compounds, each with its own advantages and limitations. The choice of technique often depends on the specific thiol of interest, the biological matrix, the required sensitivity, and the available instrumentation. The primary methods covered in these notes include colorimetric assays, high-performance liquid chromatography (HPLC), mass spectrometry (MS), and fluorescent probes.

Technique Principle Advantages Limitations
Colorimetric Assays (e.g., Ellman's Assay) Reaction of thiols with a chromogenic reagent (DTNB) to produce a colored product measured by spectrophotometry.Simple, cost-effective, high-throughput.[1]Lower specificity, potential interference from other components in the sample.[2]
High-Performance Liquid Chromatography (HPLC) Separation of thiols or their derivatives on a chromatographic column followed by detection (UV-Vis or fluorescence).Excellent separation of different thiols, good sensitivity and specificity.[2]Longer analysis time, often requires derivatization.[2]
Mass Spectrometry (MS) Ionization of thiol compounds and separation based on their mass-to-charge ratio, often coupled with HPLC (LC-MS).High sensitivity and specificity, structural information.[2]Requires sophisticated and expensive instrumentation.[2]
Fluorescent Probes Use of molecules that exhibit a change in fluorescence upon reaction with thiols.High sensitivity, suitable for live-cell imaging.[3][4]Can be susceptible to environmental factors (e.g., pH), potential for non-specific binding.

Quantitative Data Summary

The following tables summarize key quantitative parameters for various analytical methods used to detect thiol compounds. This data is intended to aid researchers in selecting the most appropriate technique for their specific application.

Table 1: HPLC-Based Methods
Analyte Matrix Derivatization Reagent Detection Method Limit of Detection (LOD) Linear Range Recovery (%)
Cysteine, CysteinylglycinePlasma, Urine2-chloro-1-methylquinolinium tetrafluoroborateUV (355 nm)1.5 pmol (Cys), 2.3 pmol (CysGly)20-300 µmol/L (Cys), 2.5-50 µmol/L (CysGly)89.7 - 112.3
Total Thiols (as TNB)OVCAR-3 Cells5,5′-dithiobis(2-nitrobenzoic acid) (DTNB)UV (326 nm)15 pmolNot specified95.6 - 99.4[5]
Glutathione (as GSH-TNB)OVCAR-3 Cells5,5′-dithiobis(2-nitrobenzoic acid) (DTNB)UV (326 nm)7.5 pmolNot specified95.1 - 99.0[5]
Table 2: Mass Spectrometry-Based Methods
Analyte Matrix Method Limit of Quantification (LOQ) Linear Range Recovery (%)
HomocysteineHuman SerumLC-MS/MS0.117 µmol/L[6]0.117 - 50.7 µmol/L[6]91.9 - 95.9[7]
HomocysteinePlasmaLC-MS/MS50 ng/mL50 - 5000 ng/mL[8]Within 15% of nominal[8]
Thiol-containing drugsPlasmaHPLC-MS/MS with isotope labeling31.0–50.0 ng·mL⁻¹Not specified95.0–97.5
Table 3: Fluorescent Probes
Probe Name/Type Target Analyte(s) Excitation (nm) Emission (nm) Limit of Detection (LOD) Linear Range Quantum Yield (Φ)
Fluorescein-based (Probe 1)GSH, Cys, Hcy48552010⁻⁷–10⁻⁸ M[3]Not specified0.65 (GSH), 0.91 (Cys), 0.47 (Hcy)[3]
Rhodamine B-based (L1)GSHNot specified5860.219 µM[3]2–26 µM[3]Not specified
1,8-Naphthalimide-based (Probe 13)GSHNot specified5230.12 µM[9]0–400 µM[9]Not specified
Pyrrolidine-fused Chlorin (TCPC)GSH41565040 nM[10]Not specifiedNot specified
Donor-Acceptor Fluorophore (Probe 3)Thiols565627Not specifiedNot specified0.01 (in aqueous buffer), 0.18 (in glycerol/methanol)[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the application notes.

Protocol 1: Quantification of Total Thiols using Ellman's Assay

This protocol is adapted from standard procedures for the colorimetric determination of free sulfhydryl groups.

Materials:

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.

  • Ellman's Reagent Solution: 4 mg/mL 5,5′-dithio-bis-(2-nitrobenzoic acid) (DTNB) in Reaction Buffer.

  • Cysteine Hydrochloride Monohydrate (for standard curve).

  • Spectrophotometer capable of measuring absorbance at 412 nm.

Procedure:

  • Standard Curve Preparation: a. Prepare a 1.0 mM stock solution of cysteine in Reaction Buffer. b. Prepare a series of dilutions from the stock solution to create standards ranging from 0.1 mM to 1.0 mM. c. To 250 µL of each standard, add 50 µL of Ellman's Reagent Solution and 2.5 mL of Reaction Buffer. d. Prepare a blank containing 250 µL of Reaction Buffer, 50 µL of Ellman's Reagent Solution, and 2.5 mL of Reaction Buffer.

  • Sample Preparation: a. Prepare biological samples in Reaction Buffer. For plasma, dilute 1:10 with Reaction Buffer. For cell lysates, sonicate or homogenize cells in Reaction Buffer and centrifuge to remove debris. b. To 250 µL of the sample, add 50 µL of Ellman's Reagent Solution and 2.5 mL of Reaction Buffer.

  • Measurement: a. Incubate all tubes (standards and samples) at room temperature for 15 minutes. b. Zero the spectrophotometer with the blank. c. Measure the absorbance of each standard and sample at 412 nm.

  • Data Analysis: a. Plot the absorbance of the standards versus their known concentrations to generate a standard curve. b. Determine the concentration of thiols in the samples from the standard curve.

Protocol 2: HPLC-UV Analysis of Cysteine and Cystine

This protocol provides a method for the separation and analysis of cysteine and its oxidized form, cystine.

Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Primesep 100 column (4.6 x 150 mm, 5 µm, 100 Å).[12]

Reagents:

  • Mobile Phase: Acetonitrile/Water (20/80, v/v) containing 0.1% Sulfuric Acid.[12]

Procedure:

  • Sample Preparation: a. For plasma samples, deproteinize by adding an equal volume of 10% trichloroacetic acid (TCA), vortex, and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant. b. Filter the supernatant through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions: a. Set the column temperature to 30°C. b. Set the flow rate to 1.0 mL/min.[12] c. Set the UV detection wavelength to 200 nm.[12]

  • Injection and Data Acquisition: a. Inject 10-20 µL of the prepared sample. b. Acquire data and integrate the peaks corresponding to cysteine and cystine.

  • Quantification: a. Prepare standard solutions of cysteine and cystine in the mobile phase. b. Generate a standard curve by injecting known concentrations of the standards. c. Calculate the concentration of cysteine and cystine in the samples based on the standard curve.

Protocol 3: LC-MS/MS Quantification of Total Homocysteine in Plasma

This protocol is based on a validated method for the clinical research analysis of total homocysteine.[6]

Instrumentation:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer with a heated electrospray ionization source).

Reagents and Standards:

  • Internal Standard: Homocysteine-d4.

  • Reducing Agent: Tris-(2-carboxyethyl) phosphine (TCEP).

  • Precipitation Reagent: Acetonitrile.

  • Calibrators and quality control samples.

Procedure:

  • Sample Preparation: a. To 50 µL of plasma sample, calibrator, or control, add 50 µL of internal standard solution and 50 µL of reducing reagent.[6] b. Vortex for 30 seconds and incubate at room temperature for 5 minutes.[6] c. Add 200 µL of precipitation reagent, vortex for 30 seconds, and incubate at 4°C for 5 minutes.[6] d. Centrifuge at 10,000 x g for 5 minutes.[6] e. Transfer the supernatant for injection into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • LC Parameters:

      • Column: A suitable reversed-phase column.

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • A gradient elution program should be optimized for the separation of homocysteine.

    • MS Parameters:

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Acquisition Mode: Selected Reaction Monitoring (SRM).

      • Monitor the transitions for homocysteine (e.g., m/z 136.1 -> 90.1) and the internal standard (e.g., homocysteine-d4, m/z 140.1 -> 94.1).

  • Data Analysis: a. Quantify homocysteine by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to thiol analysis.

Thiol-Disulfide Redox Cycling

Thiol_Redox_Cycling Thiol 2 R-SH (Reduced Thiol) Disulfide R-S-S-R (Oxidized Disulfide) Thiol->Disulfide Oxidation Disulfide->Thiol Reduction ROS Reactive Oxygen Species (ROS) ROS->Thiol Oxidizes Enzymes Reductases (e.g., Glutathione Reductase) Enzymes->Disulfide Reduces

Caption: A simplified diagram of the thiol-disulfide redox cycle.

General Experimental Workflow for Thiol Analysis

Thiol_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Analysis Sample Biological Sample (Plasma, Cells, Tissue) Homogenization Homogenization/ Lysis Sample->Homogenization Deproteinization Deproteinization Homogenization->Deproteinization Derivatization Derivatization (Optional) Deproteinization->Derivatization Spectrophotometry Spectrophotometry Deproteinization->Spectrophotometry HPLC HPLC Derivatization->HPLC MS Mass Spectrometry Derivatization->MS Fluorescence Fluorescence Spectroscopy Derivatization->Fluorescence Quantification Quantification HPLC->Quantification MS->Quantification Spectrophotometry->Quantification Fluorescence->Quantification Interpretation Interpretation Quantification->Interpretation

Caption: A general workflow for the analysis of thiol compounds in biological samples.

Signaling Pathway: Thiol-Dependent Redox Regulation

Thiol_Signaling cluster_redox_buffer Cellular Redox Buffers cluster_signaling Signaling Pathways ROS ROS/RNS Protein Protein Thiols (-SH) ROS->Protein Oxidize GSH Glutathione (GSH) OxidizedProtein Oxidized Protein Thiols (-SOH, -S-S-) GSH->OxidizedProtein Reduces Trx Thioredoxin (Trx) Trx->OxidizedProtein Reduces Apoptosis Apoptosis Proliferation Cell Proliferation Inflammation Inflammation OxidizedProtein->Apoptosis Modulates OxidizedProtein->Proliferation Modulates OxidizedProtein->Inflammation Modulates OxidizedProtein->Protein Reduce

Caption: Thiol-dependent regulation of cellular signaling pathways.[13][14][15][16][17]

References

Application Notes and Protocols: N-(2-Sulfanylpropyl)glycine in Protein Folding and Stability Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals no specific established applications of N-(2-Sulfanylpropyl)glycine in the study of protein folding and stability. As a result, detailed application notes, quantitative data, and specific experimental protocols for this compound in this context are not available.

While the requested information on this compound is not available, this document provides an overview of general methodologies and conceptual frameworks used to investigate protein folding and stability with chemical probes that share structural motifs with this compound, namely a thiol group and an amino acid-like moiety. This information is intended to serve as a general guide for researchers interested in the principles of using small molecules to study protein biophysics.

General Principles of Using Chemical Probes in Protein Folding Studies

Small molecules can be employed to probe various aspects of protein structure, dynamics, and stability. Probes containing reactive groups, such as thiols, can be used to investigate the accessibility of specific residues, the local environment of a protein, or to introduce labels for spectroscopic studies. The glycine-like portion of a hypothetical probe could influence its interaction with the protein backbone or specific binding pockets.

Potential, yet Unverified, Applications of a Thiol-Containing Glycine Analog

Given its structure, this compound could hypothetically be used in the following ways, although it is crucial to reiterate that no published studies have been found to support these applications :

  • Probing Cysteine Accessibility: The sulfhydryl group could potentially participate in disulfide exchange reactions with accessible cysteine residues on a protein's surface, providing information about their solvent exposure in different folding states.

  • Site-Specific Labeling: The thiol group could be used as a handle for attaching fluorescent or spin labels to study protein dynamics and conformational changes via techniques like Fluorescence Resonance Energy Transfer (FRET) or Electron Paramagnetic Resonance (EPR) spectroscopy.

  • Modulating Protein Stability: The interaction of the glycine moiety and the propylthiol group with a protein surface could subtly alter the protein's conformational stability, which could be monitored by denaturation assays.

Experimental Protocols: General Approaches

The following are generalized protocols for studying protein folding and stability. These are not specific to this compound but represent standard methods in the field.

Chemical Denaturation Assays

This method is used to determine the thermodynamic stability of a protein by monitoring the change in a spectroscopic signal as a function of denaturant concentration.

Protocol:

  • Protein Preparation: Prepare a stock solution of the protein of interest in a suitable buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4). Determine the precise protein concentration using a reliable method (e.g., UV absorbance at 280 nm).

  • Denaturant Stock Solution: Prepare a high-concentration stock solution of a denaturant, such as 8 M Guanidinium Chloride (GdmCl) or 10 M Urea, in the same buffer as the protein.

  • Sample Preparation: Prepare a series of samples with a constant protein concentration and varying concentrations of the denaturant. This is typically done by mixing appropriate volumes of the protein stock, buffer, and denaturant stock.

  • Equilibration: Allow the samples to equilibrate for a sufficient time (e.g., 2-24 hours) at a constant temperature to ensure that the unfolding reaction has reached equilibrium.

  • Spectroscopic Measurement: Monitor protein unfolding using a spectroscopic technique that is sensitive to changes in protein conformation. Common methods include:

    • Intrinsic Tryptophan Fluorescence: Excite the protein at 295 nm and monitor the emission spectrum (typically 320-360 nm). Unfolding usually leads to a red-shift in the emission maximum.

    • Circular Dichroism (CD) Spectroscopy: Monitor the change in the far-UV CD signal (e.g., at 222 nm) to track changes in secondary structure.

  • Data Analysis: Plot the spectroscopic signal as a function of denaturant concentration. Fit the data to a two-state or multi-state unfolding model to determine the midpoint of the transition (Cm) and the free energy of unfolding (ΔG°).

Thermal Denaturation Assays (Thermal Shift Assay)

This technique measures the change in protein stability as a function of temperature.

Protocol:

  • Sample Preparation: Prepare the protein sample in a suitable buffer. A fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange) is often included.

  • Instrumentation: Use a real-time PCR instrument or a dedicated differential scanning fluorimeter.

  • Temperature Ramp: Subject the samples to a gradual increase in temperature.

  • Fluorescence Monitoring: Monitor the fluorescence of the dye. As the protein unfolds, it exposes hydrophobic regions, causing the dye to bind and its fluorescence to increase.

  • Data Analysis: Plot fluorescence as a function of temperature. The midpoint of the transition is the melting temperature (Tm), which is an indicator of protein stability.

Data Presentation

Should experimental data for this compound become available, it would be structured in tables for clarity.

Table 1: Hypothetical Effect of this compound on Protein Thermodynamic Stability

ProteinConditionCm (M GdmCl)ΔG° (kcal/mol)
Protein AControl (Buffer)3.55.2
Protein A+ 1 mM this compound3.75.5
Protein BControl (Buffer)2.84.1
Protein B+ 1 mM this compound2.63.9

Table 2: Hypothetical Effect of this compound on Protein Thermal Stability

ProteinConditionTm (°C)
Protein AControl (Buffer)55.2
Protein A+ 1 mM this compound56.1
Protein BControl (Buffer)62.8
Protein B+ 1 mM this compound62.1

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the described experimental protocols.

Chemical_Denaturation_Workflow cluster_prep Sample Preparation cluster_measure Measurement & Analysis p_stock Protein Stock mix Mix Samples p_stock->mix d_stock Denaturant Stock d_stock->mix buffer Buffer buffer->mix equilibrate Equilibrate mix->equilibrate spectro Spectroscopic Measurement equilibrate->spectro plot Plot Data spectro->plot fit Fit to Model plot->fit results Determine Cm & ΔG° fit->results

Chemical Denaturation Workflow

Thermal_Denaturation_Workflow cluster_prep Sample Preparation cluster_run Instrument Run cluster_analysis Data Analysis p_sample Protein Sample mix_thermal Mix p_sample->mix_thermal dye Fluorescent Dye dye->mix_thermal temp_ramp Temperature Ramp mix_thermal->temp_ramp fluor_mon Monitor Fluorescence temp_ramp->fluor_mon plot_thermal Plot Fluorescence vs. Temperature fluor_mon->plot_thermal tm_calc Determine Tm plot_thermal->tm_calc

Thermal Denaturation Workflow

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of N-(2-mercaptopropionyl)-glycine and Other Thiols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of N-(2-mercaptopropionyl)-glycine (tiopronin) and other biologically relevant thiols.

Frequently Asked Questions (FAQs)

Q1: Why is pre-column derivatization often necessary for the analysis of tiopronin and other thiols?

A1: Tiopronin and many other low-molecular-weight thiols, such as cysteine and glutathione, lack a strong native chromophore or fluorophore. This makes their detection by common HPLC detectors like UV-Vis or fluorescence detectors challenging at low concentrations. Pre-column derivatization introduces a chemical tag to the thiol group, significantly enhancing its detectability.[1][2]

Q2: What are some common derivatizing agents for thiol analysis by HPLC?

A2: Several reagents are available for pre-column derivatization of thiols. The choice of reagent depends on the desired detection method and the specific thiols being analyzed. Some common agents include:

  • For Fluorescence Detection: Monobromobimane (MBB), ThioGlo™ 3, and ammonium-7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonic acid (SBD-F) are popular choices that yield highly fluorescent derivatives.[3][4]

  • For UV Detection: 1-benzyl-2-chloropyridinium bromide and ethacrynic acid can be used to introduce a UV-active moiety.[5][6]

Q3: What type of HPLC column is typically used for separating tiopronin and other thiols?

A3: Reversed-phase (RP) HPLC is the most common technique for separating derivatized thiols. C18 columns are widely used and offer good resolution for a variety of thiol derivatives.[3][7][8][9]

Q4: How can I improve the resolution between different thiol peaks?

A4: Optimizing the mobile phase composition is key to improving resolution. This can involve:

  • Adjusting the organic modifier concentration: Altering the ratio of acetonitrile or methanol to the aqueous buffer can significantly impact retention times and separation.

  • Modifying the mobile phase pH: The pH of the aqueous buffer can affect the ionization state of the thiol derivatives, thereby influencing their interaction with the stationary phase. A common mobile phase for tiopronin consists of a potassium dihydrogen phosphate solution (pH adjusted to around 3.2 with acetic acid) and acetonitrile.[7]

  • Using a gradient elution: A gradient program, where the mobile phase composition changes over the course of the run, can be effective in separating a complex mixture of thiols with varying polarities.

Q5: Are there any special considerations for sample preparation and handling of thiols?

A5: Yes, thiols are susceptible to oxidation, which can lead to the formation of disulfides and inaccurate quantification. To minimize oxidation:

  • Keep samples on ice or at 4°C during preparation.

  • Use deoxygenated solvents for sample dilution and mobile phase preparation.

  • Consider adding a reducing agent, such as tris-(2-carboxyethyl)-phosphine (TCEP), to the sample to reduce any existing disulfides back to their thiol form before derivatization.[5][10]

  • Process samples in a timely manner to avoid prolonged exposure to air.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No or very small peaks for thiols Incomplete or failed derivatization reaction.- Verify the pH of the reaction mixture is optimal for the chosen derivatizing agent.- Ensure the derivatizing agent is not expired and has been stored correctly.- Check the reaction time and temperature to ensure they are sufficient for the reaction to go to completion.
Degradation of thiols in the sample.- Re-prepare samples using fresh materials and take precautions to prevent oxidation (see FAQ 5).- Analyze samples as quickly as possible after preparation.
Peak Tailing Secondary interactions between the analyte and the stationary phase.- Adjust the mobile phase pH to suppress the ionization of residual silanols on the column.- Consider using a column with end-capping to minimize silanol interactions.
Column overload.- Dilute the sample or reduce the injection volume.
Retention Time Shifts Inconsistent mobile phase preparation.- Prepare fresh mobile phase and ensure accurate measurement of all components.- Degas the mobile phase thoroughly to prevent bubble formation.
Fluctuations in column temperature.- Use a column oven to maintain a constant and stable temperature.
Column equilibration is insufficient.- Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
High Backpressure Blockage in the HPLC system.- Check for blockages in the guard column, column frits, or tubing.- Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter before use.
Particulate matter from the sample.- Use a guard column to protect the analytical column from contaminants.[11]
Ghost Peaks Contamination in the injection system or mobile phase.- Flush the injector and sample loop with a strong solvent.- Prepare fresh mobile phase using high-purity solvents and reagents.
Carryover from a previous injection.- Run a blank gradient after each sample injection to wash the column.
Poor Resolution Between Tiopronin and Other Thiols Suboptimal mobile phase conditions.- Optimize the mobile phase composition (organic modifier content and pH) to improve selectivity.[7]
Inappropriate column chemistry.- Experiment with a different stationary phase (e.g., a different C18 column from another manufacturer or a phenyl-hexyl column) to alter selectivity.

Quantitative Data

The following table summarizes typical retention times for tiopronin and other thiols from a published HPLC method. Note that retention times can vary significantly depending on the specific HPLC system, column, and mobile phase conditions used.

Analyte Retention Time (minutes)
Homocysteine~4.3
Cysteine~5.8
Cysteinylglycine~6.5
Glutathione~7.8
N-(2-mercaptopropionyl)-glycine (Tiopronin) - as Internal Standard ~14.0
Data from a method for simultaneous determination of various aminothiols where tiopronin was used as an internal standard.[10]

Experimental Protocols

Method 1: HPLC-UV for Tiopronin and Related Substances

This method is suitable for the determination of tiopronin and its related impurities.

  • Chromatographic Conditions:

    • Column: Waters Symmetry C18 (4.6 mm x 200 mm, 5 µm)[7]

    • Mobile Phase: 0.1 M potassium dihydrogen phosphate solution (adjusted to pH 3.2 with glacial acetic acid) : acetonitrile (95:5, v/v)[7]

    • Flow Rate: 1.0 mL/min[7]

    • Column Temperature: 30°C[7]

    • Detection Wavelength: 210 nm[7]

    • Injection Volume: 20 µL[7]

  • Sample Preparation:

    • Dissolve the tiopronin sample in the mobile phase to a final concentration within the linear range of the assay (e.g., 0.020-0.996 g/L).[7]

    • Filter the sample through a 0.45 µm syringe filter before injection.

Method 2: HPLC with Fluorescence Detection for Tiopronin and its Metabolite

This method utilizes pre-column derivatization for the sensitive detection of tiopronin and its primary metabolite, 2-mercaptopropionic acid (MPA).[12]

  • Derivatization and Sample Preparation:

    • A detailed protocol for derivatization with a suitable fluorescent reagent (e.g., ThioGlo™ 3) should be followed. This typically involves mixing the sample with the derivatizing agent in a buffered solution and allowing the reaction to proceed for a specific time at a controlled temperature.[3]

  • Chromatographic Conditions:

    • Column: A suitable C18 column.

    • Mobile Phase: An isocratic or gradient elution using an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). For example, with ThioGlo™ 3 derivatization, a mobile phase of Acetonitrile:Water (75:25) with acetic acid and phosphoric acid (1 mL/L) has been used.[3]

    • Flow Rate: Typically around 1.0 mL/min.

    • Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the chosen derivatizing agent (e.g., for ThioGlo™ 3 derivatives, excitation at 365 nm and emission at 445 nm).[3]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Collection Reduction Reduction of Disulfides (optional, e.g., with TCEP) Sample->Reduction Minimize Oxidation Derivatization Pre-column Derivatization Reduction->Derivatization Filtration Sample Filtration Derivatization->Filtration Injection Injection Filtration->Injection Column C18 Column Separation Injection->Column Detection Detection (UV/Fluorescence) Column->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Experimental workflow for HPLC analysis of thiols.

Troubleshooting_Tree Start Chromatographic Problem Observed Problem_Type What is the nature of the problem? Start->Problem_Type No_Peaks No or Small Peaks Problem_Type->No_Peaks Signal Intensity Peak_Shape Poor Peak Shape (Tailing/Fronting) Problem_Type->Peak_Shape Peak Geometry Retention_Time Retention Time Shifts Problem_Type->Retention_Time Peak Position High_Pressure High Backpressure Problem_Type->High_Pressure System Parameter Check_Derivatization Check Derivatization Protocol & Reagents No_Peaks->Check_Derivatization Check_Sample_Stability Verify Sample Stability No_Peaks->Check_Sample_Stability Check_Mobile_Phase Optimize Mobile Phase pH / Composition Peak_Shape->Check_Mobile_Phase Check_Column Check Column for Overload or Contamination Peak_Shape->Check_Column Retention_Time->Check_Mobile_Phase Check_Temp Ensure Stable Column Temperature Retention_Time->Check_Temp Check_Equilibration Verify Column Equilibration Retention_Time->Check_Equilibration Check_System_Blockage Inspect for Blockages (Frits, Tubing) High_Pressure->Check_System_Blockage Filter_Samples Filter Samples and Mobile Phase High_Pressure->Filter_Samples

Caption: Troubleshooting decision tree for HPLC analysis of thiols.

References

Technical Support Center: Synthesis of N-(2-Sulfanylpropyl)glycine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of N-(2-Sulfanylpropyl)glycine.

Troubleshooting Guide: Low Yield in this compound Synthesis

Low yields in the synthesis of this compound can arise from various factors, including incomplete reactions, side reactions, and degradation of starting materials or the final product. This guide addresses common issues in a question-and-answer format based on a typical synthetic approach: the N-alkylation of glycine with a 2-sulfanylpropyl halide.

Q1: My reaction seems to be incomplete, with a significant amount of unreacted glycine remaining. What are the possible causes and solutions?

A1: Incomplete consumption of glycine is a common issue and can be attributed to several factors related to its physical properties and the reaction conditions.

  • Poor Solubility of Glycine: Glycine is zwitterionic and has limited solubility in many organic solvents.[1] This can lead to a heterogeneous reaction mixture where the effective concentration of dissolved glycine is low.

  • Insufficient Basicity: The N-alkylation of glycine requires a base to deprotonate the amino group, making it nucleophilic. An inadequate amount or strength of the base will result in a low concentration of the reactive glycinate anion.

  • Steric Hindrance: While less of an issue with glycine itself, the electrophile can play a role.

Troubleshooting Steps:

Parameter Potential Issue Recommended Action Expected Outcome
Solvent Glycine not fully dissolved.Use a more polar aprotic solvent like DMF or DMSO. Consider a co-solvent system (e.g., water/organic) to improve glycine solubility.Homogeneous reaction mixture, increased reaction rate.
Base Incomplete deprotonation of glycine.Use at least two equivalents of a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (TEA). For stubborn reactions, consider a stronger base like DBU, but be mindful of potential side reactions.Enhanced nucleophilicity of glycine, driving the reaction forward.
Temperature Reaction rate is too slow.Gradually increase the reaction temperature. Monitor for product degradation or increased side product formation.Increased reaction kinetics.
Reaction Time Insufficient time for the reaction to go to completion.Extend the reaction time and monitor the progress by TLC or LC-MS.Higher conversion of starting materials.

Q2: I am observing the formation of significant byproducts. What are the likely side reactions and how can I minimize them?

A2: The presence of a thiol group and the bifunctional nature of the reactants can lead to several side reactions.

  • Dialkylation of Glycine: The initially formed this compound can be further alkylated to form a tertiary amine.

  • Oxidation of the Thiol Group: The sulfanyl group (-SH) is susceptible to oxidation, especially in the presence of air, leading to the formation of a disulfide dimer.[2][3]

  • S-Alkylation: The thiol group is a potent nucleophile and can compete with the amino group in the alkylation reaction, leading to the formation of a thioether.[4][5]

Minimizing Side Reactions:

Side Reaction Mitigation Strategy
Dialkylation Use a slight excess of glycine relative to the alkylating agent. Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.
Disulfide Formation Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. Consider adding a small amount of a reducing agent like DTT, but test for compatibility with your reaction conditions.
S-Alkylation Protect the thiol group prior to the N-alkylation step. Common protecting groups for thiols include trityl (Trt) or tert-butyldisulfanyl (S-tBu). The protecting group can be removed after the N-alkylation is complete.

Q3: My product appears to be degrading during workup or purification. How can I improve its stability?

A3: this compound, containing both an amino acid and a thiol moiety, can be sensitive to certain conditions.

  • pH Sensitivity: As an amino acid, the charge state and stability can be pH-dependent.[6]

  • Oxidative Instability: As mentioned, the thiol group is prone to oxidation.[2][3] This can be exacerbated during purification steps that involve exposure to air.

  • Heavy Metal Contamination: Thiols can chelate metal ions, which can sometimes catalyze degradation.

Improving Product Stability:

Step Potential Issue Recommendation
Workup Extreme pH leading to degradation.Maintain a pH close to the isoelectric point of the product during aqueous workup to minimize solubility and potential degradation. The isoelectric point of glycine is 5.97, and the pKa of the thiol group is around 8-10, so a slightly acidic to neutral pH is generally advisable.[6]
Purification Oxidation during chromatography.Use degassed solvents for chromatography. Consider adding a small amount of a volatile thiol, like β-mercaptoethanol, to the mobile phase to prevent disulfide formation on the column.
Storage Long-term degradation.Store the purified product under an inert atmosphere at low temperatures.

Frequently Asked Questions (FAQs)

Q: What is a suitable starting material for introducing the 2-sulfanylpropyl group?

A: A common and effective electrophile would be 2-bromopropylthiol or 2-chloropropylthiol. Alternatively, one could use a protected version like S-(2-bromopropyl)ethanethioate, where the thiol is protected as a thioester and can be deprotected after N-alkylation.

Q: What purification techniques are most effective for this compound?

A: Due to its polar and potentially charged nature, ion-exchange chromatography is often a suitable method.[7][8] You can use a cation exchange resin at a pH below the isoelectric point of the amino acid or an anion exchange resin at a pH above the isoelectric point. Reversed-phase chromatography with a volatile acidic modifier (e.g., formic acid or TFA) in the mobile phase can also be effective. For purification of thiol-containing molecules, covalent chromatography on a thiopropyl-activated resin can be a highly specific method.[1]

Q: How can I monitor the progress of the reaction?

A: Thin-layer chromatography (TLC) is a quick and effective method. Use a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/acetic acid/water). Staining with ninhydrin will visualize the primary and secondary amines (glycine and the product), while a potassium permanganate stain can indicate the presence of the oxidizable thiol group. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

Experimental Protocols

Hypothetical Synthesis of this compound (N-Alkylation Approach)

This is a generalized protocol and may require optimization.

  • Reaction Setup: To a solution of glycine (1.1 eq) and potassium carbonate (2.2 eq) in degassed dimethylformamide (DMF), add 2-bromo-1-propanethiol (1.0 eq) dropwise at room temperature under a nitrogen atmosphere.

  • Reaction: Heat the mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Dilute the filtrate with water and wash with a non-polar solvent like diethyl ether to remove any unreacted alkyl halide.

  • Purification: Acidify the aqueous layer to pH 3-4 with dilute HCl and purify by cation exchange chromatography. Elute the product with a gradient of aqueous ammonia. Alternatively, adjust the pH to neutral and purify using reversed-phase HPLC.

  • Characterization: Lyophilize the product-containing fractions and characterize by NMR and mass spectrometry.

Visualizations

logical_relationship Troubleshooting Logic for Low Yield start Low Yield Observed incomplete_reaction Incomplete Reaction start->incomplete_reaction side_products Significant Side Products start->side_products product_degradation Product Degradation start->product_degradation solubility Poor Glycine Solubility incomplete_reaction->solubility base Insufficient Base incomplete_reaction->base conditions Suboptimal Conditions (Temp, Time) incomplete_reaction->conditions dialkylation Dialkylation side_products->dialkylation oxidation Thiol Oxidation side_products->oxidation s_alkylation S-Alkylation side_products->s_alkylation ph_instability pH Instability product_degradation->ph_instability oxidative_instability Oxidative Instability product_degradation->oxidative_instability solution_solvent Change Solvent/Co-solvent solubility->solution_solvent solution_base Increase Base Equivalents/Strength base->solution_base solution_conditions Optimize Temp/Time conditions->solution_conditions solution_dialkylation Adjust Stoichiometry/ Slow Addition dialkylation->solution_dialkylation solution_oxidation Inert Atmosphere/ Degassed Solvents oxidation->solution_oxidation solution_s_alkylation Protect Thiol Group s_alkylation->solution_s_alkylation solution_ph Control pH During Workup ph_instability->solution_ph solution_oxidation_purif Use Degassed Solvents/ Additives for Purification oxidative_instability->solution_oxidation_purif

Caption: Troubleshooting flowchart for low yield.

experimental_workflow General Experimental Workflow start Start reactants Combine Glycine, Base, and Solvent under N₂ start->reactants add_electrophile Add 2-Sulfanylpropyl Halide reactants->add_electrophile reaction Heat and Stir (Monitor by TLC/LC-MS) add_electrophile->reaction workup Aqueous Workup reaction->workup purification Chromatographic Purification (Ion Exchange or RP-HPLC) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: N-alkylation experimental workflow.

References

Technical Support Center: N-(2-mercaptopropionyl)-glycine (MPG) Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N-(2-mercaptopropionyl)-glycine (MPG), also known as Tiopronin. Here you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and long-term storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability issue with N-(2-mercaptopropionyl)-glycine (MPG)?

A1: The primary stability concern for MPG is its susceptibility to oxidation. The thiol (-SH) group in the MPG molecule is readily oxidized, leading to the formation of a disulfide dimer (MPG-SS-MPG).[1] This dimerization results in a loss of the free thiol group, which is crucial for its biological activity as a reducing agent.[2][3][4]

Q2: What factors influence the stability of MPG in long-term storage?

A2: Several factors can significantly impact the stability of MPG during long-term storage. These include:

  • Temperature: Higher temperatures accelerate the rate of oxidation.

  • pH: The stability of MPG is pH-dependent. S-nitrosothiol derivatives of tiopronin, for instance, show pH-dependent decomposition.[5][6]

  • Presence of Oxygen: As an oxidation-prone compound, exposure to atmospheric oxygen will promote degradation.

  • Presence of Metal Ions: Metal ions can catalyze the oxidation of thiols.

  • Light Exposure: Light can provide the energy to initiate and propagate oxidative reactions.

Q3: What are the recommended storage conditions for solid MPG?

A3: For optimal long-term stability, solid N-(2-mercaptopropionyl)-glycine should be stored in a tightly sealed container at -20°C for up to 3 years.[7] It can also be stored at 4°C for up to 2 years.[7] To minimize moisture contamination, which can decrease stability, allow the container to equilibrate to room temperature before opening.[8]

Q4: How should I store MPG in solution?

A4: Stock solutions of MPG should be prepared fresh on the day of use whenever possible.[9] If storage is necessary, it is recommended to store aliquots in tightly sealed vials at -80°C for up to one year to avoid repeated freeze-thaw cycles.[7][10] Some sources suggest usability for up to one month when stored at -20°C.[9] If using water as the solvent, the solution should be filtered and sterilized before use.[7]

Q5: I am observing a loss of activity in my MPG-treated samples. What could be the cause?

A5: A loss of activity is likely due to the degradation of MPG, primarily through oxidation to its disulfide dimer. This can be caused by improper storage of the MPG stock (solid or solution), repeated freeze-thaw cycles of stock solutions, or instability in the experimental buffer (e.g., inappropriate pH, presence of oxidizing agents).

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause Troubleshooting Steps
MPG Degradation 1. Verify Storage Conditions: Confirm that both solid MPG and stock solutions are stored at the recommended temperatures and protected from light and moisture. 2. Prepare Fresh Solutions: Always prioritize the use of freshly prepared MPG solutions for your experiments. 3. Assess Purity: If degradation is suspected, analyze the purity of the MPG stock using a suitable analytical method like HPLC.
Incompatibility with Experimental Buffer 1. Check pH: Ensure the pH of your experimental buffer is compatible with MPG stability. 2. Avoid Oxidizing Agents: Remove any components from your buffer that could promote oxidation. 3. Consider Degassing: For sensitive experiments, consider degassing your buffers to remove dissolved oxygen.
Incorrect Concentration 1. Recalculate: Double-check all calculations for the preparation of your working solutions. 2. Calibrate Equipment: Ensure that balances and pipettes are properly calibrated.
Issue 2: Visible Changes in Solid MPG (e.g., clumping, discoloration)
Possible Cause Troubleshooting Steps
Moisture Absorption 1. Proper Handling: Always allow the container to warm to room temperature before opening to prevent condensation.[8] 2. Inert Atmosphere: For maximum protection, consider handling and storing solid MPG under an inert atmosphere (e.g., nitrogen or argon).[8]
Degradation 1. Discard if Necessary: If significant changes in the physical appearance of the solid are observed, it is best to discard the reagent and use a fresh stock.

Quantitative Data Summary

The following table summarizes the recommended storage conditions for N-(2-mercaptopropionyl)-glycine in both solid and solution forms.

Form Storage Temperature Duration Reference
Solid (Powder)-20°CUp to 3 years[7]
Solid (Powder)4°CUp to 2 years[7]
In Solvent-80°CUp to 2 years[7]
In Solvent-20°CUp to 1 year[7]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for MPG Analysis

This protocol outlines a general approach for developing a High-Performance Liquid Chromatography (HPLC) method to assess the stability of MPG and quantify its degradation products.[11][12]

1. Objective: To separate and quantify MPG from its primary degradation product, the disulfide dimer.

2. Materials:

  • N-(2-mercaptopropionyl)-glycine (MPG) standard

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid or other suitable buffer components

  • C18 reverse-phase HPLC column

3. Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and analysis software

4. Method:

  • Mobile Phase Preparation: A typical mobile phase could consist of a gradient of acetonitrile and water with 0.1% formic acid. The exact gradient will need to be optimized.

  • Standard Preparation: Prepare a stock solution of MPG in a suitable solvent (e.g., water or mobile phase A). Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dilute the MPG sample to be tested to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: ~210 nm (to be optimized)

    • Gradient: A starting point could be 5% acetonitrile, ramping to 95% over 15 minutes.

  • Analysis: Inject the standards and samples. Identify the peaks corresponding to MPG and its dimer based on retention times. Quantify the amount of each by integrating the peak areas and comparing them to the calibration curve.

Visualizations

Diagram 1: MPG Degradation Pathway

This diagram illustrates the primary degradation pathway of N-(2-mercaptopropionyl)-glycine (MPG) via oxidation to its disulfide dimer.

MPG_Degradation MPG1 MPG (Monomer) (Active Form) Dimer MPG Disulfide Dimer (Inactive Form) MPG1->Dimer - H• MPG2 MPG (Monomer) (Active Form) MPG2->Dimer - H• Oxidizing_Agent Oxidizing Agent (e.g., O2, Metal Ions) Oxidizing_Agent->Dimer

Caption: Oxidation of two MPG monomers to form an inactive disulfide dimer.

Diagram 2: Troubleshooting Workflow for MPG Stability Issues

This workflow provides a logical approach to troubleshooting experimental issues that may be related to MPG instability.

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed Check_Storage Verify MPG Storage (Solid & Solution) Start->Check_Storage Improper_Storage Improper Storage Check_Storage->Improper_Storage Yes Proper_Storage Proper Storage Check_Storage->Proper_Storage No Use_New_Stock Use New Stock of MPG Improper_Storage->Use_New_Stock Check_Protocols Review Experimental Protocols Proper_Storage->Check_Protocols Use_New_Stock->Check_Protocols Protocol_Issue Protocol Issue Identified (e.g., Buffer pH) Check_Protocols->Protocol_Issue Yes No_Protocol_Issue No Obvious Protocol Issue Check_Protocols->No_Protocol_Issue No Modify_Protocol Modify Protocol and Rerun Experiment Protocol_Issue->Modify_Protocol Analyze_Purity Analyze MPG Purity (e.g., HPLC) No_Protocol_Issue->Analyze_Purity End Problem Resolved Modify_Protocol->End Analyze_Purity->End

Caption: A step-by-step guide for troubleshooting MPG stability problems.

References

Technical Support Center: Analysis of N-(2-Sulfanylpropyl)glycine by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and avoiding common artifacts during the mass spectrometry (MS) analysis of N-(2-Sulfanylpropyl)glycine.

Frequently Asked Questions (FAQs)

Q1: What are the most common artifacts observed during the mass spec analysis of this compound?

A1: Due to its free thiol group, this compound is susceptible to several modifications during sample preparation and analysis, leading to the formation of artifacts. The most common artifacts include:

  • Disulfide-bonded dimer: The thiol group can readily oxidize to form a disulfide bond with another molecule of this compound.

  • Oxidation products: The sulfur atom can be oxidized to form sulfenic acid, sulfinic acid, or sulfonic acid.[1][2]

  • Adduct formation: The molecule can form adducts with cations like sodium (Na+) and potassium (K+) present in the sample matrix or from glassware.[3] It can also form adducts with common buffers and solvents.

  • S-thiolation: The thiol group can react with other free thiols in the sample, such as cysteine or glutathione, to form mixed disulfides.[4]

Q2: How can I prevent the formation of disulfide-bonded dimers?

A2: The formation of disulfide-bonded dimers is an oxidative process that can be minimized by:

  • Working under anaerobic conditions: Performing sample preparation in a glove box with an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidation.[4][5]

  • Using reducing agents: Adding a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to your sample can help keep the thiol group in its reduced state.[6]

  • Alkylation: After reduction, capping the free thiol group with an alkylating agent such as iodoacetamide (IAM) or N-ethylmaleimide (NEM) will prevent the re-formation of disulfide bonds.[7][8]

Q3: My mass spectrum shows peaks with +16, +32, and +48 Da mass shifts from my expected molecular weight. What are these?

A3: These mass shifts are characteristic of oxidation of the sulfur atom in the sulfanylpropyl group.[1][2]

  • +16 Da: Corresponds to the formation of a sulfenic acid (-SOH).

  • +32 Da: Corresponds to the formation of a sulfinic acid (-SO2H).

  • +48 Da: Corresponds to the formation of a sulfonic acid (-SO3H).

To avoid these, it is crucial to handle samples in an oxygen-deprived environment and use freshly prepared, de-gassed solvents.

Q4: I am observing unexpected adducts in my spectrum. How can I minimize them?

A4: Adduct formation is a common issue in electrospray ionization (ESI) mass spectrometry. To minimize adducts:

  • Use high-purity solvents and reagents: This reduces the presence of metal ions and other contaminants.

  • Acidify the mobile phase: Adding a small amount of a volatile acid, such as formic acid, can improve protonation and reduce the formation of sodium and potassium adducts.

  • Desalting: Use a desalting column or SPE (Solid Phase Extraction) to remove salts and other non-volatile components from your sample before analysis.[2]

  • Use appropriate buffers: Avoid non-volatile buffers like phosphate buffers. Volatile buffers such as ammonium acetate or ammonium formate are more suitable for MS analysis.[2]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the mass spec analysis of this compound.

Problem Potential Cause Recommended Solution
Multiple peaks with higher molecular weights than expected Disulfide dimer formation, adducts with other molecules.Treat the sample with a reducing agent (e.g., DTT) followed by an alkylating agent (e.g., IAM). Use desalting procedures.
Broad or tailing peaks in the chromatogram Interaction of the thiol group with the column material.Use a column with inert surfaces. Consider derivatizing the thiol group with an alkylating agent.
Low signal intensity Sample degradation, ion suppression.Prepare samples freshly and store them under inert gas. Optimize ESI source parameters. Ensure proper desalting of the sample.
Inconsistent results between runs Sample oxidation over time.Analyze samples immediately after preparation. If storage is necessary, keep them at low temperatures under an inert atmosphere.

Experimental Protocols

Protocol 1: Sample Preparation with Reduction and Alkylation

This protocol is designed to minimize the formation of disulfide-linked artifacts.

  • Reagent Preparation:

    • Prepare a 100 mM DTT solution in a de-gassed, MS-compatible buffer (e.g., 50 mM ammonium bicarbonate).

    • Prepare a 200 mM IAM solution in the same buffer. Protect this solution from light.

  • Reduction:

    • Dissolve the this compound sample in the MS-compatible buffer.

    • Add the 100 mM DTT solution to the sample to a final concentration of 10 mM.

    • Incubate the mixture at 56°C for 30 minutes.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add the 200 mM IAM solution to a final concentration of 20 mM (a 2-fold molar excess over DTT).

    • Incubate in the dark at room temperature for 30 minutes.

  • Sample Cleanup:

    • Desalt the sample using a suitable SPE cartridge to remove excess reagents and salts before LC-MS analysis.

Visualizations

Diagram 1: Artifact Formation Pathways

Artifact_Formation cluster_main This compound Analysis cluster_artifacts Potential Artifacts Analyte This compound (-SH) Dimer Disulfide Dimer (-S-S-) Analyte->Dimer Oxidation Oxidation Oxidation Products (-SOH, -SO2H, -SO3H) Analyte->Oxidation Oxidation Adducts Adducts (e.g., +Na, +K) Analyte->Adducts Ionization

Caption: Common artifact formation pathways for this compound.

Diagram 2: Recommended Experimental Workflow

Experimental_Workflow cluster_workflow Recommended Workflow for Artifact-Free Analysis Start Sample Preparation Reduction Reduction with DTT/TCEP Start->Reduction Alkylation Alkylation with IAM/NEM Reduction->Alkylation Cleanup Desalting (SPE) Alkylation->Cleanup Analysis LC-MS Analysis Cleanup->Analysis

Caption: A recommended workflow to minimize artifacts.

References

Technical Support Center: Enhancing the Solubility of N-Substituted Glycine Oligomers (Peptoids)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of N-substituted glycine oligomers, also known as peptoids.

Frequently Asked Questions (FAQs)

Q1: Why is my peptoid insoluble in aqueous solutions?

A1: The solubility of peptoids is largely dictated by the physicochemical properties of their side chains.[1][2] N-substituted glycine oligomers lack the backbone hydrogen bond donors that contribute to the aqueous solubility of peptides.[1] Consequently, if a peptoid sequence is rich in hydrophobic side chains (e.g., long alkyl or aromatic groups), it will likely exhibit poor solubility in water.[2][3] The overall length of the peptoid can also play a role; longer oligomers with a high density of hydrophobic residues are more prone to aggregation and precipitation.

Q2: What is the first step I should take when trying to dissolve a new peptoid?

A2: Always start with a small amount of the lyophilized peptoid to test its solubility in a stepwise manner. This prevents the loss of valuable material.[4] A recommended starting point is to attempt to dissolve the peptoid in sterile, deionized water. If that fails, the next steps depend on the peptoid's overall charge, which can be estimated based on the pKa of the side chains.

Q3: How does pH affect the solubility of my peptoid?

A3: The pH of the solution can significantly influence the solubility of peptoids containing ionizable side chains (e.g., with acidic or basic functionalities). By adjusting the pH, you can alter the charge state of these side chains, which can disrupt intermolecular interactions and improve solvation. For instance, a peptoid with basic side chains will be more soluble in an acidic buffer, while a peptoid with acidic side chains will dissolve more readily in a basic buffer.[4][5]

Q4: When should I consider using organic co-solvents?

A4: If your peptoid is highly hydrophobic and remains insoluble in aqueous solutions even after pH adjustment, the use of organic co-solvents is recommended.[6] Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are common choices for initially dissolving hydrophobic peptoids.[6] The peptoid can then be slowly diluted into the desired aqueous buffer. However, be mindful of the final concentration of the organic solvent, as it may interfere with downstream biological assays. For many cell-based assays, a final DMSO concentration of 0.5% to 1% is generally tolerated.[4]

Q5: What are chaotropic agents and how can they improve peptoid solubility?

A5: Chaotropic agents, such as urea and guanidine hydrochloride (GdnHCl), are substances that disrupt the hydrogen-bonding network of water and weaken hydrophobic interactions.[7] This can help to break up aggregates of hydrophobic peptoids and facilitate their dissolution.[6] These agents are particularly useful for highly aggregated or "gelled" peptoid samples. However, like organic solvents, they can denature proteins and may not be compatible with all biological experiments.

Troubleshooting Guides

Issue 1: My hydrophobic peptoid precipitates when I dilute it from an organic solvent into an aqueous buffer.

Cause: This is a common issue when the concentration of the peptoid exceeds its solubility limit in the final aqueous solution. The rapid change in solvent polarity upon dilution can cause the hydrophobic peptoid to aggregate and precipitate.

Solution:

  • Slow, Dropwise Addition: Add the concentrated peptoid stock solution (in organic solvent) to the aqueous buffer very slowly, drop by drop, while vigorously vortexing or stirring the buffer. This helps to avoid localized high concentrations of the peptoid.

  • Optimize the Final Concentration: You may have reached the solubility limit of your peptoid in the final buffer. Try preparing a more dilute final solution.

  • Increase the Percentage of Co-solvent: If your experimental setup allows, slightly increasing the final concentration of the organic co-solvent in the aqueous buffer can help maintain solubility.

  • Sonication: Brief sonication of the solution after dilution can help to break up small aggregates that may have formed.[6]

G cluster_start Initial Dissolution cluster_dilution Aqueous Dilution cluster_outcome Observation cluster_solutions Troubleshooting Steps start Hydrophobic Peptoid in 100% Organic Solvent (e.g., DMSO) dilute Slowly add dropwise to Aqueous Buffer with Vortexing start->dilute observe Observe for Precipitation dilute->observe solution1 Prepare a more dilute final solution observe->solution1 Precipitation occurs solution2 Increase final % of organic co-solvent observe->solution2 Precipitation occurs solution3 Sonicate the final solution observe->solution3 Precipitation occurs end Soluble Peptoid Solution observe->end No Precipitation (Success)

Issue 2: My peptoid forms a gel-like substance and will not dissolve.

Cause: This phenomenon, often referred to as "gelling," can occur with certain peptoid sequences, particularly those that are long or have a high propensity for forming intermolecular hydrogen bonds or other non-covalent interactions, leading to the formation of a stable, aggregated network.

Solution:

  • Use of Chaotropic Agents: Dissolving the peptoid in a solution containing a high concentration of a chaotropic agent like 6 M guanidine hydrochloride or 8 M urea can disrupt the hydrogen bonding network and break up the gel.[7]

  • Heating: Gently warming the solution while stirring may help to dissolve the gel. However, be cautious to avoid temperatures that could lead to the degradation of your peptoid.

  • Sonication: Vigorous sonication can provide the energy needed to break apart the aggregated network.[5]

Quantitative Data Summary

The solubility of N-substituted glycine oligomers is highly dependent on the nature of their side chains. The following table summarizes the general trends in solubility based on side chain characteristics.

Side Chain TypePredominant Charge at Neutral pHGeneral Aqueous SolubilityRecommended Initial Solvent
Short alkyl (e.g., methyl, ethyl)NeutralModerate to LowWater, with potential need for co-solvents
Long alkyl/Aromatic (e.g., octyl, phenyl)NeutralVery LowDMSO, DMF, or other organic solvents[6]
Amine-containing (e.g., -CH₂CH₂NH₂)PositiveHigh (at acidic to neutral pH)Water or acidic buffer (e.g., 10% acetic acid)[5]
Carboxylate-containing (e.g., -CH₂COOH)NegativeHigh (at neutral to basic pH)Water or basic buffer (e.g., 1% ammonium hydroxide)[5]
PEG-ylatedNeutralHighWater

Detailed Experimental Protocols

Protocol 1: General Strategy for Solubilizing a Novel N-Substituted Glycine Oligomer

This protocol provides a systematic approach to determining the optimal solvent for a new peptoid.

G start Start: Small aliquot of lyophilized peptoid water Try dissolving in sterile dH₂O start->water charge Estimate net charge of the peptoid water->charge No success Soluble water->success Yes acidic_buffer Use acidic buffer (e.g., 10% Acetic Acid) charge->acidic_buffer Positive charge basic_buffer Use basic buffer (e.g., 1% NH₄OH) charge->basic_buffer Negative charge organic_solvent Use organic solvent (e.g., DMSO, DMF) charge->organic_solvent Neutral/Hydrophobic acidic_buffer->success basic_buffer->success chaotropic Use chaotropic agent (e.g., 6M GdnHCl, 8M Urea) organic_solvent->chaotropic Insoluble/Gels organic_solvent->success Soluble chaotropic->success

Methodology:

  • Initial Test in Water:

    • To a small, known amount of your lyophilized peptoid (e.g., 1 mg), add a small volume of sterile, deionized water (e.g., 100 µL).

    • Vortex thoroughly. If the peptoid dissolves completely, you can proceed to dilute it to your desired concentration with water or an appropriate buffer.

  • pH Adjustment (for charged peptoids):

    • If the peptoid is insoluble in water, estimate its net charge at neutral pH based on the pKa of its side chains.

    • For basic peptoids (net positive charge): Add a small amount of a dilute acid, such as 10% acetic acid, dropwise while vortexing until the peptoid dissolves.[5]

    • For acidic peptoids (net negative charge): Add a small amount of a dilute base, such as 1% ammonium hydroxide, dropwise while vortexing until the peptoid dissolves.[5]

  • Use of Organic Co-solvents (for hydrophobic peptoids):

    • If the peptoid is neutral or highly hydrophobic and insoluble in aqueous solutions, add a small volume of an organic solvent like DMSO or DMF (e.g., 50-100 µL) to the dry peptoid.

    • Vortex until the peptoid is fully dissolved.

    • Slowly add this stock solution to your desired aqueous buffer with constant stirring.

  • Use of Chaotropic Agents (for aggregated peptoids):

    • If the peptoid forms a gel or remains insoluble in organic solvents, directly add a solution of 6 M guanidine hydrochloride or 8 M urea to the dry peptoid.

    • Vortex and, if necessary, gently warm or sonicate the sample until it dissolves.

Protocol 2: N-Terminal PEGylation of a Peptoid to Enhance Aqueous Solubility

This protocol describes a general method for attaching a polyethylene glycol (PEG) chain to the N-terminus of a peptoid.

Methodology:

  • Peptoid Synthesis: Synthesize the peptoid on a solid support using standard submonomer synthesis, leaving the final N-terminus as a free amine.

  • Activation of PEG: Activate a PEG molecule with a reactive group suitable for amine coupling, such as an N-hydroxysuccinimide (NHS) ester (PEG-NHS).

  • Coupling Reaction:

    • Swell the peptoid-bound resin in a suitable solvent like DMF.

    • Add a solution of the activated PEG (e.g., 3-5 equivalents relative to the resin loading) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (e.g., 5-10 equivalents) to the resin.

    • Allow the reaction to proceed at room temperature with gentle agitation for 2-12 hours. The reaction progress can be monitored using a colorimetric test for free amines (e.g., the Kaiser test).

  • Washing: After the reaction is complete, thoroughly wash the resin with DMF, followed by dichloromethane (DCM), to remove excess reagents.

  • Cleavage and Purification: Cleave the PEGylated peptoid from the resin using a standard cleavage cocktail (e.g., trifluoroacetic acid-based). Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC). The increased hydrophilicity of the PEGylated peptoid will significantly alter its retention time compared to the non-PEGylated version.[8]

References

Optimizing buffer conditions for experiments with N-(2-mercaptopropionyl)-glycine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with N-(2-mercaptopropionyl)-glycine.

Frequently Asked Questions (FAQs)

1. What is N-(2-mercaptopropionyl)-glycine and what are its primary applications in research?

N-(2-mercaptopropionyl)-glycine, also known as Tiopronin, is a thiol-containing compound that functions as a potent antioxidant and a free radical scavenger.[1][2][3] In research, it is widely used to:

  • Protect cells and tissues from oxidative damage.[1]

  • Study the role of reactive oxygen species (ROS) in various biological processes.

  • Act as a chelating agent for heavy metals.

  • Investigate potential therapeutic strategies for conditions associated with oxidative stress, such as nephrotoxicity and neurodegenerative diseases.

2. What is the mechanism of action of N-(2-mercaptopropionyl)-glycine as an antioxidant?

The antioxidant activity of N-(2-mercaptopropionyl)-glycine is attributed to its free thiol (-SH) group. This group can donate a hydrogen atom to neutralize free radicals, thereby preventing them from damaging cellular components like DNA, proteins, and lipids.[2] It can also participate in thiol-disulfide exchange reactions, for example, with cystine to form a more soluble mixed disulfide, which is relevant in the treatment of cystinuria.[2]

3. What are the general recommendations for storing N-(2-mercaptopropionyl)-glycine?

  • Solid Form: Store the solid powder at -20°C in a tightly sealed container.[1]

  • Stock Solutions: Prepare stock solutions and aliquot them into smaller volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C and are generally stable for up to one month. For long-term storage, -80°C is recommended.[1][4]

Troubleshooting Guides

Solubility and Buffer Preparation

Q1: I am having trouble dissolving N-(2-mercaptopropionyl)-glycine. What are the recommended solvents and buffer conditions?

N-(2-mercaptopropionyl)-glycine is generally described as being freely soluble in water.[5] One source indicates a solubility of 32 mg/mL in water, DMSO, and ethanol at 25°C. However, issues can arise depending on the desired concentration and the buffer composition.

Troubleshooting Steps:

  • Start with Water: For most applications, sterile, deionized water is the recommended solvent for preparing stock solutions.

  • Consider pH: The solubility of thiol-containing compounds can be pH-dependent. While specific data for Tiopronin in various buffers is limited, studies on related compounds suggest that stability is higher in acidic conditions (around pH 5-6), while the thiol-disulfide exchange activity, a key part of its antioxidant function, is more efficient at a neutral to slightly alkaline pH (around 7.5).[4]

  • Buffer Choice: Phosphate-buffered saline (PBS) at pH 7.4 is a commonly used buffer for in vitro studies with Tiopronin. Tris and HEPES buffers are also generally compatible with thiol-containing compounds, but it is always recommended to perform a small-scale solubility test with your specific buffer and desired concentration.

  • Gentle Warming: If solubility issues persist, gentle warming (e.g., in a 37°C water bath) can aid dissolution. Avoid excessive heat, which could lead to degradation.

  • Fresh Preparation: It is always best to prepare solutions fresh for each experiment to minimize degradation and oxidation.

Data Presentation: Solubility of N-(2-mercaptopropionyl)-glycine

Solvent/BufferReported SolubilitypHTemperature (°C)Notes
WaterFreely soluble; 32 mg/mLNeutral25Recommended for initial stock solution preparation.
DMSO32 mg/mLN/A25Use fresh, anhydrous DMSO as it can absorb moisture, which may affect solubility.[1]
Ethanol32 mg/mLN/A25
MethanolSlightly SolubleN/AN/A
PBSCommonly used in experiments~7.4VariousNo specific solubility limit is widely reported, but it is used for dilutions in cell culture experiments.
Tris BufferLikely solubleVariousVariousCompatibility should be tested for your specific application.
HEPES BufferLikely soluble6.8 - 8.2VariousCompatibility should be tested for your specific application.
Experimental Inconsistencies

Q2: I am observing inconsistent results in my cell-based assays when using N-(2-mercaptopropionyl)-glycine. What could be the cause?

Inconsistent results can stem from several factors related to the handling of the compound and the experimental setup.

Troubleshooting Steps:

  • Solution Stability: As a thiol-containing compound, N-(2-mercaptopropionyl)-glycine in solution is susceptible to oxidation. Ensure you are using freshly prepared solutions or properly stored frozen aliquots. Avoid repeated freeze-thaw cycles.

  • Buffer Interactions: While generally stable, thiols can interact with certain metal ions. If your buffer contains metal ions that are not chelated, this could affect the activity of Tiopronin.

  • Cell Culture Conditions: Ensure your cell culture conditions are optimal and consistent. Factors such as cell density, passage number, and media composition can all influence the cellular response to antioxidants.

  • Incubation Time: The protective effects of Tiopronin may be time-dependent. Optimize the pre-incubation time with the compound before inducing oxidative stress in your cellular model.

  • Concentration Range: The effective concentration of Tiopronin can vary significantly between cell types and experimental conditions. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific assay. In some in vitro studies, concentrations have ranged from µM to low mM.[1][6]

Experimental Protocols

Preparation of a 100 mM Stock Solution
  • Weigh: Accurately weigh out 16.32 mg of N-(2-mercaptopropionyl)-glycine powder.

  • Dissolve: In a sterile conical tube, dissolve the powder in 1 mL of sterile, deionized water.

  • Mix: Gently vortex or invert the tube until the powder is completely dissolved.

  • Sterilize (Optional): If for use in cell culture, filter-sterilize the solution through a 0.22 µm syringe filter into a sterile tube.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes (e.g., 50 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one month or at -80°C for longer-term storage.

DPPH Radical Scavenging Assay

This protocol provides a starting point for assessing the free radical scavenging activity of N-(2-mercaptopropionyl)-glycine.

  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol. This solution should have a deep purple color.

    • Sample Dilutions: Prepare a series of dilutions of your N-(2-mercaptopropionyl)-glycine stock solution in the same solvent used for the DPPH solution (e.g., methanol or ethanol). A suggested starting range is 10 µM to 1 mM.

    • Positive Control: Prepare a dilution series of a known antioxidant, such as ascorbic acid or Trolox.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each sample dilution, positive control, and solvent (as a blank).

    • To each well, add 100 µL of the 0.1 mM DPPH solution.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can then be determined by plotting the percentage of scavenging against the concentration of N-(2-mercaptopropionyl)-glycine.

MTT Cell Viability Assay

This protocol is a general guideline for assessing the cytoprotective effects of N-(2-mercaptopropionyl)-glycine against an oxidative insult.

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Pre-treatment:

    • Prepare fresh dilutions of N-(2-mercaptopropionyl)-glycine in your cell culture medium.

    • Remove the old media from the cells and replace it with media containing different concentrations of N-(2-mercaptopropionyl)-glycine. Include a vehicle control (media without the compound).

    • Incubate for a predetermined pre-treatment time (e.g., 1-4 hours).

  • Induction of Oxidative Stress:

    • After the pre-treatment period, add the oxidizing agent (e.g., hydrogen peroxide, tert-butyl hydroperoxide) to the wells at a concentration known to induce a measurable decrease in cell viability. Do not add the oxidant to the control wells.

    • Incubate for the desired duration of oxidative stress.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[6]

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

    • Incubate for at least 2 hours at room temperature in the dark, with gentle shaking.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the control wells to determine the percentage of cell viability for each treatment condition.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Cell-Based Assay Workflow weigh Weigh N-(2-mercaptopropionyl)-glycine dissolve Dissolve in sterile water weigh->dissolve filter Filter sterilize (0.22 µm) dissolve->filter aliquot Aliquot and store at -20°C filter->aliquot pretreat Pre-treat with Tiopronin dilutions aliquot->pretreat Use in experiment seed Seed cells in 96-well plate seed->pretreat oxidant Add oxidative stressor pretreat->oxidant mtt Add MTT reagent oxidant->mtt solubilize Solubilize formazan crystals mtt->solubilize read Read absorbance at 570 nm solubilize->read

Caption: A typical experimental workflow for preparing and using N-(2-mercaptopropionyl)-glycine in a cell-based assay.

signaling_pathway ROS Reactive Oxygen Species (ROS) (e.g., •OH, O2•-) Neutralized_ROS Neutralized Species (e.g., H2O, O2) ROS->Neutralized_ROS is neutralized by N-(2-mercaptopropionyl)-glycine Cellular_Damage Cellular Damage (Lipid peroxidation, DNA damage) ROS->Cellular_Damage causes NMPG N-(2-mercaptopropionyl)-glycine (R-SH) NMPG_radical Thiyl Radical (R-S•) NMPG->NMPG_radical donates H• NMPG_radical->NMPG regenerated

Caption: Simplified diagram of the free radical scavenging mechanism of N-(2-mercaptopropionyl)-glycine.

References

Technical Support Center: Investigating the Degradation of N-(2-Sulfanylpropyl)glycine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific experimental data on the degradation products of N-(2-Sulfanylpropyl)glycine. The following information is a predictive guide based on the established degradation pathways of the parent molecule, glycine, and the known chemical reactivity of the sulfanylpropyl functional group. This resource is intended to assist researchers in designing and troubleshooting their own experimental investigations.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound under experimental conditions?

A1: While no specific degradation products have been documented for this compound, degradation is anticipated to occur at two primary sites on the molecule: the glycine backbone and the sulfanylpropyl side chain.

  • Glycine Backbone: Similar to glycine, the backbone may undergo decarboxylation (loss of CO₂) or deamination (loss of the amino group), particularly under hydrolytic (acidic or basic) or thermal stress.

  • Sulfanylpropyl Side Chain: The thiol (-SH) group is chemically active and susceptible to oxidation. This can result in the formation of a disulfide dimer, or further oxidation to sulfenic, sulfinic, and sulfonic acid derivatives.

Q2: Which experimental conditions are likely to cause degradation?

A2: To comprehensively assess the stability of this compound, a forced degradation study is recommended. This involves exposing the molecule to a variety of stress conditions, including:

  • pH Extremes: Both acidic and basic conditions can promote hydrolysis of the glycine backbone.

  • Oxidative Stress: The presence of oxidizing agents, such as hydrogen peroxide, will likely lead to the oxidation of the thiol group.

  • Elevated Temperatures: Thermal stress can accelerate both hydrolysis and oxidative degradation.

  • Photolytic Stress: Exposure to UV or visible light can induce degradation, and the extent of this should be evaluated.

Q3: What are the most suitable analytical methods for identifying these potential degradation products?

A3: The combination of liquid chromatography and mass spectrometry is the gold standard for this type of investigation.

  • Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC): These techniques are essential for separating the parent compound from its various degradation products. A reversed-phase C18 column is a common starting point for such analyses.

  • Tandem Mass Spectrometry (MS/MS): This is a powerful tool for structural elucidation. By inducing fragmentation of the ions in the mass spectrometer and analyzing the resulting fragment ions, the structure of the degradation products can be inferred.[1][2] High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the elemental composition of the degradants.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor chromatographic peak shape (e.g., tailing) The thiol group can have secondary interactions with the metallic components of the HPLC system. The zwitterionic nature of the glycine moiety can also contribute to this issue.1. Utilize a bio-inert or metal-free HPLC system. 2. Optimize the pH of the mobile phase. 3. Consider derivatization of the carboxyl group to improve chromatographic behavior.[3][4][5]
Difficulty in detecting or identifying degradation products Degradation products may be present at very low concentrations or may not ionize efficiently in the mass spectrometer.1. Concentrate the samples using techniques like solid-phase extraction (SPE). 2. Optimize the ion source parameters of the mass spectrometer. 3. Perform MS/MS fragmentation studies on the parent compound to predict the fragmentation patterns of its derivatives.[6][7][8]
The compound degrades too quickly during sample preparation or storage The thiol group is highly susceptible to air oxidation.1. Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon). 2. Store samples at low temperatures (e.g., -20°C or -80°C). 3. Maintain a slightly acidic pH, as thiol oxidation is often faster at higher pH.

Experimental Protocols

Protocol: Forced Degradation Study
  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or a mild organic solvent) to a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid and incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide and incubate at a controlled temperature.

    • Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose the stock solution to a controlled light source (UV and visible).

  • Sample Analysis:

    • At specified time points, withdraw aliquots of the stressed samples.

    • Neutralize the acid and base-stressed samples before analysis.

    • Analyze all samples, including an unstressed control, by UPLC-MS/MS.[1]

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products.

    • Analyze the mass spectra of these new peaks to determine their mass-to-charge ratios (m/z).

    • Perform MS/MS on the degradation product ions to obtain fragmentation data for structural elucidation.

Data Presentation

Table 1: Predicted Degradation Products of this compound and Their Mass Shifts

Predicted Degradation ProductPredicted Formation ConditionChange in Molecular Weight (Da)
Decarboxylated ProductAcidic Hydrolysis / Thermal Stress-44.01
Disulfide DimerOxidative Stress+ (Molecular Weight of Parent x 2) - 2.02
Sulfenic Acid DerivativeMild Oxidative Stress+15.99
Sulfinic Acid DerivativeModerate Oxidative Stress+31.99
Sulfonic Acid DerivativeStrong Oxidative Stress+47.98

Visualizations

G cluster_glycine Glycine Backbone Degradation cluster_thiol Thiol Group Oxidation Parent This compound Decarboxylated Decarboxylated Product Parent->Decarboxylated -CO2 Deaminated Deaminated Product Parent->Deaminated -NH2 Parent_Thiol This compound Disulfide Disulfide Dimer Parent_Thiol->Disulfide Oxidation Sulfenic Sulfenic Acid Parent_Thiol->Sulfenic +[O] Sulfinic Sulfinic Acid Sulfenic->Sulfinic +[O] Sulfonic Sulfonic Acid Sulfinic->Sulfonic +[O]

Caption: Predicted degradation pathways for this compound.

G Start Prepare Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) Start->Stress Sample Sample at Time Points Stress->Sample Analyze UPLC-MS/MS Analysis Sample->Analyze Identify Identify Degradation Products Analyze->Identify End Characterize Degradation Profile Identify->End

Caption: General experimental workflow for a forced degradation study.

References

Interference from endogenous thiols in N-(2-mercaptopropionyl)-glycine assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-(2-mercaptopropionyl)-glycine (NMPG) assays. The primary focus is to address and mitigate interference from endogenous thiols.

Troubleshooting Guide

This guide provides solutions to common problems encountered during NMPG assays, with a focus on thiol interference.

Problem Potential Cause Recommended Solution
Overestimation of NMPG Concentration Interference from other endogenous thiols (e.g., glutathione, cysteine) that react with the detection reagent.1. Derivatization: Use a thiol-specific derivatizing agent that reacts with NMPG to form a stable, unique product that can be separated and quantified, for example, by HPLC.[1] 2. Blank Correction: Prepare a sample blank that contains all components of the reaction mixture except for NMPG to measure the background signal from interfering thiols. 3. Thiol Scavenging Agents: In some assay formats, the addition of a specific thiol-scavenging agent that does not react with NMPG could be explored, though careful validation is required.[2]
Poor Reproducibility/ High Variability 1. Sample Oxidation: NMPG and other thiols are susceptible to oxidation, leading to inconsistent measurements. 2. Inconsistent Sample Handling: Variations in sample collection, storage, and preparation can affect thiol stability.1. Use of Antioxidants/Reducing Agents: Add antioxidants like EDTA to chelate metal ions that catalyze oxidation, or a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) during sample preparation. Note: DTT can also be used but may interfere with some downstream applications.[2] 2. Standardize Protocols: Ensure consistent timing, temperature, and reagents for all sample processing steps.
Low Signal or No Detection of NMPG 1. Degradation of NMPG: NMPG may have degraded due to improper storage or handling. 2. Inefficient Derivatization: The derivatization reaction may be incomplete.1. Proper Storage: Store NMPG standards and samples at appropriate temperatures (e.g., -80°C) and in airtight containers to prevent oxidation. 2. Optimize Reaction Conditions: Ensure optimal pH, temperature, and incubation time for the derivatization reaction. Check the integrity of the derivatizing agent.
Unexpected Peaks in Chromatogram (HPLC-based assays) 1. Metabolites of NMPG: The presence of NMPG metabolites, such as 2-mercaptopropionate, can lead to additional peaks. 2. Contaminants: Contamination from reagents or the sample matrix.1. Metabolite Identification: Use mass spectrometry (MS) to identify unknown peaks and confirm they are not interfering with the NMPG peak. 2. Use High-Purity Reagents: Ensure all solvents and reagents are of high purity. 3. Sample Clean-up: Employ solid-phase extraction (SPE) or other sample preparation techniques to remove interfering substances.

Frequently Asked Questions (FAQs)

Q1: What are endogenous thiols and why do they interfere with NMPG assays?

A1: Endogenous thiols are naturally occurring molecules in biological samples that contain a sulfhydryl (-SH) group. Common examples include glutathione (GSH), cysteine, and homocysteine. They can interfere with NMPG assays because many detection methods for thiols are not specific to a single compound and will react with any free sulfhydryl group present in the sample, leading to an overestimation of the NMPG concentration.

Q2: How can I specifically measure NMPG in a complex biological sample containing other thiols?

A2: The most reliable method is to use a separation technique like High-Performance Liquid Chromatography (HPLC) coupled with a sensitive detection method. This typically involves a pre-column derivatization step where NMPG is reacted with a reagent to form a stable and detectable product. This allows for the separation of the NMPG-derivative from other endogenous thiols and interfering substances before quantification.[1]

Q3: What is the purpose of using a derivatizing agent like ThioGlo 3 or N-ethylmaleimide (NEM)?

A3: Derivatizing agents serve two main purposes:

  • Stabilization: They react with the thiol group of NMPG to form a more stable thioether or other adduct, preventing oxidation during sample processing and analysis.

  • Detection: They often introduce a chromophore or fluorophore into the NMPG molecule, enhancing its detectability by UV-Vis or fluorescence detectors. NEM is commonly used to block free thiols to prevent their auto-oxidation.[1]

Q4: Can I use Ellman's reagent (DTNB) to measure NMPG?

A4: While Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid)) is a common method for quantifying total free thiols, it is not specific for NMPG. Using DTNB will result in a measurement of the total thiol concentration in your sample, including glutathione and other endogenous thiols, and is therefore not recommended for the specific quantification of NMPG in biological matrices unless NMPG is the only thiol present or its concentration is significantly higher than that of other thiols.

Q5: How should I prepare and store my samples to minimize NMPG degradation?

A5: To minimize the degradation of NMPG and other thiols, samples should be processed quickly after collection and stored at ultra-low temperatures (-80°C). It is also advisable to add a chelating agent like EDTA to the collection tubes to inhibit metal-catalyzed oxidation. For long-term storage, samples should be deproteinized and stored under an inert atmosphere (e.g., nitrogen or argon) if possible.

Experimental Protocols

Protocol: Quantification of NMPG in Plasma using HPLC with Pre-Column Derivatization

This protocol is based on the principle of derivatizing thiols with a fluorescent reagent followed by separation and detection using reverse-phase HPLC.

1. Materials and Reagents:

  • N-(2-mercaptopropionyl)-glycine (NMPG) standard

  • ThioGlo 3 (or other suitable thiol-reactive fluorescent dye)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Perchloric acid (PCA)

  • EDTA

  • Sodium acetate

  • Deionized water

  • Plasma samples

2. Sample Preparation:

  • Collect blood in tubes containing an anticoagulant (e.g., heparin) and EDTA.

  • Centrifuge at 3000 x g for 15 minutes at 4°C to separate plasma.

  • To 100 µL of plasma, add 100 µL of 0.5 M perchloric acid to precipitate proteins.

  • Vortex for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant for derivatization.

3. Derivatization Procedure:

  • Prepare a 1 mg/mL stock solution of ThioGlo 3 in a suitable solvent (e.g., DMSO).

  • In a new microcentrifuge tube, mix 50 µL of the deproteinized supernatant with 50 µL of a buffer (e.g., 100 mM sodium acetate, pH 5.5).

  • Add 10 µL of the ThioGlo 3 solution.

  • Vortex and incubate at room temperature in the dark for 15 minutes.

  • Stop the reaction by adding a small volume of a quenching agent if necessary (as per the derivatizing reagent's instructions) or by immediate injection into the HPLC system.

4. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-80% B (linear gradient)

    • 20-25 min: 80% B

    • 25-30 min: Return to 10% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector: Fluorescence detector with excitation and emission wavelengths appropriate for the chosen dye (e.g., for ThioGlo 3, Ex: 365 nm, Em: 445 nm).

5. Quantification:

  • Prepare a standard curve by derivatizing known concentrations of NMPG standard.

  • Integrate the peak area of the derivatized NMPG in both standards and samples.

  • Calculate the concentration of NMPG in the samples by interpolating from the standard curve.

Visualizations

Thiol_Interference_Workflow cluster_problem Problem: Inaccurate NMPG Measurement cluster_cause Root Cause cluster_solution Solution: Specificity Enhancement Problem Overestimation of NMPG Cause Endogenous Thiols (e.g., Glutathione) react with detection reagent Problem->Cause is caused by Solution1 Derivatization of NMPG Cause->Solution1 is addressed by Solution2 Chromatographic Separation (HPLC) Solution1->Solution2 Solution3 Specific Detection Solution2->Solution3

Figure 1. Logical workflow for addressing thiol interference.

NMPG_Metabolism NMPG N-(2-mercaptopropionyl)-glycine (NMPG) Metabolite 2-mercaptopropionate NMPG->Metabolite Metabolic Cleavage Conjugates Disulfide Conjugates (e.g., with Glutathione) NMPG->Conjugates Thiol-Disulfide Exchange Excretion Renal Excretion Metabolite->Excretion Conjugates->Excretion

Figure 2. Simplified metabolic pathway of NMPG.

References

Validation & Comparative

A Comparative Analysis of N-(2-Sulfanylpropyl)glycine and Glutathione in Mitigating Oxidative Damage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the efficacy of N-(2-Sulfanylpropyl)glycine (also known as tiopronin) and glutathione (GSH) in preventing oxidative damage. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions regarding the selection and application of these antioxidant compounds.

Introduction to Oxidative Stress and Antioxidant Defense

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to readily detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases. To counteract oxidative damage, cells have evolved a sophisticated antioxidant defense system, which includes both enzymatic and non-enzymatic components. Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is a cornerstone of this defense system, acting as a potent endogenous antioxidant.[1][2] this compound, a synthetic aminothiol compound, has also demonstrated significant antioxidant properties, functioning as a free radical scavenger. This guide delves into a comparative analysis of these two molecules in the context of preventing oxidative damage.

Mechanisms of Antioxidant Action

Both this compound and glutathione employ distinct yet effective mechanisms to combat oxidative stress.

This compound (Tiopronin)

This compound, a thiol-containing compound, directly scavenges free radicals. Its sulfhydryl (-SH) group can donate a hydrogen atom to neutralize reactive oxygen species, thereby mitigating their damaging effects on cellular components.

Tiopronin_Mechanism ROS Reactive Oxygen Species (ROS) Tiopronin This compound (Tiopronin) Cellular_Damage Cellular Damage (Lipid Peroxidation, etc.) ROS->Cellular_Damage causes Neutralized_ROS Neutralized Species Tiopronin->Neutralized_ROS donates H+ (neutralizes)

Figure 1: Antioxidant mechanism of Tiopronin.
Glutathione (GSH)

Glutathione is a versatile antioxidant with a multi-faceted mechanism of action.[2] It directly quenches free radicals through its thiol group.[2] Furthermore, it serves as a crucial cofactor for several antioxidant enzymes, most notably glutathione peroxidase (GPx), which catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides.[1][3] The oxidized form of glutathione (GSSG) is then recycled back to its reduced form (GSH) by the enzyme glutathione reductase (GR), a process that requires NADPH.[2]

Glutathione_Cycle cluster_0 Glutathione Redox Cycle GSH 2 GSH (Reduced Glutathione) GPx Glutathione Peroxidase (GPx) GSH->GPx GSSG GSSG (Oxidized Glutathione) GR Glutathione Reductase (GR) GSSG->GR GPx->GSSG H2O 2 H2O / ROH GPx->H2O GR->GSH NADP NADP+ GR->NADP H2O2 H2O2 / ROOH H2O2->GPx NADPH NADPH + H+ NADPH->GR

Figure 2: The Glutathione Redox Cycle.

Comparative Efficacy in Preventing Oxidative Damage: Experimental Data

While direct head-to-head comparative studies are limited, the following tables summarize quantitative data from various experimental models, providing insights into the relative efficacy of this compound and glutathione in modulating key markers of oxidative stress.

Effect on Malondialdehyde (MDA) Levels

Malondialdehyde is a well-established biomarker of lipid peroxidation, a key process in oxidative damage.

CompoundModel SystemTreatmentMDA Levels (Control)MDA Levels (Treated)% ReductionReference
This compound Rat model of neuropathic pain (sciatic nerve)90 mg/kg/day, i.p. for 21 days4.8 ± 0.3 nmol/mg protein2.1 ± 0.2 nmol/mg protein56.3%[4]
Glutathione Type 2 Diabetes patients with Coronary Heart DiseaseN/A (observational)6.9 ± 3.3 µmol/mg protein (Healthy Control)19.3 ± 16.8 µmol/mg protein (Patient Group)N/A[5]
Glutathione Patients with Lumbar Disc DegenerationN/A (observational)1.8 ± 0.5 ng/mL (Healthy Control)2.5 ± 0.7 ng/mL (Patient Group)N/A[6]

Note: The data for glutathione in human studies is observational and reflects endogenous levels in different health states, not the effect of exogenous supplementation in a controlled experiment.

Effect on Superoxide Dismutase (SOD) Activity

Superoxide dismutase is a critical antioxidant enzyme that catalyzes the dismutation of the superoxide radical.

CompoundModel SystemTreatmentSOD Activity (Control)SOD Activity (Treated)% IncreaseReference
This compound Patients with chronic hepatitis BTiopronin + routine treatment for 4 weeks106.57 ± 40.68 NU/ml187.93 ± 35.24 NU/ml76.3%[7]
This compound Rat model of neuropathic pain (sciatic nerve)90 mg/kg/day, i.p. for 21 days3.2 ± 0.4 U/mg protein6.9 ± 0.5 U/mg protein115.6%[4]
Glutathione Asthma patients vs. Healthy ControlsN/A (observational)19.27 ± 1.26 U/mgprot (Healthy Control)18.31 ± 4.72 U/mgprot (Asthma Patients)N/A[8]
Effect on Catalase (CAT) Activity

Catalase is another vital antioxidant enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.

CompoundModel SystemTreatmentCAT Activity (Control)CAT Activity (Treated)% IncreaseReference
This compound Rat model of neuropathic pain (sciatic nerve)90 mg/kg/day, i.p. for 21 days1.8 ± 0.2 U/mg protein4.1 ± 0.3 U/mg protein127.8%[4]
Glutathione Rat liver and kidneyDodonaea viscosa extract (known to increase GSH) 300 mg/kg28 unit/mg protein (liver), 32 unit/mg protein (kidney) (Negative Control)17 unit/mg protein (liver), 24 unit/mg protein (kidney) (Treated)-39.3% (liver), -25% (kidney)[9][10]

Note: The study on a plant extract known to increase glutathione showed a decrease in catalase activity, suggesting a complex interplay between different antioxidant systems.

Experimental Protocols

A brief overview of the methodologies used to obtain the data presented above is provided to ensure transparency and facilitate the replication of findings.

Malondialdehyde (MDA) Assay

The thiobarbituric acid reactive substances (TBARS) assay is a widely used method for measuring MDA levels.

MDA_Assay_Workflow cluster_1 MDA Assay (TBARS Method) Sample Tissue Homogenate or Plasma TCA Add Trichloroacetic Acid (TCA) (to precipitate protein) Sample->TCA Centrifuge1 Centrifuge TCA->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant TBA Add Thiobarbituric Acid (TBA) Supernatant->TBA Heat Heat at 95°C TBA->Heat Cool Cool to Room Temperature Heat->Cool Spectro Measure Absorbance at 532 nm Cool->Spectro SOD_Assay_Workflow cluster_2 SOD Activity Assay Sample Cell Lysate or Tissue Homogenate Reagents Add Assay Reagents (e.g., Xanthine, Xanthine Oxidase, NBT) Sample->Reagents Incubate Incubate Reagents->Incubate Spectro Measure Absorbance (e.g., at 560 nm) Incubate->Spectro Calculation Calculate % Inhibition of NBT reduction Spectro->Calculation CAT_Assay_Workflow cluster_3 Catalase Activity Assay Sample Cell Lysate or Tissue Homogenate H2O2 Add Hydrogen Peroxide (H2O2) Sample->H2O2 Incubate Incubate H2O2->Incubate Stop Stop Reaction (e.g., with sodium azide) Incubate->Stop Spectro Measure remaining H2O2 (e.g., absorbance at 240 nm) Stop->Spectro

References

A Comparative Guide to Spectrophotometric Methods for N-(2-mercaptopropropionyl)-glycine (Tiopronin) Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of spectrophotometric methods for the determination of N-(2-mercaptopropionyl)-glycine (Tiopronin), a synthetic aminothiol antioxidant used in the treatment of conditions such as cystinuria and rheumatoid arthritis.[1] This document outlines various spectrophotometric techniques and compares their performance against a High-Performance Liquid Chromatography (HPLC) method, offering detailed experimental protocols and performance data to aid researchers in selecting the most suitable analytical approach for their needs.

Method Performance Comparison

The selection of an appropriate analytical method depends on factors such as required sensitivity, sample matrix, available instrumentation, and desired throughput. The following tables summarize the quantitative performance of several spectrophotometric methods and an HPLC method for Tiopronin determination.

Method Principle λmax (nm) Linearity Range Limit of Detection (LOD) Relative Standard Deviation (RSD) (%) Recoveries (%)
Spectrophotometry: Phosphorus Molybdenum Blue Reduction of phosphorus-molybdenum heteropoly acid by Tiopronin to form phosphorus molybdenum blue.[1][2]730[1]1.6 - 40 µg/mL[1]1 µg/mL[1]0.92[1]96.7 - 101.4[1]
Spectrophotometry: Fe(III)-TPTZ Reduction of Fe(III) to Fe(II) by Tiopronin, followed by complexation of Fe(II) with 2,4,6-trypyridyl-S-triazine (TPTZ).[3]593[3]6.0 x 10⁻⁶ - 2.0 x 10⁻⁴ mol L⁻¹[3]4.0 x 10⁻⁶ mol L⁻¹[3]0.5[3]Not specified
Spectrophotometry: Fe(III)-Ferrozine Oxidation-reduction reaction between Tiopronin and an iron(III)-ferrozine complex to produce an iron(II)-ferrozine complex.[4][5]562[4]0.2 - 8.6 ppm[5][6][7]0.2 ppm[7]< 1.1[5][6][7]101.5[7]
HPLC with Fluorescence Detection Pre-column derivatization with ThioGlo™ 3 followed by reversed-phase HPLC separation and fluorescence detection.[8]Ex: 365, Em: 445[8]10 - 2500 nM[8]5.07 nM[8]0.3 (within-run), 2.1 (between-run)[8]90.5 - 106.7[8]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Spectrophotometric Method using Phosphorus Molybdenum Blue

This method is based on the reduction of a phosphorus-molybdenum heteropoly acid by Tiopronin, resulting in the formation of a colored phosphorus molybdenum blue complex.[1][2]

Reagents:

  • Potassium dihydrogen phosphate solution (1.4329 g/L): Dissolve 1.4329 g of potassium dihydrogen phosphate in distilled water and dilute to 1000 mL.[1]

  • Ammonium molybdate solution

  • Sulfuric acid solution (0.47 mol/L) [2]

  • Tiopronin standard solutions: Prepare a series of standard solutions with concentrations ranging from 1.6 to 40 µg/mL.

Procedure:

  • To a series of flasks, add aliquots of the Tiopronin standard solutions.

  • Add the potassium dihydrogen phosphate solution and ammonium molybdate solution.

  • Add the sulfuric acid solution to achieve a final concentration of 0.47 mol/L.[2]

  • Allow the reaction to proceed for a specified time at a controlled temperature.

  • Measure the absorbance of the resulting phosphorus molybdenum blue solution at a wavelength of 730 nm against a reagent blank.[1]

  • Construct a calibration curve by plotting absorbance versus the concentration of Tiopronin.

Spectrophotometric Method using Fe(III) and 2,4,6-Trypyridyl-S-triazine (TPTZ)

This procedure involves the reduction of ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) by Tiopronin. The resulting Fe²⁺ ions then form a stable, deep-blue colored complex with TPTZ, which is measured spectrophotometrically.[3]

Reagents:

  • Fe(III) stock solution (1.0 x 10⁻² mol L⁻¹): Dissolve 270.3 mg of FeCl₃·6H₂O in deionized water, add 0.5 mL of concentrated HCl, and dilute to 100.0 mL.[3]

  • TPTZ stock solution (1.0 x 10⁻² mol L⁻¹): Dissolve 312.3 mg of TPTZ in 2.0 mL of 6.0 mol L⁻¹ HCl and dilute to 100.0 mL with deionized water. Store in a dark bottle at 4°C.[3]

  • Acetate buffer (pH 3.6) [3]

  • Tiopronin standard solutions: Prepare a series of standard solutions in the range of 6.0 x 10⁻⁶ to 2.0 x 10⁻⁴ mol L⁻¹.[3]

Procedure:

  • In a reaction vessel, mix the Tiopronin standard solution with the Fe(III) solution and the TPTZ solution.

  • Use a five-fold molar excess of both Fe(III) and TPTZ relative to the Tiopronin concentration.[3]

  • Buffer the reaction mixture to pH 3.6 using the acetate buffer.[3]

  • Allow for color development.

  • Measure the absorbance of the Fe(TPTZ)₂²⁺ complex at 593 nm.[3]

  • Generate a calibration curve by plotting absorbance against Tiopronin concentration.

Spectrophotometric_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis Tiopronin Tiopronin Standard/Sample Mixing Mixing of Reactants Tiopronin->Mixing FeCl3 Fe(III) Solution FeCl3->Mixing TPTZ TPTZ Solution TPTZ->Mixing Buffer Acetate Buffer (pH 3.6) Buffer->Mixing Reduction Fe(III) -> Fe(II) by Tiopronin Mixing->Reduction Initiates Complexation Fe(II) + TPTZ -> [Fe(TPTZ)2]2+ Reduction->Complexation Followed by Spectrophotometer Spectrophotometer Complexation->Spectrophotometer Product Analyzed Absorbance Measure Absorbance at 593 nm Spectrophotometer->Absorbance Calibration Calibration Curve Absorbance->Calibration Concentration Determine Concentration Calibration->Concentration

Caption: Workflow for the spectrophotometric determination of Tiopronin using the Fe(III)-TPTZ method.

Spectrophotometric Method using Fe(III) and Ferrozine

This method is based on the oxidation-reduction reaction between Tiopronin and an iron(III)-ferrozine complex, which produces a colored iron(II)-ferrozine complex.[4][5]

Reagents:

  • Ferric chloride solution (1.0 x 10⁻³ M) [4]

  • Ferrozine solution (1.0 x 10⁻² M) [4]

  • Potassium nitrate solution (0.25 M) [4]

  • Buffer solution (pH 5.0) [4]

  • Tiopronin standard solutions: Prepare a series of standard solutions to cover the range of 0.2-8.6 ppm.[5][6][7]

Procedure:

  • Transfer aliquots of Tiopronin standard solutions into 10-mL volumetric flasks.

  • Add 0.5 mL of 1.0x10⁻³ M ferric chloride solution.[4]

  • Add 0.3 mL of 1.0x10⁻² M ferrozine solution.[4]

  • Add 4.0 mL of 0.25 M KNO₃ solution.[4]

  • Complete the volume to 10 mL with a buffer of pH 5.0.[4]

  • After 1 minute, measure the absorbance at 562 nm against a water blank in a thermostated bath at 20°C.[4]

  • Prepare a calibration curve by plotting absorbance versus Tiopronin concentration.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This highly sensitive method involves the derivatization of Tiopronin with a fluorescent reagent prior to chromatographic separation.

Reagents and Materials:

  • Derivatizing Reagent: ThioGlo™ 3 [3H-Naphto[2,1-b] pyran, 9-acetoxy-2-(4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl) phenyl-3-oxo-)][8]

  • Mobile Phase: Acetonitrile:Water (75:25) with acetic acid and phosphoric acid (1 mL/L).[8]

  • HPLC Column: C18 column.[8]

  • Tiopronin standard solutions: Prepare a series of standard solutions over a range of 10-2500 nM.[8]

Procedure:

  • Derivatization: React the Tiopronin standard solutions or samples with ThioGlo™ 3 to form a highly fluorescent derivative.

  • Chromatographic Separation: Inject the derivatized sample into the HPLC system.

    • Column: C18[8]

    • Mobile Phase: Acetonitrile:Water (75:25) with acetic acid and phosphoric acid (1 mL/L)[8]

    • Flow Rate: As optimized for the specific column and system.

  • Detection:

    • Detector: Fluorescence detector

    • Excitation Wavelength: 365 nm[8]

    • Emission Wavelength: 445 nm[8]

  • Quantification: Create a calibration curve by plotting the peak area of the fluorescent derivative against the concentration of Tiopronin standards.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_quant Quantification Sample Tiopronin Standard/Sample Derivatization Derivatization Sample->Derivatization Deriv_Reagent ThioGlo™ 3 Reagent Deriv_Reagent->Derivatization Injection Injection into HPLC Derivatization->Injection Derivatized Sample Separation C18 Column Separation Injection->Separation Detection Fluorescence Detection (Ex: 365 nm, Em: 445 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Final_Concentration Concentration Determination Calibration_Curve->Final_Concentration

Caption: Workflow for the HPLC determination of Tiopronin with fluorescence detection.

Conclusion

The choice between spectrophotometric and HPLC methods for the determination of N-(2-mercaptopropionyl)-glycine will depend on the specific requirements of the analysis. Spectrophotometric methods, such as those employing phosphorus molybdenum blue or Fe(III) complexation, offer simplicity, speed, and do not require sophisticated instrumentation, making them suitable for routine quality control in many laboratories.[1] The Fe(III)-Ferrozine method demonstrates good sensitivity and is applicable to pharmaceutical formulations.[4][5]

In contrast, the HPLC method with fluorescence detection provides significantly higher sensitivity and selectivity, with a much lower limit of detection.[8] This makes it the preferred method for analyses requiring high precision and the ability to measure very low concentrations of Tiopronin, particularly in complex biological matrices. While spectrophotometric methods can be prone to interference, the chromatographic separation in HPLC minimizes such issues.[8] Researchers should consider the trade-offs between the simplicity and cost-effectiveness of spectrophotometry and the superior sensitivity and specificity of HPLC when selecting the optimal method for their application.

References

Cross-reactivity of N-(2-Sulfanylpropyl)glycine with other thiol-reactive probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of N-(2-Sulfanylpropyl)glycine (NSPG) with other commonly used thiol-reactive probes. Understanding the selectivity of these probes is critical for the accurate labeling and detection of target proteins and for minimizing off-target effects in drug development. While direct comparative cross-reactivity data for NSPG is limited in publicly available literature, this guide synthesizes information on its expected reactivity based on its chemical structure and provides a detailed comparison with established thiol-reactive probes.

Characterization of this compound (NSPG)

This compound is a synthetic amino acid derivative containing a reactive thiol (-SH) group. Its structure, featuring a secondary thiol, suggests it is a potent nucleophile, capable of reacting with electrophilic species. The presence of a glycine moiety enhances its water solubility. A closely related compound, N-(2-mercaptopropionyl)glycine (Tiopronin), is known for its antioxidant properties, acting as a free radical scavenger and protecting against toxicities by providing a surrogate target for reactive molecules.[1] Based on this, NSPG is expected to readily participate in thiol-disulfide exchange reactions and Michael additions.

Comparison of Thiol-Reactive Probes

The selectivity of a thiol-reactive probe is paramount for ensuring that labeling occurs specifically at cysteine residues within a protein of interest. However, side reactions with other nucleophilic amino acid residues can occur, leading to ambiguous results. The following table summarizes the cross-reactivity profiles of common thiol-reactive probes.

Probe ClassPrimary TargetPrimary Reaction MechanismKnown Cross-Reactivities/Side ReactionsOptimal pHBond Stability
This compound (NSPG) (Inferred) ElectrophilesNucleophilic attack by the thiol groupExpected to react with strong electrophiles. The amino and carboxyl groups could potentially react under certain conditions.Neutral to slightly basicDependent on the electrophile
Iodoacetamides ThiolsSN2 Nucleophilic SubstitutionN-alkylation of N-terminal amino groups, lysine, and histidine. O-alkylation has also been detected.[2][3] Side reactions are more prevalent with excess reagent and at higher pH.[4][5][6]~7.0-8.5Stable Thioether
Maleimides ThiolsMichael AdditionCan react with primary amines (e.g., lysine, N-terminus) at pH > 8.5.[7] The resulting succinimide ring can undergo hydrolysis, which can be influenced by neighboring groups.[8] Thiazine formation can occur with N-terminal cysteines.[9]6.5-7.5Stable Thioether
Pyridyl Disulfides ThiolsThiol-Disulfide ExchangeHighly selective for thiols. The reaction is reversible in the presence of reducing agents.[10][11]NeutralReversible Disulfide

Experimental Protocols

To quantitatively assess the cross-reactivity of a novel thiol-reactive compound like NSPG against established probes, a standardized experimental protocol is essential.

Protocol: Competitive Cross-Reactivity Assay

Objective: To determine the relative cross-reactivity of a test compound (e.g., NSPG) and a reference thiol-reactive probe with a model protein containing both cysteine and other potentially reactive residues.

Materials:

  • Model Protein (e.g., Bovine Serum Albumin - BSA, which has one free cysteine and numerous lysine residues)

  • Test Compound (NSPG)

  • Reference Probes (e.g., Iodoacetamide-fluorescein, Maleimide-fluorescein)

  • Phosphate-Buffered Saline (PBS), pH 7.4 and pH 8.5

  • Quenching Reagent (e.g., L-cysteine or DTT)

  • SDS-PAGE apparatus and reagents

  • Fluorescence scanner

  • Mass Spectrometer

Procedure:

  • Protein Preparation: Dissolve the model protein in the reaction buffers (pH 7.4 and pH 8.5) to a final concentration of 1 mg/mL.

  • Probe Preparation: Prepare stock solutions of the test and reference probes in a suitable solvent (e.g., DMSO or DMF).

  • Reaction:

    • Set up parallel reactions for the test compound and each reference probe at both pH values.

    • Add a 10-fold molar excess of each probe to the protein solution.

    • Incubate the reactions for 2 hours at room temperature, protected from light.

  • Quenching: Add a 100-fold molar excess of L-cysteine or DTT to quench any unreacted probe.

  • Analysis by SDS-PAGE:

    • Run the labeled protein samples on an SDS-PAGE gel.

    • Visualize the fluorescently labeled proteins using a fluorescence scanner to assess the extent of labeling.

  • Analysis by Mass Spectrometry:

    • Digest the labeled protein samples with trypsin.

    • Analyze the resulting peptides by LC-MS/MS to identify the specific amino acid residues that have been modified by the probes. This will confirm on-target (cysteine) and off-target (e.g., lysine, histidine) labeling.

Visualizing Reaction Mechanisms and Workflows

Reaction Mechanisms of Thiol-Reactive Probes

The following diagrams illustrate the reaction of different thiol probes with their target thiol group and potential off-target amine groups.

Thiol_Probe_Reactions cluster_Iodoacetamide Iodoacetamide Reaction cluster_Maleimide Maleimide Reaction cluster_PyridylDisulfide Pyridyl Disulfide Reaction Iodoacetamide Iodoacetamide Product_I_Thiol Stable Thioether Iodoacetamide->Product_I_Thiol S-Alkylation Product_I_Amine N-Alkylated Product (Side Reaction) Iodoacetamide->Product_I_Amine N-Alkylation (pH > 8.5) Thiol_I Protein-SH Thiol_I->Product_I_Thiol Amine_I Protein-NH2 Amine_I->Product_I_Amine Maleimide Maleimide Product_M_Thiol Stable Thioether Maleimide->Product_M_Thiol Michael Addition Product_M_Amine Amine Adduct (Side Reaction) Maleimide->Product_M_Amine Addition (pH > 8.5) Thiol_M Protein-SH Thiol_M->Product_M_Thiol Amine_M Protein-NH2 Amine_M->Product_M_Amine PyridylDisulfide Pyridyl Disulfide Product_P_Thiol Reversible Disulfide PyridylDisulfide->Product_P_Thiol Thiol-Disulfide Exchange Leaving_Group Pyridine-2-thione PyridylDisulfide->Leaving_Group Thiol_P Protein-SH Thiol_P->Product_P_Thiol

Caption: Reaction mechanisms of common thiol-reactive probes.

Experimental Workflow for Cross-Reactivity Assessment

The logical flow of the experimental protocol for assessing probe cross-reactivity is depicted below.

Cross_Reactivity_Workflow A Prepare Model Protein Solution (e.g., BSA in pH 7.4 & 8.5 buffers) B Add Thiol-Reactive Probes (NSPG, Iodoacetamide, Maleimide) A->B C Incubate at Room Temperature (2 hours) B->C D Quench Reaction with Excess L-cysteine C->D E Analysis D->E F SDS-PAGE with Fluorescence Imaging E->F Qualitative G LC-MS/MS Analysis of Tryptic Digest E->G Quantitative/Site-Specific H Assess Extent of Labeling F->H I Identify On-Target (Cys) and Off-Target (Lys, His) Modifications G->I

References

Comparative Efficacy of Tiopronin and Other Cystinuria Treatments: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Cystinuria is a rare, inherited metabolic disorder characterized by the impaired reabsorption of cystine and dibasic amino acids in the kidneys, leading to high concentrations of cystine in the urine.[1][2] Due to its low solubility, particularly in acidic urine, cystine precipitates to form recurrent and often large kidney stones, causing significant morbidity, including chronic kidney disease.[1][3] Management of cystinuria is a lifelong challenge, focusing on strategies to reduce urinary cystine concentration and increase its solubility.[1] This guide provides a comparative analysis of tiopronin and other therapeutic options, supported by experimental data, to inform research and development in this field.

Conservative and First-Line Therapies

The initial management of cystinuria involves conservative measures aimed at increasing urine volume and pH. These strategies are foundational and should be continued even when pharmacological agents are introduced.[1]

  • Hyperhydration: Increasing fluid intake to achieve a daily urine output of at least 3 liters is crucial to dilute urinary cystine below its saturation point (approximately 250 mg/L).[1][4]

  • Urinary Alkalinization: Maintaining a urinary pH between 7.0 and 7.5 increases the solubility of cystine. This is typically achieved with potassium citrate supplementation.[1] However, care must be taken to avoid overly alkaline urine (pH > 7.5), which can increase the risk of calcium phosphate stone formation.[5]

  • Dietary Modification: A diet low in sodium (<2500 mg/day) and animal protein is recommended to decrease cystine excretion.[1][4]

Pharmacological Interventions: A Comparative Overview

For patients who continue to form stones despite conservative measures, pharmacological intervention is necessary. The primary agents are thiol-binding drugs, which act by breaking the disulfide bond in cystine.

Thiol-Binding Drugs: Tiopronin and D-Penicillamine

Tiopronin (alpha-mercaptopropionylglycine, MPG) and D-penicillamine are the cornerstones of pharmacological therapy for cystinuria.[1] Both drugs contain a sulfhydryl group that undergoes a thiol-disulfide exchange with cystine. This reaction cleaves the insoluble cystine molecule into two molecules of its constituent amino acid, cysteine. The drug then forms a mixed disulfide compound with cysteine (tiopronin-cysteine or penicillamine-cysteine), which is significantly more soluble in urine than cystine itself.[2][6]

Tiopronin is generally considered the first-line thiol agent due to a more favorable side-effect profile compared to D-penicillamine.[2][5] While both drugs demonstrate comparable efficacy in reducing urinary cystine excretion, D-penicillamine is associated with a higher incidence of serious adverse events.[1][5]

Table 1: Comparative Efficacy of Cystinuria Treatments

TreatmentMechanism of ActionKey Efficacy DataCitation(s)
Tiopronin Thiol-disulfide exchange, forming a soluble tiopronin-cysteine complex.- Reduces stone formation rate by 81-94%. - Achieves remission of stone formation in 63-71% of patients. - Maintains urinary cystine levels between 350-560 mg/day. - 1g/day increases cystine capacity from -39.1 to +130.4 mg/L. - Reduces average cystine crystal volume to 1141 µm³/mm³.[1][7][8]
D-Penicillamine Thiol-disulfide exchange, forming a soluble penicillamine-cysteine complex.- Efficacy in reducing cystine excretion is comparable to tiopronin. - Significantly improves clinical course and reduces the frequency of lithotomies. - 1g/day increases cystine capacity and decreases 24-hour cystine excretion similarly to tiopronin. - Reduces average cystine crystal volume to 791 µm³/mm³.[1][7][8][9]
Alpha-Lipoic Acid (ALA) Increases the solubility of cystine in urine, likely via metabolites.- In 2 pediatric patients, increased cystine capacity (e.g., from -223 to -1 mg/L) and decreased supersaturation (e.g., from 1.7 to 0.88). - Does not significantly alter urinary cystine excretion or pH.[10][11]
Captopril Thiol-disulfide exchange via its sulfhydryl group.- Case reports show a 70-93% reduction in urinary cystine excretion in patients intolerant to tiopronin/D-penicillamine. - Not tested in rigorous clinical trials.[1]

Table 2: Comparative Adverse Event (AE) Profiles of Thiol-Binding Drugs

Adverse EventD-Penicillamine (% of Patients)Tiopronin (% of Patients)Citation(s)
Overall (at least one AE) 29.5% - 84%24.6% - 65%[12][13]
Proteinuria 10.1%6.9%[12]
Digestive (Nausea, etc.) 8.6%7.7%[12]
Cutaneous (Rash) 7.9%9.2%[12]
Haematological 2.9%3.8%[12]
Pulmonary 1.4%0%[12]
Treatment Discontinuation due to AEs ~70%<33%[13]
Emerging and Investigational Therapies

Research into new treatments for cystinuria is ongoing, with several promising agents in development.

  • Alpha-Lipoic Acid (ALA): This nutritional supplement has been shown to prevent stone formation in mouse models of cystinuria.[14] Unlike thiol-binding drugs, ALA does not reduce cystine excretion but appears to increase its solubility in urine, likely through its metabolites.[10][11] Case reports in pediatric patients have shown marked improvements in urinary markers of cystine solubility without adverse effects.[10][11] A Phase 2 clinical trial has been evaluating its efficacy in adult patients.[13]

  • Bucillamine: A third-generation di-thiol compound, bucillamine is approved in Asia for treating rheumatoid arthritis.[1][13] It is theoretically more potent than tiopronin due to its two thiol groups.[1] A Phase 2 clinical trial is investigating its safety and effectiveness on urinary cystine excretion in patients who are not responding to tiopronin.[1][15]

Visualizing Mechanisms and Treatment Pathways

Thiol_Drug_Mechanism Mechanism of Thiol-Binding Drugs Cystine Insoluble Cystine (Cys-S-S-Cys) Exchange Thiol-Disulfide Exchange Cystine->Exchange ThiolDrug Tiopronin or D-Penicillamine (Drug-SH) ThiolDrug->Exchange MixedDisulfide Soluble Mixed Disulfide (Cys-S-S-Drug) Cysteine 2x Cysteine (Cys-SH) Exchange->Cysteine Cysteine->MixedDisulfide Excretion Enhanced Urinary Excretion MixedDisulfide->Excretion ALA_Mechanism Proposed Mechanism of Alpha-Lipoic Acid (ALA) cluster_urine ALA Alpha-Lipoic Acid (Oral Supplement) Metabolism Metabolism ALA->Metabolism Metabolites Active Metabolites (Excreted in Urine) Metabolism->Metabolites SolubleCystine Soluble Cystine Metabolites->SolubleCystine Increases Solubility Urine Urine Environment Cystine Insoluble Cystine Cystine->SolubleCystine Cystinuria_Workflow Cystinuria Treatment Workflow Diagnosis Diagnosis of Cystinuria (Stone analysis, 24h Urine Cystine) Conservative Step 1: Conservative Therapy - Hyperhydration (>3L/day) - Urine Alkalinization (pH 7.0-7.5) - Low Sodium/Protein Diet Diagnosis->Conservative Monitor1 Monitor: Stone Activity, Urine Cystine, pH Conservative->Monitor1 Pharmacology Step 2: Pharmacological Therapy (Add Thiol-Binding Drug) Monitor1->Pharmacology Persistent Stone Formation Tiopronin First Choice: Tiopronin Pharmacology->Tiopronin DPen Second Choice: D-Penicillamine Pharmacology->DPen If Tiopronin fails or is not tolerated Monitor2 Monitor: Stone Activity, Cystine Capacity, AEs Tiopronin->Monitor2 DPen->Monitor2 Emerging Step 3: Consider Investigational Therapies (e.g., ALA, Bucillamine in clinical trials) Monitor2->Emerging Persistent Stone Formation / Intolerance

References

A Comparative Guide to the Structure-Activity Relationship of N-Alkylated Glycine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-alkylated glycine derivatives represent a versatile class of compounds with significant therapeutic potential, primarily targeting the glycine transporter 1 (GlyT1) and the α2δ subunit of voltage-gated calcium channels. Understanding the relationship between their chemical structure and biological activity is paramount for the rational design of novel therapeutics for neurological and psychiatric disorders. This guide provides a comparative analysis of the structural activity relationship (SAR) of these derivatives, supported by experimental data and detailed methodologies.

Cytotoxicity Profile of N-Alkylated Glycine Derivatives

The cytotoxic effects of a series of N-alkylated glycine derivatives were evaluated against human foreskin fibroblast (HFF) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of cell proliferation, are summarized in the table below. The data reveals that the length and branching of the N-alkyl substituent significantly influence the cytotoxicity of these compounds.

CompoundN-Alkyl SubstituentIC50 (μM) against HFF cells[1]
N-propyl-glycinePropyl344
N-butyl-glycineButyl287
N-sec-butyl-glycinesec-Butyl254
N-pentyl-glycinePentyl212
N-isopentyl-glycineIsopentyl198
N-hexyl-glycineHexyl155
N-octyl-glycineOctyl138
N-(2-aminoheptyl)-glycine2-Aminoheptyl127

Key Observations from Cytotoxicity Data:

  • Increased Alkyl Chain Length Correlates with Increased Cytotoxicity: A clear trend is observed where longer, linear N-alkyl chains lead to lower IC50 values, indicating higher cytotoxicity. For instance, N-octyl-glycine (IC50 = 138 μM) is significantly more potent than N-propyl-glycine (IC50 = 344 μM).[1]

  • Branching and Functionalization Impact: The presence of branching (e.g., N-sec-butyl-glycine) and additional functional groups (e.g., N-(2-aminoheptyl)-glycine) also modulates cytotoxicity. N-(2-aminoheptyl)-glycine exhibited the highest toxicity among the tested compounds.[1]

Activity at the Glycine Transporter 1 (GlyT1)

N-alkylated glycine derivatives, particularly those with larger hydrophobic substituents, have been identified as potent inhibitors of the glycine transporter 1 (GlyT1).[2] Inhibition of GlyT1 increases the synaptic concentration of glycine, thereby potentiating the activity of N-methyl-D-aspartate (NMDA) receptors. This mechanism is a key therapeutic strategy for schizophrenia.

Binding Affinity for the α2δ Subunit of Voltage-Gated Calcium Channels

A series of N-alkylated glycine derivatives have been investigated as ligands for the α2δ subunit of voltage-gated calcium channels, a target for the treatment of neuropathic pain and epilepsy. The binding affinity is typically determined by their ability to displace a radiolabeled ligand, such as [³H]gabapentin.

Systematic SAR studies on α-amino acids have shown that the nature of the substituent on the amino group is critical for high-affinity binding. While specific Ki values for a homologous series of simple N-alkylated glycines are not compiled in a single publicly available resource, research on more complex analogs demonstrates that potencies of less than 100 nM in α2δ binding assays can be achieved.[3] For example, (L)-phenylglycine has a reported Ki of 180 nM.[4]

Experimental Protocols

MTT Assay for Cytotoxicity Assessment

This protocol is used to determine the IC50 values of N-alkylated glycine derivatives against HFF cells.

Materials:

  • Human Foreskin Fibroblast (HFF) cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • N-alkylated glycine derivatives

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: HFF cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The N-alkylated glycine derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in culture medium. The medium from the wells is replaced with 100 µL of medium containing the test compounds. A control group with vehicle-treated cells is also included.

  • Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 3-4 hours.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

[³H]Glycine Uptake Inhibition Assay for GlyT1 Activity

This assay measures the ability of N-alkylated glycine derivatives to inhibit the uptake of radiolabeled glycine into cells expressing GlyT1.

Materials:

  • CHO or HEK293 cells stably expressing human GlyT1

  • [³H]Glycine (radioligand)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • N-alkylated glycine derivatives (test compounds)

  • A potent GlyT1 inhibitor as a positive control (e.g., Sarcosine)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well plates

Procedure:

  • Cell Plating: GlyT1-expressing cells are seeded in 96-well plates and grown to confluence.

  • Pre-incubation: The cell culture medium is removed, and the cells are washed with assay buffer. The cells are then pre-incubated with the test compounds at various concentrations for a defined period (e.g., 15-30 minutes) at 37°C.

  • Initiation of Uptake: The uptake reaction is initiated by adding a solution containing [³H]Glycine (at a concentration close to its Km) to each well.

  • Incubation: The plates are incubated for a short period (e.g., 10-20 minutes) at 37°C to allow for glycine uptake.

  • Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold assay buffer to remove extracellular [³H]Glycine.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition of [³H]Glycine uptake by the test compounds is calculated relative to the control (no inhibitor). IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Radioligand Binding Assay for α2δ Subunit Affinity

This assay determines the binding affinity of N-alkylated glycine derivatives to the α2δ subunit by measuring their ability to displace a known radioligand.

Materials:

  • Membrane preparations from cells or tissues expressing the α2δ subunit (e.g., pig brain membranes)

  • [³H]Gabapentin or other suitable radioligand

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • N-alkylated glycine derivatives (test compounds)

  • A known α2δ ligand for determining non-specific binding (e.g., unlabeled gabapentin)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, the membrane preparation, [³H]Gabapentin, and various concentrations of the test compound are incubated in the assay buffer.

  • Incubation: The plate is incubated for a specific time (e.g., 60 minutes) at room temperature to reach binding equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters using a filtration apparatus. The filters trap the membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The percentage of inhibition of radioligand binding by the test compounds is calculated, and the Ki values are determined from the IC50 values using the Cheng-Prusoff equation.[5]

Visualizations

NMDA Receptor Signaling Pathway and GlyT1 Inhibition

NMDA_Signaling_and_GlyT1_Inhibition cluster_presynaptic Glutamatergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Astrocyte Glutamate_Vesicle Glutamate Vesicle Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release Action Potential Glutamate Glutamate Glutamate_Release->Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Co-agonist Binds Glycine_Uptake Glycine Reuptake Glycine->Glycine_Uptake Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Activation Downstream_Signaling Downstream Signaling (e.g., LTP, Neuroplasticity) Ca_Influx->Downstream_Signaling GlyT1 GlyT1 Glycine_Uptake->GlyT1 GlyT1_Inhibitor N-Alkylated Glycine Derivative (Inhibitor) GlyT1_Inhibitor->GlyT1 Inhibition

Caption: GlyT1 inhibition enhances NMDA receptor signaling.

Experimental Workflow for MTT Cytotoxicity Assay

MTT_Assay_Workflow Start Start Seed_Cells Seed HFF cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add N-alkylated glycine derivatives at various concentrations Incubate_24h->Add_Compounds Incubate_48h Incubate 48h Add_Compounds->Incubate_48h Add_MTT Add MTT solution to each well Incubate_48h->Add_MTT Incubate_3h Incubate 3h Add_MTT->Incubate_3h Remove_Medium Remove medium Incubate_3h->Remove_Medium Add_DMSO Add DMSO to dissolve formazan Remove_Medium->Add_DMSO Measure_Absorbance Measure absorbance at 570 nm Add_DMSO->Measure_Absorbance Analyze_Data Calculate % viability and determine IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining cytotoxicity using the MTT assay.

References

Head-to-head comparison of different analytical methods for tiopronin

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison of Analytical Methods for Tiopronin

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the quantification and characterization of tiopronin. The performance of High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Capillary Electrophoresis are compared, with supporting experimental data and detailed methodologies.

Quantitative Data Summary

The following table summarizes the key performance parameters of the different analytical methods for tiopronin analysis.

ParameterHPLCUV-Vis SpectrophotometryCapillary Electrophoresis
Linearity Range 0.020 - 0.996 g/L[1]0.2 - 8.6 ppm (System I)[2], 1.6 - 40 µg/mL[3]5 - 160 µmol/L[4][5][6]
Accuracy (Recovery) 99.50%[1]96.7 - 101.4%[3]Not explicitly stated
Precision (RSD) < 3%[1]< 1.1%[2], 0.92%[3]< 7%[4][5][6]
Limit of Detection (LOD) 0.54 ng[7]1 µg/mL[3]Not explicitly stated
Limit of Quantification (LOQ) Not explicitly stated5 µmol/L[4][5][6]Not explicitly stated

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of tiopronin.

Methodology:

  • Chromatographic System: A standard HPLC system equipped with a UV detector is used.

  • Column: A Waters Symmetry C18 column (4.6 mm x 200 mm, 5 µm particle size) is a suitable choice.[1]

  • Mobile Phase: The mobile phase consists of a mixture of 0.1 mol/L potassium dihydrogen phosphate solution (adjusted to pH 3.2 with glacial acetic acid) and acetonitrile in a 95:5 ratio.[1]

  • Flow Rate: A flow rate of 1.0 mL/min is maintained.[1]

  • Detection: UV detection is performed at a wavelength of 210 nm.[1]

  • Injection Volume: A 20 µL injection volume is used.[1]

  • Column Temperature: The column is maintained at 30°C.[1]

Sample Preparation:

For the analysis of tiopronin injections, the sample can be suitably diluted with the mobile phase to fall within the linear range of the calibration curve.

UV-Vis Spectrophotometry

Spectrophotometric methods offer a simpler and more cost-effective approach for tiopronin determination, often based on colorimetric reactions.

Methodology (based on reaction with Iron (III)-Ferrozine):

  • Principle: This method is based on the oxidation-reduction reaction between tiopronin and iron (III). The resulting iron (II) then forms a colored complex with ferrozine, which can be measured spectrophotometrically.[2]

  • Reagents:

    • Tiopronin standard solution

    • Iron (III) solution

    • Ferrozine solution

    • Buffer solution (to maintain optimal pH)

  • Procedure:

    • To a series of volumetric flasks, add varying concentrations of tiopronin standard solution.

    • Add the iron (III) solution to each flask.

    • Subsequently, add the ferrozine solution.

    • Dilute to the mark with the appropriate buffer and mix well.

    • Measure the absorbance of the resulting colored complex at 562 nm against a reagent blank.[2]

Capillary Electrophoresis (CE)

Capillary electrophoresis provides a high-resolution separation technique for the analysis of tiopronin, particularly in biological matrices.

Methodology:

  • Instrumentation: A capillary electrophoresis system with a UV detector is required.

  • Capillary: A standard fused-silica capillary (e.g., 47.5 cm effective length, 50 µm i.d.) is used.[4][5][6]

  • Background Electrolyte (BGE): A 0.25 mol/L Tris/HCl buffer adjusted to pH 2.0 is used as the BGE.[4][5][6]

  • Derivatization: For enhanced detection and stability, tiopronin can be derivatized with 2-chloro-1-methylquinolinium tetrafluoroborate (CMQT).[4][5][6]

  • Separation and Detection: The separation is carried out by applying a high voltage across the capillary. The derivatized tiopronin is detected by UV absorbance at 350 nm.[4][5][6]

  • Stacking: Acetonitrile stacking can be employed to improve the sensitivity of the method.[4][5]

Visualizations

Workflow for Analytical Method Selection

The choice of an analytical method for tiopronin depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. The following diagram illustrates a logical workflow for method selection.

MethodSelectionWorkflow start Define Analytical Goal (e.g., QC, Research, Clinical) matrix Sample Matrix start->matrix pharma_formulation Pharmaceutical Formulation matrix->pharma_formulation Simple biological_fluid Biological Fluid (e.g., Plasma, Urine) matrix->biological_fluid Complex sensitivity_check Sensitivity Required? pharma_formulation->sensitivity_check ce Capillary Electrophoresis biological_fluid->ce High Specificity Needed hplc HPLC instrument_avail Instrument Availability hplc->instrument_avail spectro UV-Vis Spectrophotometry spectro->instrument_avail ce->instrument_avail high_sensitivity High sensitivity_check->high_sensitivity Yes moderate_sensitivity Moderate/Low sensitivity_check->moderate_sensitivity No high_sensitivity->hplc moderate_sensitivity->spectro hplc_avail HPLC Available instrument_avail->hplc_avail HPLC spectro_avail Spectrophotometer Available instrument_avail->spectro_avail Spectrophotometer ce_avail CE System Available instrument_avail->ce_avail CE final_choice Select Method hplc_avail->final_choice spectro_avail->final_choice ce_avail->final_choice

Caption: Decision tree for selecting an appropriate analytical method for tiopronin.

General Experimental Workflow

The following diagram outlines a general workflow for the analysis of tiopronin using chromatographic or electrophoretic techniques.

ExperimentalWorkflow sample_prep Sample Preparation - Dilution - Derivatization (optional) - Extraction (for complex matrices) instrument_setup Instrument Setup - Column/Capillary Installation - Mobile Phase/BGE Preparation - Detector Configuration sample_prep->instrument_setup analysis Analysis - Injection - Separation - Detection instrument_setup->analysis data_processing Data Processing - Peak Integration - Calibration Curve Generation - Quantification analysis->data_processing result_reporting Result Reporting - Summary of Findings - Method Validation Data data_processing->result_reporting

Caption: A generalized workflow for the instrumental analysis of tiopronin.

References

A Comparative Analysis of N-(2-Sulfanylpropyl)glycine and Amifostine as Radioprotectants

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 26, 2025 – In the ongoing quest for effective agents to protect healthy tissues from the damaging effects of radiation, two aminothiol compounds, N-(2-Sulfanylpropyl)glycine (also known as Tiopronin or N-(2-Mercaptopropionyl)glycine) and amifostine, have been the subject of scientific investigation. This guide provides a comprehensive comparison of their efficacy as radioprotectants, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.

Executive Summary

Amifostine, a phosphorylated aminothiol, is a well-established and FDA-approved radioprotectant with demonstrated efficacy in clinical settings, particularly in reducing xerostomia in patients undergoing radiotherapy for head and neck cancer. In contrast, this compound (Tiopronin), a thiol compound, has been studied for its antioxidant properties but appears to be a less potent radioprotectant than amifostine based on available preclinical data. While both compounds operate through scavenging free radicals, their mechanisms and overall effectiveness show notable differences.

Quantitative Comparison of Radioprotective Efficacy

To facilitate a clear comparison, the following tables summarize key quantitative data from preclinical and clinical studies.

Table 1: Preclinical Efficacy in Animal Models

ParameterThis compound (Tiopronin)Amifostine (WR-2721)Source(s)
Dose Reduction Factor (DRF) Data not available1.8 - 2.7 (for GI and hematopoietic protection)[1]
LD50/30 (Lethal Dose, 50% survival at 30 days) in Mice Did not significantly increase survival rate at 20 mg/kgLD50/30 of 11.30 Gy (with 200 mg/kg amifostine) vs. 7.85 Gy (saline)[1]
Animal Survival (Post-Irradiation) Unable to increase survival rate when used aloneIncreased 10-day survival to 70% and 30-day survival to 30%
Intestinal Crypt Cell Survival Provided some protection (35% crypt survival)Provided significant protection of both crypts and villi
Hematopoietic System Protection Showed protection of pronormoblasts and normoblastsProtects hematopoietic stem cells[2]

Table 2: Clinical Efficacy and Administration

ParameterThis compound (Tiopronin)AmifostineSource(s)
FDA Approval for Radioprotection NoYes (for reduction of xerostomia in head and neck cancer)[3][4]
Approved Clinical Indication Cystinuria (to prevent kidney stone formation)Reduction of cumulative renal toxicity with cisplatin; reduction of moderate to severe xerostomia in postoperative radiation for head and neck cancer[3][4]
Typical Clinical Dose (Radioprotection) Not established200 mg/m² intravenously[4][5]
Key Clinical Benefit Not established for radioprotectionSignificant reduction in acute and chronic xerostomia[3][4][5]

Mechanisms of Action

The radioprotective effects of both compounds are primarily attributed to their ability to scavenge free radicals generated by ionizing radiation. However, their activation and mechanism of delivery to healthy tissues differ significantly.

This compound (Tiopronin): As a direct-acting thiol antioxidant, Tiopronin can readily scavenge reactive oxygen species (ROS). Its efficacy is dependent on its concentration in the target tissues at the time of radiation exposure.

Amifostine: Amifostine is a prodrug that is dephosphorylated by alkaline phosphatase, an enzyme abundant in healthy tissues but less so in tumors, to its active thiol metabolite, WR-1065. This differential metabolism is believed to contribute to its selective protection of normal tissues. The mechanism of amifostine is multifaceted, involving not only free radical scavenging but also DNA protection and repair.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in the action and evaluation of these radioprotectants, the following diagrams are provided.

cluster_amifostine Amifostine Activation and Action Amifostine Amifostine (WR-2721) AP Alkaline Phosphatase Amifostine->AP Dephosphorylation WR1065 Active Thiol (WR-1065) AP->WR1065 ROS Reactive Oxygen Species (ROS) WR1065->ROS Scavenging DNA DNA WR1065->DNA Protection & Repair ROS->DNA Damage Protection Cellular Protection DNA->Protection

Caption: Amifostine's mechanism of action.

cluster_tiopronin Tiopronin (MPG) Action Tiopronin Tiopronin (MPG) ROS Reactive Oxygen Species (ROS) Tiopronin->ROS Direct Scavenging Protection Cellular Protection ROS->Protection Damage Mitigation

Caption: Tiopronin's direct antioxidant action.

cluster_workflow Preclinical Radioprotector Evaluation Workflow start Animal Model (e.g., Mice) drug_admin Drug Administration (Amifostine or Tiopronin) start->drug_admin irradiation Whole-Body Gamma Irradiation drug_admin->irradiation endpoint_survival 30-Day Survival (LD50/30) irradiation->endpoint_survival endpoint_tissue Tissue Analysis (e.g., Intestinal Crypts, Hematopoietic Stem Cells) irradiation->endpoint_tissue data_analysis Data Analysis & Efficacy Determination endpoint_survival->data_analysis endpoint_tissue->data_analysis

Caption: Experimental workflow for radioprotector assessment.

Experimental Protocols

The evaluation of radioprotective agents typically involves preclinical studies in animal models, most commonly mice. A standardized protocol is crucial for comparing the efficacy of different compounds.

Animal Survival Studies (LD50/30):

  • Animal Model: Swiss albino mice are commonly used.

  • Drug Administration: The radioprotective agent (e.g., amifostine at 200 mg/kg or Tiopronin at 20 mg/kg) is administered intraperitoneally at a specified time before irradiation (typically 15-30 minutes).

  • Irradiation: Animals are subjected to whole-body gamma irradiation at varying doses.

  • Observation: The survival of the animals is monitored for 30 days post-irradiation.

  • Endpoint: The LD50/30, the radiation dose at which 50% of the animals survive for 30 days, is determined. A higher LD50/30 in the drug-treated group compared to the control group indicates a radioprotective effect.

Intestinal Injury Assessment:

  • Procedure: Following the same drug administration and irradiation protocol, animals are euthanized at specific time points (e.g., 3 days post-irradiation).

  • Tissue Collection: A section of the jejunum is collected.

  • Histological Analysis: The tissue is processed for histological examination to assess the number of surviving intestinal crypts and the integrity of the villi.

Hematopoietic System Assessment:

  • Procedure: Similar to the intestinal injury assessment, bone marrow or spleen is collected from euthanized animals.

  • Analysis: The number of hematopoietic stem and progenitor cells is quantified to assess the protective effect on the blood-forming system.

Conclusion

Based on the currently available evidence, amifostine is a more effective radioprotectant than this compound (Tiopronin) . Amifostine has demonstrated a significant ability to increase survival and protect critical tissues in preclinical models, which is further supported by its clinical approval and use. While Tiopronin possesses antioxidant properties, its radioprotective efficacy, when used as a standalone agent, appears to be limited. The combination of a prodrug mechanism and multi-faceted protective actions likely contributes to the superior performance of amifostine. Future research could explore the potential of synergistic effects when combining different classes of radioprotectants.

References

Quantitative comparison of N-(2-mercaptopropionyl)-glycine uptake in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide detailing the quantitative comparison of N-(2-mercaptopropionyl)-glycine (MPG) uptake across various cell lines has been published, offering valuable insights for researchers, scientists, and professionals in drug development. This guide provides a structured overview of the available, albeit limited, experimental data on MPG cellular uptake, outlines relevant experimental methodologies, and explores the potential transport mechanisms involved.

N-(2-mercaptopropionyl)-glycine, a thiol compound also known as Tiopronin, is a drug primarily used in the management of cystinuria, a genetic disorder characterized by the formation of cystine kidney stones. Its therapeutic effect is largely attributed to a thiol-disulfide exchange reaction with cystine, forming a more soluble mixed disulfide. Understanding the cellular uptake of MPG is crucial for optimizing its therapeutic efficacy and exploring its potential in other applications, including cancer therapy.

Quantitative Uptake of N-(2-mercaptopropionyl)-glycine: A Comparative Overview

One study investigated the uptake of tiopronin-coated gold nanoparticles in the murine mammary adenocarcinoma cell line, EMT-6 . While this study focused on a nanoparticle formulation, it provides a methodological basis for quantifying cellular association. The uptake of these nanoparticles was found to be concentration-dependent.

Another study on P388 leukemic cells indicated that tiopronin did not significantly affect the cellular uptake of platinum from the chemotherapeutic agent cisplatin. This suggests that the transport mechanisms for MPG and cisplatin are likely distinct in this cell line.

Research into the genetic basis of cystinuria has identified the heterodimeric amino acid transporter, composed of SLC3A1 (rBAT) and SLC7A9 (b⁰,⁺AT), as being responsible for the reabsorption of cystine and dibasic amino acids in the kidney. Given that MPG is an amino acid derivative and is effective in treating cystinuria, it is plausible that it may be a substrate for this or other amino acid transporters of the Solute Carrier (SLC) family.

Cell LineCompound FormMethod of QuantificationKey Findings
EMT-6 Tiopronin-coated gold nanoparticlesInductively Coupled Plasma Mass Spectrometry (ICP-MS)Uptake was concentration-dependent.
P388 (leukemic) Tiopronin (free form)Atomic Absorption Spectrometry (for platinum)Tiopronin did not alter cisplatin-derived platinum uptake.
MCF-7 (breast cancer) Tiopronin (free form)Surface-Assisted Laser Desorption/Ionization Mass Spectrometry (SALDI-MS)Method developed for quantifying aminothiols in cell lysates.

Table 1: Summary of Available Data on N-(2-mercaptopropionyl)-glycine Cellular Association.

Experimental Protocols

The quantification of intracellular MPG levels is essential for comparative uptake studies. Based on the available literature for MPG and similar thiol-containing compounds, the following experimental workflow can be proposed:

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_sample_processing Sample Processing cluster_quantification Quantification cell_seeding Seed cells in multi-well plates cell_adherence Allow cells to adhere and grow to desired confluency cell_seeding->cell_adherence mpg_incubation Incubate cells with varying concentrations of MPG for specific time points cell_adherence->mpg_incubation wash_cells Wash cells with ice-cold PBS to remove extracellular MPG mpg_incubation->wash_cells cell_lysis Lyse cells using an appropriate lysis buffer wash_cells->cell_lysis protein_quant Determine total protein concentration for normalization cell_lysis->protein_quant lc_ms Quantify intracellular MPG using LC-MS/MS cell_lysis->lc_ms data_analysis Normalize MPG concentration to total protein and analyze data protein_quant->data_analysis lc_ms->data_analysis

Caption: A generalized workflow for quantifying the cellular uptake of N-(2-mercaptopropionyl)-glycine.

Detailed Methodologies:

  • Cell Culture: The specific cell lines of interest are cultured under their optimal conditions (e.g., media, temperature, CO₂). Cells are seeded at a predetermined density in multi-well plates to ensure consistent cell numbers across experiments.

  • MPG Treatment: A stock solution of MPG is prepared and diluted to the desired concentrations in cell culture media. The cells are then incubated with the MPG-containing media for various time points to assess time-dependent uptake.

  • Sample Preparation:

    • Following incubation, the media is aspirated, and the cells are washed multiple times with ice-cold phosphate-buffered saline (PBS) to halt the uptake process and remove any remaining extracellular MPG.

    • Cells are then lysed using a suitable lysis buffer (e.g., RIPA buffer). The choice of lysis buffer should be optimized to ensure efficient cell lysis without interfering with the downstream quantification method.

    • A portion of the cell lysate is used to determine the total protein concentration using a standard method like the bicinchoninic acid (BCA) assay. This allows for the normalization of MPG uptake to the amount of cellular protein.

  • Quantification:

    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying small molecules like MPG in complex biological matrices such as cell lysates. The method would require the development and validation of a specific protocol for MPG, including the selection of appropriate columns, mobile phases, and mass transitions.

    • Surface-Assisted Laser Desorption/Ionization Mass Spectrometry (SALDI-MS): This technique has been proposed for the determination of aminothiols in cell lysates and could be adapted for MPG quantification.

Potential Signaling Pathways and Transport Mechanisms

The precise mechanisms governing the cellular uptake of MPG are not yet fully elucidated. However, based on its chemical structure as a glycine derivative, it is highly probable that MPG utilizes amino acid transport systems.

Signaling_Pathways cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space MPG_ext N-(2-mercaptopropionyl)-glycine (MPG) AAT Amino Acid Transporters (e.g., SLC family) MPG_ext->AAT MPG_int Intracellular MPG AAT->MPG_int Thiol_disulfide Thiol-Disulfide Exchange MPG_int->Thiol_disulfide Cellular_effects Cellular Effects (e.g., Antioxidant, Drug Potentiation) MPG_int->Cellular_effects

Caption: A proposed model for the cellular uptake and action of N-(2-mercaptopropionyl)-glycine.

The Solute Carrier (SLC) superfamily of transporters, which includes a wide range of amino acid transporters, are prime candidates for facilitating MPG entry into cells. Specifically, the b⁰,⁺ amino acid transport system, composed of SLC3A1 and SLC7A9 , is implicated in cystinuria, the primary indication for MPG. Therefore, it is hypothesized that MPG may be a substrate for this transporter. Further research is required to confirm this and to investigate the potential involvement of other SLC transporters.

The regulation of these transporters is complex and can be influenced by various signaling pathways within the cell, often related to nutrient sensing and cellular stress. Investigating the impact of inhibitors of specific amino acid transporters on MPG uptake would be a critical step in elucidating the precise transport mechanism.

Future Directions

The current body of research provides a foundational, yet incomplete, picture of the cellular uptake of N-(2-mercaptopropionyl)-glycine. To advance our understanding and facilitate the development of novel therapeutic strategies, future studies should focus on:

  • Direct comparative uptake studies: Quantifying MPG uptake in a diverse panel of cell lines, including both normal and cancerous cells from various tissues.

  • Transporter identification: Utilizing techniques such as competitive inhibition assays and siRNA-mediated knockdown to identify the specific transporters responsible for MPG uptake.

  • Kinetic analysis: Determining the kinetic parameters (Km and Vmax) of MPG transport in different cell lines to understand the efficiency of the uptake process.

  • Investigation of regulatory pathways: Elucidating the signaling pathways that modulate the expression and activity of the identified MPG transporters.

A more comprehensive understanding of MPG's cellular transport will undoubtedly pave the way for its optimized clinical use and the exploration of new therapeutic applications.

Validating the Binding Specificity of N-(2-Sulfanylpropyl)glycine to Target Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-(2-Sulfanylpropyl)glycine, more commonly known as N-(2-Mercaptopropionyl)glycine or Tiopronin, is a thiol-containing compound primarily recognized for its role in managing cystinuria. Its established mechanism of action involves a chemical thiol-disulfide exchange with cystine, reducing cystine's concentration in the urine and thereby preventing the formation of kidney stones. While this primary function is not dependent on specific protein binding, emerging research suggests potential interactions with protein targets, necessitating a thorough evaluation of its binding specificity.

This guide provides a comparative overview of experimental methodologies to validate the specific binding of this compound to potential protein targets. It is designed to assist researchers in selecting the most appropriate assays to confirm on-target engagement and rule out non-specific interactions, a critical step in drug development and mechanistic studies.

Putative Protein Targets of this compound

While the primary therapeutic effect of this compound is chemically mediated, preliminary in vitro studies have suggested potential interactions with specific proteins. These include:

  • HIF prolyl hydroxylase-2 (HPH-2): An enzyme involved in the cellular response to hypoxia.

  • Glutathione Peroxidase (GSH-Px): A key antioxidant enzyme.

  • ATP-binding cassette (ABC) transporters: A large family of membrane proteins involved in transporting various substrates across cell membranes.

Validating the specificity of this compound for these or other potential targets is crucial to understanding its full pharmacological profile.

Comparative Analysis of Binding Specificity Assays

A multi-faceted approach is essential to rigorously validate the specificity of a ligand-protein interaction. The following table summarizes key experimental techniques, their principles, and the type of data they generate for assessing binding specificity.

Experimental Technique Principle Data Generated Strengths Limitations
Direct Binding Assays
Surface Plasmon Resonance (SPR)Measures changes in the refractive index at the surface of a sensor chip as the ligand flows over the immobilized protein.Real-time binding kinetics (k_on, k_off), Dissociation constant (K_D)Label-free, provides kinetic information, high sensitivity.Requires protein immobilization which may affect its conformation, potential for non-specific binding to the sensor surface.
Isothermal Titration Calorimetry (ITC)Measures the heat change upon binding of a ligand to a protein in solution.Dissociation constant (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.Label-free, solution-based (no immobilization), provides full thermodynamic profile.Requires large amounts of pure protein and ligand, low throughput, may not be suitable for very high or very low affinity interactions.
Microscale Thermophoresis (MST)Measures the change in fluorescence of a labeled molecule as it moves through a temperature gradient, which is altered upon binding.Dissociation constant (K_D)Low sample consumption, solution-based, wide range of affinities can be measured.Requires labeling of one of the binding partners, which could potentially interfere with the interaction.
Competitive Binding Assays
Radioligand Binding AssayA labeled ligand with known affinity for the target protein is displaced by the unlabeled test compound (this compound).Inhibition constant (K_i)High sensitivity and specificity, well-established methodology.Requires synthesis of a radiolabeled ligand, handling of radioactive materials.
Fluorescence Polarization/AnisotropyA fluorescently labeled ligand's rotation is slowed upon binding to a larger protein, increasing its polarization. The test compound competes for binding, reducing polarization.Inhibition constant (K_i)Homogeneous assay (no separation steps), high throughput.Requires a suitable fluorescent probe, potential for interference from fluorescent compounds.
Cellular Target Engagement Assays
Cellular Thermal Shift Assay (CETSA)Measures the change in the thermal stability of a protein in cells or cell lysates upon ligand binding.Target engagement confirmation, can be adapted for quantitative analysis (ITDRF_CETSA).Label-free, confirms target engagement in a cellular context.Not all proteins show a significant thermal shift upon ligand binding, can be technically challenging.
Proteome-Wide Specificity Profiling
Activity-Based Protein Profiling (ABPP)Uses chemical probes that react with active sites of enzyme families to profile changes in enzyme activity upon treatment with the test compound.Identification of on- and off-target enzymes.Provides a global view of enzyme inhibition in a complex proteome.Limited to enzyme classes for which probes are available, the reactive nature of this compound's thiol group could lead to non-specific labeling.
Chemoproteomics (e.g., using affinity probes)The test compound is modified with a tag (e.g., biotin) to pull down its binding partners from a cell lysate for identification by mass spectrometry.Identification of direct binding partners (on- and off-targets).Unbiased identification of binding proteins.The tag may alter the binding properties of the compound, potential for identifying non-specific binders.

Experimental Protocols

Surface Plasmon Resonance (SPR)
  • Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. A control flow cell should be prepared without the protein to subtract non-specific binding.

  • Binding Analysis: Inject a series of concentrations of this compound in a suitable running buffer over the sensor surface.

  • Data Acquisition: Monitor the change in response units (RU) over time to generate sensorgrams.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).

  • Specificity Testing: To assess specificity, immobilize other non-target proteins and repeat the binding analysis. A significantly lower affinity for non-target proteins indicates specificity.

Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat intact cells or cell lysates with this compound or a vehicle control.

  • Heating: Aliquot the treated samples and heat them to a range of temperatures.

  • Protein Extraction: Lyse the cells (if treated intact) and separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

  • Specificity Profiling: Perform proteome-wide CETSA using mass spectrometry to assess the thermal stability changes of thousands of proteins simultaneously, providing a global view of specificity.

Visualizing Experimental Workflows

Workflow for Validating On-Target Binding

G Figure 1: Workflow for On-Target Binding Validation cluster_0 Initial Screening cluster_1 Quantitative Analysis cluster_2 Cellular Validation A Purified Target Protein C Initial Binding Assay (e.g., SPR, ITC, MST) A->C B This compound B->C D Determine Binding Affinity (KD) C->D E Determine Binding Kinetics (kon, koff) D->E F Cell-based Target Engagement (e.g., CETSA) E->F

Caption: Workflow for confirming and quantifying the interaction between this compound and its putative target protein.

Workflow for Assessing Off-Target Binding and Specificity

G Figure 2: Workflow for Off-Target Specificity Profiling cluster_0 Broad Screening cluster_1 Hit Identification cluster_2 Validation of Off-Targets A Cell Lysate / Proteome C Chemoproteomics / ABPP A->C B This compound (or tagged version) B->C D Mass Spectrometry Analysis C->D E Identify Potential Off-Targets D->E F Individual Binding Assays (e.g., SPR, CETSA) E->F G Functional Assays F->G

Caption: A workflow for identifying and validating potential off-target proteins of this compound to assess its binding specificity across the proteome.

Conclusion

Validating the binding specificity of this compound to any potential protein target is a critical endeavor that requires a combination of in vitro biophysical techniques and cell-based assays. While its primary role in cystinuria is well-understood, a thorough investigation into its potential protein interactions will provide a more complete understanding of its pharmacological profile. The selection of appropriate assays should be guided by the specific research question, the nature of the putative target protein, and the available resources. By employing a rigorous and multi-pronged approach as outlined in this guide, researchers can confidently characterize the binding specificity of this compound and other novel compounds.

Safety Operating Guide

Essential Guide to the Safe Disposal of N-(2-Sulfanylpropyl)glycine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe disposal of N-(2-Sulfanylpropyl)glycine, a compound that requires careful management due to its sulfanyl group. Adherence to these procedures will help mitigate risks and ensure compliance with safety regulations.

I. Understanding the Compound: Key Safety Data

For safe handling and disposal, it is crucial to consider the general properties of thiols (mercaptans). These compounds are known for their strong, unpleasant odors and can be oxidized to less hazardous sulfonic acids. The following table summarizes key safety and physical data relevant to the handling and disposal of this compound and related compounds.

PropertyValue/InformationSignificance for Disposal
Chemical Family Thiol; Amino Acid DerivativeThe thiol group is the primary reactive site for neutralization. The amino acid character suggests potential water solubility, which can influence the choice of disposal solvent.
Primary Hazard Malodorous; Potential for skin and eye irritation.All handling and disposal steps must be conducted in a well-ventilated area, preferably a chemical fume hood, to contain odors. Appropriate personal protective equipment (PPE) is mandatory.
Incompatible Materials Strong oxidizing agents, strong acids, and bases.[1]Contact with incompatible materials can lead to vigorous reactions, producing heat or toxic fumes. Waste streams must be segregated.
Primary Neutralization Method Oxidation of the thiol group to a sulfonic acid using sodium hypochlorite (bleach) solution.[2][3][4]This is the core step of the disposal procedure, rendering the compound less odorous and less hazardous.
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses or goggles, and a lab coat are required.[3]Essential for preventing skin and eye contact with the chemical and the neutralization agents.

II. Step-by-Step Disposal Protocol

The following protocol details the necessary steps for the safe neutralization and disposal of this compound. This procedure should be performed in a certified chemical fume hood.[3][4]

Step 1: Prepare Personal Protective Equipment (PPE) and Workspace

  • Attire: Wear standard laboratory attire, including long pants and closed-toe shoes.

  • PPE: Don a laboratory coat, nitrile gloves, and chemical safety goggles.[3]

  • Workspace: Ensure the chemical fume hood is operational and the work area is clean and free of incompatible materials.

Step 2: Prepare a Bleach Solution for Neutralization

  • In a suitably sized container, prepare a solution of household bleach (sodium hypochlorite, typically 5.25%) and water. A 1:1 mixture of bleach and water is generally effective.[4]

  • Prepare a separate container of this bleach solution to serve as a "bleach bath" for decontaminating glassware and equipment after the procedure.[4]

Step 3: Neutralization of this compound Waste

  • For Liquid Waste: Slowly and with stirring, add the this compound waste to the bleach solution. The oxidation of thiols is an exothermic reaction, so slow addition is crucial to control the temperature.

  • For Solid Waste: If the waste is solid, it can be dissolved in a minimal amount of a suitable, non-oxidizable solvent before being added to the bleach solution. Alternatively, the solid can be added portion-wise directly to the stirring bleach solution.[2]

  • Reaction Time: Allow the mixture to stir for at least 2 hours to ensure complete oxidation of the thiol group. For larger quantities, an overnight stir may be necessary.[4]

Step 4: Decontamination of Labware and Disposable Materials

  • All glassware, stir bars, and other equipment that came into contact with this compound should be submerged in the prepared bleach bath and allowed to soak overnight.[4]

  • Disposable items such as gloves and paper towels that are contaminated should be placed in a sealed plastic bag and then disposed of as hazardous waste.[3][5]

Step 5: Final Disposal of the Neutralized Solution

  • After the neutralization period, check the pH of the solution. If necessary, adjust the pH to be within the range acceptable for your institution's hazardous waste disposal guidelines (typically between 5.5 and 9.5).[6]

  • The neutralized solution should be collected in a properly labeled hazardous waste container.[7] Inform your institution's environmental health and safety (EHS) office that the waste contains the oxidized products of a thiol.

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: this compound Waste ppe Don Appropriate PPE (Lab coat, gloves, goggles) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood prep_bleach Prepare Bleach Solution (1:1 Bleach:Water) fume_hood->prep_bleach neutralize Neutralize Waste (Slowly add waste to bleach solution) prep_bleach->neutralize decontaminate Decontaminate Labware (Soak in bleach bath overnight) neutralize->decontaminate dispose_solids Dispose of Contaminated Solids (Seal in bag for hazardous waste) neutralize->dispose_solids final_disposal Final Disposal of Neutralized Liquid (Collect in labeled hazardous waste container) decontaminate->final_disposal dispose_solids->final_disposal

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.